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  • Product: 4-Bromo-N,N-diisopropylbenzylamine
  • CAS: 98816-61-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Bromo-N,N-diisopropylbenzylamine (CAS: 98816-61-6)

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Modern Synthesis 4-Bromo-N,N-diisopropylbenzylamine is a halogenated tertiary amine that serves as a valuable in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

4-Bromo-N,N-diisopropylbenzylamine is a halogenated tertiary amine that serves as a valuable intermediate in organic synthesis. Its structure, featuring a brominated phenyl ring and a sterically hindered diisopropylamino group, offers a unique combination of reactivity and stability. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the bulky diisopropyl groups can impart specific steric and electronic properties to target molecules, influencing their conformation and biological activity. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, designed to empower researchers in their scientific endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its application. The key physical and spectral data for 4-Bromo-N,N-diisopropylbenzylamine are summarized below.

PropertyValueSource
CAS Number 98816-61-6PubChem[1]
Molecular Formula C₁₃H₂₀BrNPubChem[1]
Molecular Weight 270.21 g/mol PubChem[1]
IUPAC Name N-[(4-bromophenyl)methyl]-N-propan-2-ylpropan-2-aminePubChem[1]
Boiling Point 65°C @ 1 mm HgChemBK[2]
Density 1.157 g/mL at 25°CChemBK[2]
Flash Point >230°F (>110°C)ChemBK[2]

Spectroscopic data is essential for identity confirmation and purity assessment. Representative data is available from various sources, often through commercial suppliers.[1][3]

  • ¹H NMR & ¹³C NMR: Spectra are available, allowing for the structural elucidation and confirmation of the compound.[1]

  • Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.[1][3]

  • Infrared (IR) Spectroscopy: FTIR spectra are available which can confirm the presence of key functional groups.[1]

Synthesis Methodologies: A Practical Guide

While specific peer-reviewed publications detailing the synthesis of 4-Bromo-N,N-diisopropylbenzylamine are not abundant, its structure lends itself to two highly reliable and standard synthetic strategies: N-alkylation and reductive amination.

Methodology 1: Direct N-Alkylation

This is a classic and efficient method involving the nucleophilic substitution of a halide by a secondary amine. The reaction proceeds via an Sₙ2 mechanism where diisopropylamine attacks the electrophilic benzylic carbon of a 4-bromobenzyl halide.[4][5][6] 4-Bromobenzyl bromide is generally more reactive than the corresponding chloride due to the better leaving group ability of the bromide ion.[7]

reagent1 4-Bromobenzyl Bromide reaction_node N-Alkylation (Sₙ2) reagent1->reaction_node reagent2 Diisopropylamine reagent2->reaction_node base Base (e.g., K₂CO₃, DIPEA) base->reaction_node solvent Solvent (e.g., ACN, DMF) solvent->reaction_node product 4-Bromo-N,N-diisopropylbenzylamine reaction_node->product

Workflow for N-Alkylation Synthesis.

Experimental Protocol: N-Alkylation

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add diisopropylamine (1.2 equivalents) and a suitable anhydrous solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base (1.5 equivalents), such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). The base is crucial to neutralize the hydrobromic acid byproduct, which would otherwise protonate the amine starting material, rendering it non-nucleophilic.[8]

  • Substrate Addition: Dissolve 4-bromobenzyl bromide (1.0 equivalent) in the chosen solvent and add it dropwise to the stirred amine solution at room temperature.

  • Reaction Progression: The reaction mixture can be stirred at room temperature or gently heated (e.g., 40-60 °C) to increase the rate of reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent (4-bromobenzyl bromide) is observed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Bromo-N,N-diisopropylbenzylamine.

Methodology 2: Reductive Amination

Reductive amination is a powerful and widely used method for forming C-N bonds. This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of 4-bromobenzaldehyde and diisopropylamine, which is then reduced in situ by a suitable reducing agent to yield the target tertiary amine.[9][10] This method avoids the potential for over-alkylation that can sometimes be an issue with direct alkylation.[9]

aldehyde 4-Bromobenzaldehyde iminium_formation Iminium Ion Formation aldehyde->iminium_formation amine Diisopropylamine amine->iminium_formation solvent Solvent (e.g., DCE, THF) solvent->iminium_formation reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reduction In Situ Reduction reducing_agent->reduction product 4-Bromo-N,N-diisopropylbenzylamine iminium_formation->reduction Intermediate reduction->product

Sources

Exploratory

Molecular structure and weight of 4-Bromo-N,N-diisopropylbenzylamine.

An In-depth Technical Guide to 4-Bromo-N,N-diisopropylbenzylamine This document provides a comprehensive technical overview of 4-Bromo-N,N-diisopropylbenzylamine, a halogenated tertiary amine. It serves as a critical res...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-N,N-diisopropylbenzylamine

This document provides a comprehensive technical overview of 4-Bromo-N,N-diisopropylbenzylamine, a halogenated tertiary amine. It serves as a critical resource for researchers and professionals in organic synthesis and medicinal chemistry, detailing the compound's molecular characteristics, a robust synthesis protocol with mechanistic reasoning, and its potential applications as a versatile chemical intermediate.

Core Molecular Profile and Physicochemical Properties

4-Bromo-N,N-diisopropylbenzylamine, identified by CAS number 98816-61-6, is a substituted benzylamine derivative.[1][2] Its structure incorporates a brominated phenyl ring, which is a key functional handle for further chemical modification, and a sterically hindered tertiary amine provided by the two isopropyl groups. This combination of features makes it a valuable building block in the synthesis of more complex molecular architectures.

Structure and Nomenclature

The formal IUPAC name for this compound is N-[(4-bromophenyl)methyl]-N-propan-2-ylpropan-2-amine .[1] Its molecular structure consists of a benzyl group substituted with a bromine atom at the para (4-position) of the phenyl ring. The nitrogen atom of the amine is attached to the methylene bridge of the benzyl group and is also bonded to two isopropyl groups.

Physicochemical Data Summary

The fundamental properties of 4-Bromo-N,N-diisopropylbenzylamine are summarized in the table below. These values are critical for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₃H₂₀BrNPubChem[1], SpectraBase[2]
Molecular Weight 270.21 g/mol PubChem[1], SpectraBase[2]
Exact Mass 269.07791 g/mol PubChem[1], SpectraBase[2]
CAS Number 98816-61-6PubChem[1], SpectraBase[2]
IUPAC Name N-[(4-bromophenyl)methyl]-N-propan-2-ylpropan-2-aminePubChem[1]
XLogP3-AA 4PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]

Synthesis and Purification: A Validated Approach

The synthesis of 4-Bromo-N,N-diisopropylbenzylamine is most effectively achieved through a nucleophilic substitution reaction. This strategy is predicated on the reaction between an electrophilic benzyl halide and a nucleophilic secondary amine.

Rationale for the Synthetic Strategy

The chosen methodology involves the reaction of 4-bromobenzyl bromide with diisopropylamine. This is a classic Sₙ2 (bimolecular nucleophilic substitution) pathway.

  • Electrophile: 4-bromobenzyl bromide is an excellent electrophile. The bromine atom on the benzyl group is a good leaving group, and the benzylic carbon is activated towards nucleophilic attack.

  • Nucleophile: Diisopropylamine serves as the nucleophile. While its steric bulk, conferred by the two isopropyl groups, can hinder its nucleophilicity compared to less substituted amines, it is still sufficiently reactive to displace the benzylic bromide.

  • Byproduct Management: The reaction generates hydrobromic acid (HBr) as a byproduct. To prevent the protonation and deactivation of the diisopropylamine nucleophile, a base is required. A common and efficient strategy is to use a slight excess of diisopropylamine, which acts as both the nucleophile and the acid scavenger. Alternatively, a non-nucleophilic tertiary amine, such as triethylamine or N,N-diisopropylethylamine (DIPEA), can be added as a dedicated acid scavenger.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis and subsequent purification of the target compound.

Materials:

  • 4-Bromobenzyl bromide

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzyl bromide (1.0 eq) in anhydrous THF (or DCM) to a concentration of approximately 0.2 M.

  • Nucleophile Addition: Add diisopropylamine (2.2 eq) to the solution dropwise at room temperature. The use of a slight excess ensures one equivalent acts as the nucleophile while the remainder neutralizes the HBr byproduct.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the 4-bromobenzyl bromide starting material. The reaction is typically complete within 4-12 hours.

  • Aqueous Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acidic species) and then with brine (to reduce the amount of water in the organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 4-Bromo-N,N-diisopropylbenzylamine as a pure compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Solvent cluster_process Process reactant1 4-Bromobenzyl Bromide (1.0 eq) setup 1. Dissolve & Stir (Room Temp, 4-12h) reactant1->setup reactant2 Diisopropylamine (2.2 eq) reactant2->setup solvent Anhydrous THF solvent->setup workup 2. Aqueous Work-up (H₂O, NaHCO₃, Brine) setup->workup Reaction Complete purify 3. Purification (Column Chromatography) workup->purify Crude Product product Pure 4-Bromo-N,N- diisopropylbenzylamine purify->product

Caption: Workflow for the synthesis of 4-Bromo-N,N-diisopropylbenzylamine.

Spectroscopic and Safety Profile

Expected Spectroscopic Signatures

Characterization of the final product is crucial for verifying its identity and purity.

  • Mass Spectrometry (MS): Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺. There will be two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (at m/z ≈ 269.08) and one for the ⁸¹Br isotope (at m/z ≈ 271.08). Key fragmentation would likely involve the loss of an isopropyl group or cleavage to form a stable 4-bromobenzyl cation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should exhibit distinct signals: two doublets in the aromatic region (approx. 7.2-7.5 ppm) corresponding to the protons on the phenyl ring, a singlet for the benzylic (CH₂) protons (approx. 3.5-3.7 ppm), a septet for the two methine (CH) protons of the isopropyl groups, and a doublet for the twelve methyl (CH₃) protons.

  • ¹³C NMR Spectroscopy: The carbon NMR would show signals for the four distinct aromatic carbons (including the carbon attached to bromine), the benzylic carbon, and the two different carbons of the isopropyl groups.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Bromo-N,N-diisopropylbenzylamine is associated with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions: Standard laboratory safety protocols should be strictly followed. This includes handling the compound within a chemical fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, and avoiding inhalation of vapors or direct contact with skin and eyes.

Applications in Drug Development and Organic Synthesis

4-Bromo-N,N-diisopropylbenzylamine is not typically an active pharmaceutical ingredient itself but rather a valuable intermediate.

  • Scaffold for Cross-Coupling Reactions: The aryl bromide functionality is a highly versatile handle for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceutical candidates.

  • Modulation of Physicochemical Properties: The N,N-diisopropylamino group provides significant steric bulk and is a moderately basic functional group. In a final target molecule, this moiety can influence solubility, lipophilicity, and metabolic stability, and can serve as a protonatable center for salt formation, all of which are critical parameters in drug design.

References

  • 4-Bromo-N,N-diisopropylbenzylamine | C13H20BrN | CID 598770 - PubChem. [Link]

  • 4-Bromo-N,N-diisopropylbenzamide | C13H18BrNO | CID 3616988 - PubChem. [Link]

  • 4-bromo-N,N-diisopropylaniline | C12H18BrN | CID 15335633 - PubChem. [Link]

  • 4-Bromo-N,N-diisopropylbenzamide | CAS 79606-46-5 | AMERICAN ELEMENTS ®. [Link]

  • 4-Bromo-n,n-diisopropylbenzylamine - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

  • Benzenamine, 4-bromo-N,N-dimethyl- - the NIST WebBook. [Link]

  • 4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide | C11H14BrNO2 | CID 11666222. [Link]

  • 4-Bromo-N-isopropylbenzamide - SpectraBase. [Link]

  • Synthesis of 4-bromo-N,N-dimethylbenzylamine - PrepChem.com. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 4-Bromo-N,N-diisopropylbenzylamine

Introduction 4-Bromo-N,N-diisopropylbenzylamine is a tertiary amine of significant interest in the fields of medicinal chemistry and materials science. Its structure, which incorporates a versatile brominated aromatic ri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-N,N-diisopropylbenzylamine is a tertiary amine of significant interest in the fields of medicinal chemistry and materials science. Its structure, which incorporates a versatile brominated aromatic ring and sterically hindered diisopropylamino group, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. The bromine atom serves as a key functional handle for various cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. The bulky diisopropyl groups can impart unique steric and electronic properties to the final products, influencing their biological activity or material characteristics.

This technical guide provides a comprehensive overview of the primary synthetic pathways to 4-Bromo-N,N-diisopropylbenzylamine, offering detailed experimental protocols and insights into the chemical principles underpinning these methods. The information presented herein is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-N,N-diisopropylbenzylamine is presented in the table below.[1]

PropertyValue
Molecular Formula C₁₃H₂₀BrN
Molecular Weight 270.21 g/mol
CAS Number 98816-61-6
IUPAC Name N-[(4-bromophenyl)methyl]-N-propan-2-ylpropan-2-amine
Appearance Inferred to be a solid or oil at room temperature

Synthetic Pathways

The synthesis of 4-Bromo-N,N-diisopropylbenzylamine can be efficiently achieved through two primary and reliable routes:

  • Reductive Amination of 4-bromobenzaldehyde with diisopropylamine.

  • Direct Alkylation of diisopropylamine with 4-bromobenzyl bromide.

The choice between these pathways may be dictated by the availability of starting materials, desired scale of the reaction, and the specific equipment and reagents available in the laboratory. Both methods are robust and can provide the target compound in good yield and purity.

Pathway 1: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[2][3] This one-pot reaction involves the initial formation of an iminium ion from the condensation of an aldehyde (4-bromobenzaldehyde) and a secondary amine (diisopropylamine), which is then reduced in situ by a suitable reducing agent to afford the desired tertiary amine.[4]

Causality of Experimental Choices

The selection of a mild and selective reducing agent is critical to the success of this reaction. Stronger reducing agents, such as sodium borohydride, can prematurely reduce the starting aldehyde before iminium ion formation is complete, leading to the formation of 4-bromobenzyl alcohol as a significant byproduct.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this transformation. Its attenuated reactivity allows for the selective reduction of the iminium ion in the presence of the aldehyde.[4][5] The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to avoid decomposition of the reducing agent.[5]

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up cluster_3 Purification A Dissolve 4-bromobenzaldehyde and diisopropylamine in DCM B Add Sodium Triacetoxyborohydride (STAB) portion-wise A->B C Stir at room temperature for 12-24 hours B->C D Monitor reaction progress by TLC or LC-MS C->D E Quench with saturated aqueous NaHCO₃ D->E F Separate organic layer and extract aqueous layer with DCM E->F G Wash combined organic layers with brine F->G H Dry over anhydrous Na₂SO₄ and filter G->H I Concentrate under reduced pressure H->I J Purify by column chromatography (Silica gel, Hexanes/Ethyl Acetate) I->J

Caption: Reductive amination workflow for the synthesis of 4-Bromo-N,N-diisopropylbenzylamine.

Detailed Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 4-bromobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask is added diisopropylamine (1.1 eq). The mixture is stirred at room temperature for 20-30 minutes.

  • Reaction Execution: Sodium triacetoxyborohydride (STAB, 1.5 eq) is added portion-wise to the stirred solution over 10-15 minutes. The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-Bromo-N,N-diisopropylbenzylamine.

Pathway 2: Direct Alkylation

Direct alkylation via a bimolecular nucleophilic substitution (Sₙ2) reaction is another classical and effective method for the synthesis of 4-Bromo-N,N-diisopropylbenzylamine. This pathway involves the reaction of the nucleophilic diisopropylamine with the electrophilic 4-bromobenzyl bromide.[6]

Causality of Experimental Choices

The success of this Sₙ2 reaction relies on the use of a suitable base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. Without a base, the HBr would protonate the diisopropylamine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is ideal to avoid competition with the desired nucleophilic attack.[6] The choice of solvent is also important; polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are commonly used as they can solvate the cation of the base without significantly solvating the nucleophile, thus enhancing its reactivity.[6]

Experimental Workflow: Direct Alkylation

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up cluster_3 Purification A Dissolve diisopropylamine and a base (e.g., K₂CO₃) in ACN B Add a solution of 4-bromobenzyl bromide in ACN dropwise A->B C Stir at room temperature or gentle heating (40-50 °C) B->C D Monitor reaction progress by TLC or LC-MS C->D E Filter off inorganic salts D->E F Concentrate the filtrate under reduced pressure E->F G Partition between water and an organic solvent (e.g., Ethyl Acetate) F->G H Separate organic layer and wash with brine G->H I Dry over anhydrous Na₂SO₄ and filter H->I J Concentrate under reduced pressure I->J K Purify by column chromatography (Silica gel, Hexanes/Ethyl Acetate) J->K

Caption: Direct alkylation workflow for the synthesis of 4-Bromo-N,N-diisopropylbenzylamine.

Detailed Experimental Protocol: Direct Alkylation
  • Reaction Setup: In a round-bottom flask, diisopropylamine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq) are suspended in acetonitrile (ACN, 0.3 M).

  • Reaction Execution: A solution of 4-bromobenzyl bromide (1.0 eq) in ACN is added dropwise to the stirred suspension. The reaction mixture is then stirred at room temperature for 12-18 hours or gently heated to 40-50 °C to accelerate the reaction. The progress should be monitored by TLC or LC-MS for the disappearance of the 4-bromobenzyl bromide.

  • Work-up: Upon completion, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and then brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 4-Bromo-N,N-diisopropylbenzylamine.

Characterization

The identity and purity of the synthesized 4-Bromo-N,N-diisopropylbenzylamine should be confirmed by standard analytical techniques.

Spectroscopic Data
TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons (typically two doublets in the range of 7.2-7.5 ppm), a singlet for the benzylic protons (~3.5 ppm), a septet for the methine protons of the isopropyl groups (~3.0 ppm), and a doublet for the methyl protons of the isopropyl groups (~1.0 ppm).
¹³C NMR Resonances for the aromatic carbons (including the carbon bearing the bromine atom), the benzylic carbon, and the carbons of the isopropyl groups.
Mass Spec. (MS) Molecular ion peaks corresponding to the isotopic distribution of bromine (¹⁹Br and ⁸¹Br) at m/z 270 and 272.[7]

Safety Considerations

  • 4-bromobenzaldehyde: May cause skin, eye, and respiratory irritation.[1]

  • Diisopropylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.

  • Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Causes skin and eye irritation.

  • 4-bromobenzyl bromide: Lachrymator. Causes severe skin burns and eye damage.

  • Dichloromethane and Acetonitrile: Volatile and toxic organic solvents.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Conclusion

This technical guide has detailed two robust and efficient synthetic pathways for the preparation of 4-Bromo-N,N-diisopropylbenzylamine: reductive amination and direct alkylation. The choice of method will depend on the specific needs and resources of the laboratory. By following the provided protocols and adhering to good laboratory practices, researchers can reliably synthesize this valuable chemical intermediate for their research and development endeavors.

References

  • PubChem. 4-Bromo-N,N-diisopropylbenzylamine. National Center for Biotechnology Information. [Link]

  • Organic Syntheses Procedure. [Link]

  • PubChem. 4-Bromo-N,N-diisopropylbenzamide. National Center for Biotechnology Information. [Link]

  • Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. J. Chem. Educ.2006 , 83 (6), 929. [Link]

  • PubChem. 4-bromo-N,N-diisopropylaniline. National Center for Biotechnology Information. [Link]

  • SpectraBase. 4-Bromo-n,n-diisopropylbenzylamine. [Link]

  • Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. BMC Chem13 , 60 (2019). [Link]

  • The Royal Society of Chemistry. Representative procedure for the alkylation reaction: Preparation of 9. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Molecules2020 , 25(21), 5199. [Link]

  • Bowman, A. M.; Peterson, M. A. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Journal of Undergraduate Research2014 , 2014 (1), Article 1101. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Google Patents. Method of obtaining n-(4-bromophenyl)-n-(2-adamantyl)amine (bromantane).
  • ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. [Link]

  • Google Patents. Synthesis N, the method for N diisopropylethylamine.
  • Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. [Link]

  • Organic Syntheses Procedure. SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING: (7-(BENZYLOXY)HEPTA-1,3,5-TRIYNYL)TRIISOPROPYLSILANE. [Link]

Sources

Exploratory

Solubility of 4-Bromo-N,N-diisopropylbenzylamine in common organic solvents.

An In-Depth Technical Guide to the Solubility of 4-Bromo-N,N-diisopropylbenzylamine in Common Organic Solvents Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Bromo-N,N-diisopropylbenzylamine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-N,N-diisopropylbenzylamine. While specific quantitative solubility data for this compound is not extensively published, this document outlines its predicted solubility based on fundamental chemical principles and its molecular structure. A detailed, field-proven experimental protocol for the precise determination of its solubility in various common organic solvents is presented, adhering to the highest standards of scientific integrity. This guide is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical methodologies for the application of 4-Bromo-N,N-diisopropylbenzylamine in a laboratory setting.

Introduction: Understanding the Significance of Solubility

4-Bromo-N,N-diisopropylbenzylamine is a halogenated tertiary amine whose utility in organic synthesis and medicinal chemistry is of growing interest. The core structure, featuring a brominated phenyl ring, provides a reactive handle for cross-coupling reactions, while the sterically hindered diisopropylamino group can influence molecular interactions and pharmacokinetic properties. The solubility of this compound is a critical physicochemical parameter that governs its application in various chemical processes. A thorough understanding of its solubility is paramount for:

  • Reaction Chemistry: The choice of an appropriate solvent is crucial for ensuring that reactants are in the same phase, which directly impacts reaction kinetics and yield.

  • Purification: Solubility data is fundamental to developing effective crystallization, extraction, and chromatographic purification methods.

  • Formulation Development: In the context of drug development, solubility in various excipients and solvent systems is a key determinant of a compound's bioavailability and routes of administration.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is primarily dictated by its polarity and the intermolecular forces it can form with a solvent, a principle often summarized by the adage "like dissolves like"[1][2]. The molecular structure of 4-Bromo-N,N-diisopropylbenzylamine contains both nonpolar and polar features:

  • Nonpolar Characteristics: The bromophenyl group and the isopropyl alkyl chains are hydrophobic and contribute to its solubility in nonpolar solvents.

  • Polar Characteristics: The tertiary amine nitrogen atom introduces a degree of polarity and can act as a hydrogen bond acceptor.

Based on this structure, the following solubility profile is predicted:

  • High Solubility: Expected in nonpolar and moderately polar aprotic organic solvents such as toluene, diethyl ether, chloroform, and ethyl acetate.

  • Good Solubility: Likely to be observed in polar aprotic solvents like acetone and in alcohols such as ethanol and methanol.

  • Poor Solubility: Predicted in highly polar protic solvents, most notably water.

The following table summarizes the predicted solubility and provides a template for recording experimentally determined quantitative data.

Solvent Solvent Type Predicted Solubility Experimental Solubility ( g/100 mL at 25°C)
TolueneNonpolar AromaticHigh
HexaneNonpolar AliphaticModerate to High
Diethyl EtherNonpolar EtherealHigh
ChloroformHalogenatedHigh
Ethyl AcetatePolar Aprotic EsterHigh
AcetonePolar Aprotic KetoneGood
AcetonitrilePolar Aprotic NitrileModerate
N,N-Dimethylformamide (DMF)Polar Aprotic AmideGood
MethanolPolar Protic AlcoholGood
EthanolPolar Protic AlcoholGood
WaterPolar ProticPoor

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable quantitative solubility data, the isothermal shake-flask method is a widely accepted and robust technique[3]. This method establishes equilibrium between the undissolved solid and a saturated solution at a constant temperature.

Materials and Instrumentation
  • 4-Bromo-N,N-diisopropylbenzylamine (purity >95%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials with tight-fitting caps

  • Constant temperature shaker bath

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • A validated analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.

Step-by-Step Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of 4-Bromo-N,N-diisopropylbenzylamine to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation[4].

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically set at 25°C.

    • Agitate the vials for a sufficient period to reach equilibrium. A duration of 24-48 hours is generally adequate, but the optimal time should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to permit the settling of undissolved solids.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve[3].

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the precise concentration of the dissolved compound.

  • Calculation:

    • The solubility is calculated from the determined concentration, taking into account the dilution factor. The result is typically expressed in mg/mL or g/100 mL.

Experimental Workflow Diagram

G A Preparation of Saturated Solution (Excess Solute in Solvent) B Equilibration (Constant Temperature Shaking) A->B 24-48h C Sample Collection & Filtration (Clear Supernatant) B->C Post-equilibration D Dilution & Quantification (HPLC or GC Analysis) C->D Precise Dilution E Solubility Calculation D->E Concentration Data

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Physicochemical Properties and Safety Considerations

A summary of the key physicochemical properties of 4-Bromo-N,N-diisopropylbenzylamine is presented below.

Property Value Source
Molecular Formula C13H20BrNPubChem[5]
Molecular Weight 270.21 g/mol PubChem[5]
CAS Number 98816-61-6PubChem[5]

Safety Information:

4-Bromo-N,N-diisopropylbenzylamine is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[5][6]. Standard laboratory safety precautions should be strictly followed.

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray[6]. Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection[6].

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up[6].

Logical Application of Solubility Data

The experimentally determined solubility data has direct implications for various laboratory and industrial processes. The following diagram illustrates the logical relationship between solubility and its practical applications.

G SolubilityData Solubility Data Reaction Reaction Optimization SolubilityData->Reaction Solvent Selection Purification Purification Strategy SolubilityData->Purification Crystallization/ Extraction Solvent Formulation Formulation Design SolubilityData->Formulation Excipient/ Vehicle Choice

Caption: Application of Solubility Data in Chemical Processes.

Conclusion

This technical guide has provided a detailed framework for understanding and determining the solubility of 4-Bromo-N,N-diisopropylbenzylamine in common organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can generate the critical data necessary for the effective utilization of this compound in synthesis, purification, and formulation. Adherence to the described methodologies will ensure the generation of high-quality, reliable solubility data, thereby advancing research and development efforts involving this versatile chemical entity.

References

  • Solubility test for Organic Compounds. (2024, September 24).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Procedure For Determining Solubility of Organic Compounds. Scribd.
  • 4-BROMO-N,N-DIISOPROPYLBENZYLAMINE, 95 Safety Data Sheets. Echemi.
  • 4-Bromo-N,N-diisopropylbenzamide Supplier. Benchchem.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • How To Determine Solubility Of Organic Compounds?. (2025, February 11). YouTube.
  • 4-Bromo-N,N-diisopropylbenzylamine. PubChem.
  • SAFETY DATA SHEET. (2010, September 2).
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET. (2021, September 11).
  • 4-Bromo-N-isopropylbenzamide synthesis. ChemicalBook.
  • Chemical Properties of Benzenamine, 4-bromo- (CAS 106-40-1). Cheméo.
  • 4-Bromo-N,N-diisopropylbenzamide. PubChem.
  • Solubility Profile of N-(4-Bromobenzyl)-N-ethylethanamine in Organic Solvents: A Technical Guide. Benchchem.
  • Technical Guide: Solubility of 4-Bromo-N1-ethylbenzene-1,2-diamine in Organic Solvents. Benchchem.
  • 4-Bromo-N-methylbenzylamine 97 699-03-6. Sigma-Aldrich.
  • Synthesis of 4-bromo-N,N-dimethylbenzylamine. PrepChem.com.

Sources

Foundational

Spectroscopic Characterization of 4-Bromo-N,N-diisopropylbenzylamine: A Technical Guide for Researchers

< Abstract This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-N,N-diisopropylbenzylamine (CAS No: 98816-61-6), a key intermediate in synthetic organic chemistry. Aimed at researc...

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-N,N-diisopropylbenzylamine (CAS No: 98816-61-6), a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unambiguous identification and quality assessment of this compound. By integrating detailed experimental protocols with in-depth data interpretation, this guide serves as a practical resource for laboratory applications.

Introduction

4-Bromo-N,N-diisopropylbenzylamine is a halogenated tertiary amine whose structure is valuable in medicinal chemistry and materials science. The presence of a bromine atom on the aromatic ring provides a reactive handle for cross-coupling reactions, while the sterically hindered diisopropylamino group influences its chemical reactivity and physical properties. Accurate structural confirmation and purity assessment are paramount for its effective use in synthesis. This guide outlines the fundamental spectroscopic techniques—NMR, IR, and MS—that collectively provide a detailed "fingerprint" of the molecule.

Molecular Structure and Properties:

  • Molecular Formula: C₁₃H₂₀BrN[1]

  • Molecular Weight: 270.21 g/mol [2]

  • IUPAC Name: N-[(4-bromophenyl)methyl]-N-propan-2-ylpropan-2-amine[1]

  • CAS Number: 98816-61-6[1][2]

Caption: 2D structure of 4-Bromo-N,N-diisopropylbenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Bromo-N,N-diisopropylbenzylamine, both ¹H and ¹³C NMR provide distinct, assignable signals that confirm the connectivity of the aromatic and aliphatic portions of the structure.

Expertise & Causality: Experimental Choices

The choice of a deuterated solvent is critical for NMR. Chloroform-d (CDCl₃) is an excellent choice for this compound due to its high solubility and the solvent's residual peak appearing in a region (δ ~7.26 ppm) that does not typically overlap with key analyte signals. A standard 400 or 500 MHz spectrometer provides sufficient resolution to resolve the coupling patterns of the aromatic and aliphatic protons.

Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of purified 4-Bromo-N,N-diisopropylbenzylamine in approximately 0.6 mL of CDCl₃.

  • Transfer: Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the tube into the spectrometer. Lock the instrument on the deuterium signal of the CDCl₃.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to ensure sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Using a standard broadband proton-decoupled pulse sequence, acquire the spectrum. A higher sample concentration (20-30 mg) or a greater number of scans (e.g., 512 or more) is necessary due to the low natural abundance of the ¹³C isotope.

Data and Interpretation

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum exhibits characteristic signals for each unique proton environment. The aromatic region shows a classic AA'BB' system for a 1,4-disubstituted benzene ring. The aliphatic region contains signals for the benzylic methylene group and the two equivalent diisopropyl groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40Doublet2HAr-H (ortho to Br)
~7.21Doublet2HAr-H (ortho to CH₂)
~3.55Singlet2HBenzyl CH₂
~3.05Septet2HN-CH (CH₃)₂
~1.02Doublet12HN-CH(C H₃)₂

Note: Data is representative and based on typical values for this structural motif.

¹³C NMR (Carbon NMR) Data

The proton-decoupled ¹³C NMR spectrum confirms the presence of all unique carbon atoms in the molecule. The bromine atom has a notable "heavy atom effect," which shields the directly attached carbon (C-Br), causing it to appear more upfield than might be predicted by electronegativity alone.[3]

Chemical Shift (δ, ppm)Assignment
~140.0Ar-C -CH₂
~131.2Ar-C H (ortho to Br)
~130.5Ar-C H (ortho to CH₂)
~119.8Ar-C -Br
~52.1Benzyl C H₂
~48.9N-C H(CH₃)₂
~20.7N-CH(C H₃)₂

Note: Data is representative. Spectra are available for viewing on databases such as SpectraBase.[1][2]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrations (stretching, bending) of covalent bonds absorb infrared radiation at specific frequencies, providing a unique spectral fingerprint.

Expertise & Causality: Experimental Choices

For a solid sample, the KBr pellet method is a robust choice, ensuring a uniform dispersion of the analyte and minimizing scattering effects. Alternatively, if the sample is an oil or low-melting solid, a thin film between salt (NaCl or KBr) plates can be used. Attenuated Total Reflectance (ATR) is a modern, convenient alternative that requires minimal sample preparation.

Protocol: FTIR-ATR Spectrum Acquisition
  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty accessory.

  • Sample Application: Place a small amount (1-2 mg) of 4-Bromo-N,N-diisopropylbenzylamine directly onto the ATR crystal.

  • Apply Pressure: Lower the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample scan against the background to generate the final transmittance or absorbance spectrum.

Data and Interpretation

The IR spectrum of 4-Bromo-N,N-diisopropylbenzylamine will display several characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
3000-2800StrongC-H (sp³) stretch (Aliphatic: CH, CH₂, CH₃)
~2965, ~2870Medium-StrongC-H (sp³) asymmetric & symmetric stretch of methyl/methine
~1590, ~1485MediumC=C Aromatic ring stretch
~1200-1000Medium-StrongC-N stretch
~810StrongC-H out-of-plane bend (1,4-disubstituted benzene)
~600-500MediumC-Br stretch

Note: Data is representative based on spectral databases.[4]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about a molecule's mass and its fragmentation pattern upon ionization, which aids in structural confirmation.

Expertise & Causality: Experimental Choices

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the ideal technique for this compound.[2] Its volatility and thermal stability allow it to pass through the GC column for separation and then be ionized by a high-energy electron beam (typically 70 eV). EI is a "hard" ionization technique that induces predictable fragmentation, providing a rich fingerprint for structural analysis.[5][6]

A key feature to anticipate is the isotopic signature of bromine. Naturally occurring bromine is a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[7] Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity, which is a powerful diagnostic tool.

Protocol: GC-MS (EI) Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Injection: Inject 1 µL of the solution into the GC-MS system.

  • Chromatographic Separation: Use a suitable capillary column (e.g., a nonpolar DB-5ms) with a temperature program to separate the analyte from any impurities. A typical program might start at 100 °C and ramp to 280 °C.

  • Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with 70 eV electrons (EI).

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum (relative abundance vs. m/z).

Data and Interpretation

The mass spectrum will show the molecular ion peak and several key fragment ions.

m/zRelative IntensityProposed Fragment Assignment
271/269Medium[M]⁺˙ (Molecular ion with ⁸¹Br/⁷⁹Br)
256/254Medium[M - CH₃]⁺ (Loss of a methyl group)
171/169High[BrC₆H₄CH₂]⁺ (Bromobenzyl cation via α-cleavage)
100High[CH₂N(iPr)₂]⁺ (Diisopropylaminomethyl cation via α-cleavage)

Note: Data is representative. The base peak (most intense) is often m/z 100 or the 171/169 pair.[2]

Fragmentation_Pathway M [C₁₃H₂₀BrN]⁺˙ m/z 269/271 F1 [BrC₆H₄CH₂]⁺ m/z 169/171 M->F1 α-cleavage F2 [CH₂N(iPr)₂]⁺ m/z 100 M->F2 α-cleavage F3 [M - CH₃]⁺ m/z 254/256 M->F3 Loss of •CH₃

Caption: Key fragmentation pathways for 4-Bromo-N,N-diisopropylbenzylamine in EI-MS.

Integrated Spectroscopic Workflow

No single technique provides a complete structural picture. True analytical confidence is achieved by integrating the data from NMR, IR, and MS. The workflow below illustrates a logical approach to the characterization of a synthesized or procured compound like 4-Bromo-N,N-diisopropylbenzylamine.

Analytical_Workflow cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation & Archival Sample Obtain Sample Purity Assess Purity (e.g., TLC, GC, LC) Sample->Purity MS Mass Spectrometry (Molecular Weight & Formula) Purity->MS IR Infrared Spectroscopy (Functional Groups) Purity->IR NMR NMR Spectroscopy (C-H Framework & Connectivity) Purity->NMR Confirm Confirm Structure (Integrate All Data) MS->Confirm IR->Confirm NMR->Confirm Archive Archive Data Confirm->Archive

Caption: Integrated workflow for the spectroscopic characterization of a chemical compound.

This integrated approach ensures trustworthiness and scientific rigor. The mass spectrum confirms the molecular weight (270.21 g/mol ) and the presence of bromine. The IR spectrum verifies the existence of the aromatic ring, C-N bond, and aliphatic C-H bonds. Finally, NMR spectroscopy provides the definitive map of the molecule's connectivity, confirming the 1,4-substitution pattern and the structure of the N,N-diisopropylbenzyl group.

References

  • PubChem. 4-Bromo-N,N-diisopropylbenzylamine . National Center for Biotechnology Information. [Link]

  • SpectraBase. 4-Bromo-n,n-diisopropylbenzylamine . Wiley-VCH GmbH. [Link]

  • SpectraBase. 4-Bromo-n,n-diisopropylbenzylamine FTIR Spectrum . Wiley-VCH GmbH. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry . [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry . [Link]

  • Chemistry LibreTexts. Isotopes in Mass Spectrometry . [Link]

  • Chemistry LibreTexts. Mass Spectrometry of Amines . [Link]

  • Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene . [Link]

Sources

Exploratory

Physical and chemical properties of 4-Bromo-N,N-diisopropylbenzylamine.

An In-depth Technical Guide to 4-Bromo-N,N-diisopropylbenzylamine Authored by: A Senior Application Scientist Introduction 4-Bromo-N,N-diisopropylbenzylamine is a halogenated tertiary amine that serves as a pivotal inter...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-N,N-diisopropylbenzylamine

Authored by: A Senior Application Scientist

Introduction

4-Bromo-N,N-diisopropylbenzylamine is a halogenated tertiary amine that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, featuring a brominated phenyl ring, provides a versatile handle for advanced molecular engineering, particularly through cross-coupling reactions. The sterically hindered diisopropylamino group can influence the molecule's solubility, reactivity, and pharmacokinetic properties in more complex derivatives. This guide offers a comprehensive overview of its chemical and physical properties, logical synthesis protocols, reactivity, and safety considerations, designed for professionals in chemical research and drug development.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its application in synthesis. The key identifiers and properties of 4-Bromo-N,N-diisopropylbenzylamine are summarized below.

PropertyValueSource
CAS Number 98816-61-6[1][2]
Molecular Formula C₁₃H₂₀BrN[2]
Molecular Weight 270.21 g/mol [2]
IUPAC Name N-[(4-bromophenyl)methyl]-N-propan-2-ylpropan-2-amine[2]
Synonyms 4-Bromo-N,N-diisopropylbenzylamine[1][2]
Linear Formula BrC₆H₄CH₂N[CH(CH₃)₂]₂[1]
SMILES CC(C)N(CC1=CC=C(C=C1)Br)C(C)C[2]
InChIKey SNGBVBNOXIPZGP-UHFFFAOYSA-N[2]

Spectroscopic Profile (Inferred)

While a publicly available, experimentally verified full spectroscopic dataset for this specific compound is limited, its profile can be reliably inferred from its structure and data from analogous compounds. These predictions are crucial for reaction monitoring and structural confirmation.

SpectroscopyExpected Characteristics
¹H NMR δ ~7.4-7.5 (d, 2H, Ar-H ortho to Br), δ ~7.2-7.3 (d, 2H, Ar-H meta to Br), δ ~3.6 (s, 2H, benzylic CH₂), δ ~3.0 (septet, 2H, isopropyl CH), δ ~1.0 (d, 12H, isopropyl CH₃). The isopropyl groups may show complex splitting due to hindered rotation.
¹³C NMR δ ~138-140 (quaternary Ar-C), δ ~131-132 (Ar-CH), δ ~130-131 (Ar-CH), δ ~120-122 (Ar-C-Br), δ ~55-58 (benzylic CH₂), δ ~48-50 (isopropyl CH), δ ~20-22 (isopropyl CH₃).
Mass Spec. (MS) Molecular Ion (M⁺): A characteristic 1:1 ratio for m/z at ~270 and ~272 due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. Key Fragments: Loss of an isopropyl group (m/z ~227/229), benzyl cation fragment (m/z 91), and bromobenzyl cation fragment (m/z 169/171).
Infrared (IR) ~3050-3000 cm⁻¹ (Ar C-H stretch), ~2970-2850 cm⁻¹ (Aliphatic C-H stretch), ~1590, 1485 cm⁻¹ (Ar C=C stretch), ~1100-1000 cm⁻¹ (C-N stretch), ~810 cm⁻¹ (para-disubstituted C-H bend).

Synthesis and Reactivity

Proposed Synthesis: Reductive Amination

A robust and common method for synthesizing tertiary amines like 4-Bromo-N,N-diisopropylbenzylamine is the reductive amination of the corresponding aldehyde. This approach involves the reaction of 4-bromobenzaldehyde with diisopropylamine to form an intermediate iminium ion, which is then reduced in situ to the target amine.

Rationale for Experimental Choices:

  • Reactants: 4-Bromobenzaldehyde is a readily available starting material.[3] Diisopropylamine provides the necessary secondary amine component.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent. It is mild enough to not reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion. Its use avoids the harsher conditions and potential side reactions associated with other hydrides like NaBH₄ or LiAlH₄.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are aprotic and effectively solubilize the reactants and intermediates.

  • Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is the species that undergoes reduction.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromobenzaldehyde (1.0 eq) and dichloromethane (DCM).

  • Amine Addition: Add diisopropylamine (1.1 eq) to the solution, followed by glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Reductant Addition: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualization of Synthesis Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process A 4-Bromobenzaldehyde E Iminium Ion Formation A->E Step 1 B Diisopropylamine B->E Step 1 C Sodium Triacetoxyborohydride (STAB) F In situ Reduction C->F D DCM, Acetic Acid (cat.) D->E E->F Step 2 (STAB) G Aqueous Work-up & Extraction F->G Step 3 H Purification (Chromatography) G->H Step 4 I 4-Bromo-N,N-diisopropylbenzylamine H->I Final Product

Caption: Workflow for the synthesis via reductive amination.

Chemical Reactivity and Applications

The utility of 4-Bromo-N,N-diisopropylbenzylamine stems from its dual functionality.

  • Aryl Bromide Moiety: The bromine atom is the primary site for synthetic elaboration. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is fundamental for building molecular complexity.[4]

    • Suzuki Coupling: Reaction with boronic acids to form biaryl structures.

    • Buchwald-Hartwig Amination: Reaction with amines to form substituted aniline derivatives.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.[3]

    • Heck Coupling: Reaction with alkenes.

  • Tertiary Amine Moiety: The diisopropylbenzylamine group is generally stable but can act as a base. Its steric bulk can direct reactions at other parts of the molecule and can be critical for modulating the biological activity or physical properties of the final product.

Visualization of Reactivity in Cross-Coupling

G A 4-Bromo-N,N- diisopropylbenzylamine D Diversified Product (Biaryl Structure) A->D Suzuki Coupling B Organoboron Reagent (e.g., Arylboronic Acid) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) C->D Conditions

Caption: Application in a Suzuki cross-coupling reaction.

Safety and Handling

As a laboratory chemical, 4-Bromo-N,N-diisopropylbenzylamine must be handled with appropriate caution. The following information is derived from GHS classifications for the compound and structurally similar chemicals.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[2][5]

    • H319: Causes serious eye irritation.[2][5]

    • H335: May cause respiratory irritation.[2][5]

  • Precautionary Measures:

    • Prevention: Wash hands thoroughly after handling.[5] Wear protective gloves, eye protection, and face protection.[5] Use only outdoors or in a well-ventilated area.[5] Avoid breathing dust, fumes, or vapors.[5]

    • Response:

      • IF ON SKIN: Wash with plenty of water.[5]

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

      • If irritation persists or if you feel unwell, get medical help.[5]

    • Storage: Store in a well-ventilated place.[5] Keep the container tightly closed and store locked up.[5]

    • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[5]

Note: This summary is not a substitute for a complete Safety Data Sheet (SDS). Always consult the full SDS from the supplier before handling this chemical.

Conclusion

4-Bromo-N,N-diisopropylbenzylamine is a valuable and versatile building block for synthetic chemistry. Its well-defined reactive handle—the aryl bromide—allows for predictable and efficient incorporation into a wide range of cross-coupling reactions, making it a key intermediate for constructing complex molecular architectures. The insights and protocols provided in this guide are intended to equip researchers and drug development professionals with the necessary technical knowledge to effectively and safely utilize this compound in their synthetic endeavors.

References

  • 4-Bromo-N,N-diisopropylbenzylamine | C13H20BrN | CID 598770 - PubChem. [Link]

  • 4-Bromo-N,N-diisopropylbenzamide | CAS 79606-46-5 | AMERICAN ELEMENTS ®. [Link]

  • 4-Bromo-N,N-diisopropylbenzamide | C13H18BrNO | CID 3616988 - PubChem. [Link]

  • 4-bromo-N,N-diisopropylaniline | C12H18BrN | CID 15335633 - PubChem. [Link]

  • CAS 13330-86-4 | 4-Bromo-N,N-diisopropylaniline - Hoffman Fine Chemicals. [Link]

  • 4-Bromo-N-isopropylbenzamide - SpectraBase. [Link]

  • 4-Bromobenzaldehyde - Wikipedia. [Link]

  • p-BROMOBENZALDEHYDE - Organic Syntheses Procedure. [Link]

  • Synthesis of 4-bromo-N,N-dimethylbenzylamine - PrepChem.com. [Link]

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Foundational

An In-Depth Technical Guide to the IUPAC Nomenclature and Synthetic Strategy of C13H20BrN Isomers: The Case of 4-bromo-N,N-diethyl-2,5-dimethylaniline

This technical guide provides a comprehensive analysis of the IUPAC nomenclature for the molecular formula C13H20BrN, with a specific focus on the isomer 4-bromo-N,N-diethyl-2,5-dimethylaniline . Designed for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the IUPAC nomenclature for the molecular formula C13H20BrN, with a specific focus on the isomer 4-bromo-N,N-diethyl-2,5-dimethylaniline . Designed for researchers, scientists, and professionals in drug development, this document elucidates the systematic naming process, outlines a plausible synthetic protocol, and discusses the potential significance of this molecular scaffold in medicinal chemistry.

Introduction: The Imperative of Unambiguous Nomenclature

In the realm of chemical sciences, and particularly in drug discovery and development, the ability to name a molecule without ambiguity is paramount. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules to ensure that a chemical name corresponds to a single, unique molecular structure.[1][2] The molecular formula C13H20BrN represents a multitude of structural isomers, each with potentially distinct physicochemical properties and biological activities. The complexity increases with the number of atoms, making a systematic approach to naming essential.[3] This guide will dissect the IUPAC nomenclature of a representative isomer, 4-bromo-N,N-diethyl-2,5-dimethylaniline, to illustrate the logic and principles that underpin systematic chemical naming.

Part 1: Decoding the IUPAC Name of 4-bromo-N,N-diethyl-2,5-dimethylaniline

The IUPAC name of a molecule is derived from a hierarchical set of rules that identify the principal functional group, the parent structure, and all substituents.[4][5][6] For the isomer 4-bromo-N,N-diethyl-2,5-dimethylaniline, the naming process is as follows:

  • Identification of the Principal Functional Group and Parent Structure : The molecule contains an amino group (-N(CH2CH3)2) attached to a benzene ring, which classifies it as an aniline derivative. The common name "aniline" for a benzene ring with an amino group is retained by IUPAC as the parent name.[1][7][8] The nitrogen atom is part of a tertiary amine.[3][9][10]

  • Numbering the Parent Structure : The carbon atom of the benzene ring directly attached to the nitrogen atom is assigned the locant '1'. The rest of the ring is numbered to give the substituents the lowest possible locants.

  • Identifying and Locating Substituents on the Ring :

    • A bromine atom is a substituent on the ring.

    • Two methyl (-CH3) groups are also substituents on the ring.

  • Identifying and Naming Substituents on the Nitrogen Atom :

    • Two ethyl (-CH2CH3) groups are attached to the nitrogen atom. These are designated with the prefix "N-" to indicate their position on the nitrogen.[3][9][10] Since there are two identical ethyl groups, the prefix "N,N-diethyl-" is used.

  • Assembling the Full IUPAC Name : The substituents are listed in alphabetical order (bromo, diethyl, dimethyl). Therefore, the systematic name is constructed as follows:

    • The bromine atom is at position 4.

    • The two methyl groups are at positions 2 and 5.

    • The two ethyl groups are on the nitrogen atom.

Combining these elements gives the full, unambiguous IUPAC name: 4-bromo-N,N-diethyl-2,5-dimethylaniline .

Molecular Structure Visualization

The following diagram illustrates the structure and numbering of 4-bromo-N,N-diethyl-2,5-dimethylaniline.

Caption: Structure of 4-bromo-N,N-diethyl-2,5-dimethylaniline.

Part 2: Synthetic Approach and Physicochemical Properties

Proposed Synthesis of 4-bromo-N,N-diethyl-2,5-dimethylaniline

The synthesis can be envisioned as a two-step process starting from commercially available 2,5-dimethylaniline.

Step 1: Bromination of 2,5-dimethylaniline

The first step involves the regioselective bromination of 2,5-dimethylaniline to yield 4-bromo-2,5-dimethylaniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is sterically unhindered, it is the most likely site of bromination.

  • Protocol :

    • Dissolve 2,5-dimethylaniline in a suitable solvent such as acetic acid or dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by quenching with a reducing agent (e.g., sodium bisulfite solution) and neutralizing with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization to obtain 4-bromo-2,5-dimethylaniline.[11]

Step 2: N,N-di-ethylation of 4-bromo-2,5-dimethylaniline

The second step is the alkylation of the primary amine with an ethylating agent to form the tertiary amine.

  • Protocol :

    • In a round-bottom flask, dissolve 4-bromo-2,5-dimethylaniline in a polar aprotic solvent such as DMF or acetonitrile.

    • Add a suitable base, such as potassium carbonate or triethylamine, to act as a proton scavenger.

    • Add at least two equivalents of an ethylating agent, such as ethyl iodide or diethyl sulfate.

    • Heat the reaction mixture with stirring and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture and perform an aqueous workup.

    • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-bromo-N,N-diethyl-2,5-dimethylaniline.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N,N-di-ethylation A 2,5-Dimethylaniline C Reaction at 0°C to RT A->C B Bromine (Br2) in Acetic Acid B->C D Aqueous Workup & Purification C->D E 4-Bromo-2,5-dimethylaniline D->E G Reaction at Elevated Temp. E->G F Ethyl Iodide (2 eq.) & K2CO3 in DMF F->G H Aqueous Workup & Purification G->H I 4-Bromo-N,N-diethyl-2,5-dimethylaniline H->I

Caption: Proposed two-step synthesis of the target compound.

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of 4-bromo-N,N-diethyl-2,5-dimethylaniline based on the known properties of its structural analogs.

PropertyEstimated ValueReference Analog
Molecular FormulaC13H20BrN-
Molecular Weight270.21 g/mol -
AppearanceLikely a solid or oil4-bromo-N,N-diethylaniline is a solid[9]
Melting Point40-60 °C4-bromo-N,N-diethylaniline: 32-33 °C[9]
Boiling Point> 250 °C4-bromo-N,N-dimethylaniline: 264 °C[4]
SolubilitySoluble in organic solvents, insoluble in water4-bromo-N,N-dimethylaniline is soluble in methanol and insoluble in water[4]

Part 3: Relevance in Research and Drug Development

Substituted anilines are a cornerstone of medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The N,N-dialkyl aniline motif is particularly prevalent. These compounds serve as crucial intermediates in the synthesis of more complex molecules, including dyes and pharmaceuticals.[3][7]

The introduction of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Bromine can act as a bioisostere for other groups, participate in halogen bonding, and alter the metabolic profile of a drug candidate.

The diethylamino group can influence a compound's basicity, lipophilicity, and ability to interact with biological targets. The dimethyl substitution pattern on the aromatic ring will further tune the electronic and steric properties of the molecule, potentially leading to enhanced target specificity and reduced off-target effects.

While 4-bromo-N,N-diethyl-2,5-dimethylaniline itself is not a known therapeutic agent, its structural motifs are present in various biologically active compounds. The exploration of such substituted anilines could lead to the discovery of novel kinase inhibitors, receptor modulators, or other therapeutic agents. The synthetic route outlined in this guide provides a practical starting point for the synthesis and subsequent biological evaluation of this and related compounds.

Conclusion

The systematic application of IUPAC nomenclature is indispensable for the unambiguous communication of chemical structures. The detailed analysis of 4-bromo-N,N-diethyl-2,5-dimethylaniline demonstrates the logical framework for naming complex organic molecules. Furthermore, by leveraging established synthetic methodologies for related compounds, a robust and reliable synthetic pathway can be proposed. The structural features of this molecule, including the substituted aniline core, suggest its potential as a valuable building block in the design and synthesis of novel compounds for drug discovery and development.

References

  • KPU Pressbooks. 2.4 IUPAC Naming of Organic Compounds with Functional Groups. [Link]

  • MedLife Mastery. Priority Ordering of Functional Groups in Organic Chemistry Nomenclature. [Link]

  • Chemistry LibreTexts. 18.2: Functional Group Order of Precedence For Organic Nomenclature. [Link]

  • Filo. IUPAC nomenclature retains the common name aniline for C_{e}H_{3}NH_{2}. [Link]

  • S. Michael Stewart via YouTube. Naming Aniline Derivatives. [Link]

  • Fiveable. 24.1 Naming Amines - Organic Chemistry Class Notes. [Link]

  • IUPAC. Brief Guide to the Nomenclature of Organic Chemistry. [Link]

  • Scribd. Iupac Rules and Practice Sheet With Answers 1 PDF. [Link]

  • Chemistry LibreTexts. 24.1: Naming Amines. [Link]

  • University of Calgary. How to name organic compounds using the IUPAC rules. [Link]

  • PubChem. Benzenamine, 4-bromo-N,N-diethyl-. [Link]

  • OpenStax. 24.1 Naming Amines - Organic Chemistry. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Detailed Protocol: Synthesis of 4-Bromo-N,N-diisopropylbenzylamine via Reductive Amination

An Application Note for the Synthesis of 4-Bromo-N,N-diisopropylbenzylamine Abstract 4-Bromo-N,N-diisopropylbenzylamine is a valuable substituted benzylamine intermediate used in organic synthesis. The presence of the br...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Bromo-N,N-diisopropylbenzylamine

Abstract

4-Bromo-N,N-diisopropylbenzylamine is a valuable substituted benzylamine intermediate used in organic synthesis. The presence of the bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the sterically hindered tertiary amine moiety can direct metallation or serve as a key pharmacophore. This document provides a comprehensive, field-proven protocol for the synthesis of this compound via a one-pot reductive amination of 4-bromobenzaldehyde with diisopropylamine using sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. The causality behind procedural choices, detailed work-up, purification, and characterization are thoroughly discussed to ensure reliable and reproducible outcomes.

Introduction and Mechanistic Rationale

The synthesis of tertiary amines is a cornerstone of organic chemistry, particularly in the development of pharmaceuticals and functional materials. While direct alkylation of secondary amines can be effective, it often suffers from over-alkylation, leading to the formation of quaternary ammonium salts. Reductive amination presents a more controlled and efficient alternative.[1][2]

This protocol employs the reaction between 4-bromobenzaldehyde and diisopropylamine. The reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to form a sterically hindered iminium ion. This electrophilic intermediate is the key species that is subsequently reduced.

The choice of sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent is critical for the success of this transformation. Unlike more powerful hydrides like sodium borohydride (NaBH₄), STAB is a milder agent that selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde.[1][3] This selectivity obviates the need for a separate imine formation step and allows the entire reaction to be performed in a single pot, improving operational efficiency and overall yield. STAB is also tolerant of mildly acidic conditions that favor iminium ion formation and is compatible with a range of common organic solvents.[3]

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Eq.Supplier Note
4-BromobenzaldehydeC₇H₅BrO185.02-10.01.0Purity ≥98%
DiisopropylamineC₆H₁₅N101.190.722 g/mL12.01.2Distill from CaH₂ if necessary.
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.94-15.01.5Moisture-sensitive; handle quickly.[4]
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.931.33 g/mL50 mL-Use from a solvent purification system or over molecular sieves.
Saturated Sodium BicarbonateNaHCO₃(aq)--~30 mL-For work-up.
Brine (Saturated NaCl)NaCl(aq)--~20 mL-For work-up.
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed-For drying.
Silica GelSiO₂--As needed-For chromatography (230-400 mesh).
Hexanes/Ethyl Acetate---As needed-For chromatography.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature under a nitrogen or argon atmosphere until all the aldehyde has dissolved.

  • Amine Addition: Using a syringe, add diisopropylamine (1.67 mL, 12.0 mmol) to the stirred solution. A slight exotherm may be observed. Stir the reaction mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in three portions over 10 minutes. The addition of STAB can cause some effervescence.

    • Scientist's Note: Portion-wise addition helps to control the reaction rate and any potential exotherm. STAB is moisture-sensitive and should be weighed and added quickly to prevent decomposition.[4][5]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a hexanes/ethyl acetate eluent system (e.g., 9:1 v/v). The disappearance of the 4-bromobenzaldehyde spot (visualized under UV light) indicates reaction completion.

  • Quenching and Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with DCM (2 x 20 mL). Combine all organic layers and wash them sequentially with water (1 x 20 mL) and then brine (1 x 20 mL).

    • Scientist's Note: The washing steps remove residual salts and water-soluble impurities.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Purification

The crude product can be purified by flash column chromatography on silica gel.[6]

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica onto a powder and load it carefully onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to afford 4-Bromo-N,N-diisopropylbenzylamine as a pure product, typically a colorless to pale yellow oil.

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve 4-Bromobenzaldehyde in Anhydrous DCM B 2. Add Diisopropylamine (Iminium Formation) A->B C 3. Add Sodium Triacetoxyborohydride (Reduction) B->C D 4. Stir & Monitor by TLC C->D E 5. Quench with NaHCO₃(aq) D->E Reaction Complete F 6. Separate Organic Layer E->F G 7. Wash with H₂O & Brine F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Flash Column Chromatography H->I Crude Product J 10. Characterize Pure Product (NMR, IR, MS) I->J

Sources

Application

Application Notes &amp; Protocols: Strategic Use of 4-Bromo-N,N-diisopropylbenzylamine in Suzuki-Miyaura Cross-Coupling

Abstract The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This guide provides an in-depth examination of the application of 4-Bromo-N,N-diisopropylbenzylamine as a key electrophilic partner in this reaction. The N,N-diisopropylbenzylamine moiety is a significant pharmacophore, and its incorporation into biaryl structures via Suzuki-Miyaura coupling opens direct pathways to novel chemical entities in drug discovery and materials science.[3][4][5] We will explore the mechanistic underpinnings, critical reaction parameters, a detailed experimental protocol, and field-tested troubleshooting insights to empower researchers in leveraging this versatile building block.

The Scientific Foundation: Mechanism and Component Roles

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide or triflate.[1] The catalytic cycle, a cornerstone of organometallic chemistry, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]

1.1. The Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl bromide (4-Bromo-N,N-diisopropylbenzylamine) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step and is influenced by the steric and electronic properties of the substrate.[8] Following this, transmetalation occurs, where the organic group from the activated boronic acid (or its ester) displaces the halide on the palladium center.[9] This step is critically facilitated by a base. The cycle concludes with reductive elimination, where the two organic partners are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6][10]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ (Active Catalyst) ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ Pd(0)L2->ArPd(II)BrL2 Oxidative Addition ArPd(II)R'L2 Ar-Pd(II)(R')L₂ ArPd(II)BrL2->ArPd(II)R'L2 Transmetalation ArPd(II)R'L2->Pd(0)L2 Reductive Elimination ArR Ar-R' (Product) ArPd(II)R'L2->ArR ArBr Ar-Br (4-Bromo-N,N-diisopropylbenzylamine) ArBr->ArPd(II)BrL2 R'B(OH)2 R'-B(OH)₂ + Base R'B(OH)2->ArPd(II)R'L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1.2. Causality of Component Selection

  • The Electrophile (Aryl Bromide): 4-Bromo-N,N-diisopropylbenzylamine serves as the electrophilic partner. Aryl bromides offer a good balance of reactivity and stability, generally undergoing oxidative addition more readily than aryl chlorides but being more cost-effective than aryl iodides.[6] The presence of the bulky N,N-diisopropylamino group introduces significant steric hindrance near the reaction center, a critical factor that must be addressed through judicious ligand selection.[11][12][13]

  • The Nucleophile (Organoboron Reagent): Boronic acids and their esters (e.g., pinacol esters) are the most common nucleophiles.[6] They are favored for their stability, low toxicity, and commercial availability.[14] The stability of boronic esters can be advantageous in preventing premature protodeboronation, a common side reaction.[6]

  • The Catalyst and Ligand: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is used to generate the active Pd(0) species. The choice of ligand is paramount. For sterically hindered substrates like 4-Bromo-N,N-diisopropylbenzylamine, bulky and electron-rich monophosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required.[11] These ligands promote both the challenging oxidative addition and the final reductive elimination steps.[8]

  • The Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[14][15] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[16] The choice of base can significantly impact yield and must be optimized for the specific substrate and catalyst system.

  • The Solvent: Aprotic solvents such as toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used, often with a small amount of water to aid in dissolving the base and facilitating the formation of the boronate.[11][17]

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-N,N-diisopropylbenzylamine

This protocol provides a robust starting point for the coupling of 4-Bromo-N,N-diisopropylbenzylamine with a generic arylboronic acid. Optimization may be required based on the specific boronic acid used.

2.1. Materials and Reagents

ReagentM.W. ( g/mol )StoichiometryAmount (for 1 mmol scale)
4-Bromo-N,N-diisopropylbenzylamine284.231.0 equiv284 mg
Arylboronic Acid-1.2 equiv1.2 mmol
Palladium(II) Acetate (Pd(OAc)₂)224.502 mol %4.5 mg
SPhos (Ligand)410.514 mol %16.4 mg
Potassium Phosphate (K₃PO₄)212.272.0 equiv425 mg
Anhydrous 1,4-Dioxane--5 mL
Degassed Water--0.5 mL

2.2. Experimental Procedure

Experimental_Workflow start Start reagents 1. Reagent Preparation - Weigh solids in a glovebox or under inert gas. - Use anhydrous solvent. start->reagents setup 2. Reaction Setup - Add solids to a dry Schlenk flask. - Add magnetic stir bar. reagents->setup purge 3. Inert Atmosphere - Seal the flask. - Evacuate and backfill with Argon (3x). setup->purge solvent 4. Solvent Addition - Add anhydrous dioxane and degassed water via syringe. purge->solvent heating 5. Heating & Stirring - Heat to 80-100 °C in an oil bath. - Stir vigorously for 12-24h. solvent->heating monitoring 6. Reaction Monitoring - Check progress via TLC or LC-MS. heating->monitoring monitoring->heating Incomplete workup 7. Workup - Cool to RT. - Dilute with EtOAc. - Wash with H₂O and brine. monitoring->workup Complete purification 8. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purification analysis 9. Analysis - Characterize pure product (NMR, MS). purification->analysis end End analysis->end

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura reaction.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-N,N-diisopropylbenzylamine (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours. The mixture will typically become a dark, heterogeneous slurry.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS to check for the disappearance of the starting aryl bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting & Field-Proven Insights

IssuePotential CauseSuggested Solution
Low or No Yield 1. Inactive catalyst due to oxygen exposure.2. Inefficient oxidative addition/reductive elimination due to steric hindrance.[8] 3. Insufficiently strong or soluble base.1. Ensure rigorous exclusion of air and use freshly degassed solvents.2. Screen more sterically demanding and electron-rich ligands (e.g., XPhos, RuPhos). Increase catalyst loading to 3-5 mol%.3. Switch to a stronger or more soluble base like Cs₂CO₃.[16]
Protodeboronation The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom.[6]1. Use the corresponding boronic pinacol ester instead of the boronic acid for increased stability.2. Use a milder base (e.g., K₂CO₃) or run the reaction at a lower temperature.
Homo-coupling Side reaction forming biaryl products from two molecules of the boronic acid or two molecules of the aryl halide.1. Ensure a strictly oxygen-free environment.2. Adjust the stoichiometry; avoid a large excess of the boronic acid.3. Re-evaluate the catalyst/ligand system; some are more prone to this side reaction.
Difficult Purification Product co-elutes with ligand or byproducts.1. Use a different ligand that may have different polarity.2. Consider using a heterogeneous catalyst like Pd/C, which can be filtered off, simplifying purification.[1][18]

Synthetic Utility and Applications

The products derived from this reaction, 4-substituted N,N-diisopropylbenzylamines, are valuable scaffolds in medicinal chemistry. The N,N-diisopropylbenzylamine core is present in various biologically active compounds. The ability to append diverse aryl and heteroaryl groups via the Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. These derivatives have been investigated for applications including antibacterial agents and enzyme inhibitors, demonstrating the strategic value of this synthetic approach in drug development programs.[4][19]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemical Communications (RSC Publishing). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. Wordpress. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • ResearchGate. Effect of different palladium catalysts on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • YouTube. Palladium-Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Reddit. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • RSC Publishing. Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents. RSC Advances. [Link]

  • SciSpace. Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage. SciSpace. [Link]

  • Synthesis-Abstracts.com. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Synthesis-Abstracts.com. [Link]

  • ChemRxiv. Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. ChemRxiv. [Link]

  • National Center for Biotechnology Information. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. PMC. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. [Link]

  • ResearchGate. Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. ResearchGate. [Link]

  • National Center for Biotechnology Information. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PMC. [Link]

Sources

Method

Application of 4-Bromo-N,N-diisopropylbenzylamine in Buchwald-Hartwig amination.

An Application Guide for the Synthesis of Tertiary Arylamines via Buchwald-Hartwig Amination of 4-Bromo-N,N-diisopropylbenzylamine Introduction: The Strategic Importance of C-N Bond Formation The Buchwald-Hartwig aminati...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Tertiary Arylamines via Buchwald-Hartwig Amination of 4-Bromo-N,N-diisopropylbenzylamine

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][3] Its development overcame the limitations of classical methods, which often required harsh conditions and suffered from limited substrate scope.[1]

This guide focuses on the application of the Buchwald-Hartwig amination to a specific and functionally rich substrate: 4-Bromo-N,N-diisopropylbenzylamine. The presence of the sterically demanding diisopropylamino group presents unique challenges and considerations for catalyst selection and reaction optimization. As Senior Application Scientists, our goal is to provide not just a protocol, but a framework for rational decision-making in the laboratory, grounded in mechanistic understanding and field-proven experience.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A successful Buchwald-Hartwig amination hinges on the smooth operation of a catalytic cycle, as illustrated below. The reaction is not a simple substitution; it is a carefully orchestrated sequence of events at the palladium center. The cycle begins with an active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the aryl halide.[1][4][5] Following coordination of the amine and deprotonation by a base, a key palladium-amido intermediate is formed.[5][6] The final, product-forming step is reductive elimination, which creates the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][4][5]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Product Product (Ar-NR₂) AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido Base, -HBase⁺Br⁻ Amido->Pd0 Reductive Elimination ArBr 4-Bromo-N,N-diisopropyl- benzylamine (Ar-Br) Amine Amine (R₂NH) Base Base

Figure 1. The Catalytic Cycle of Buchwald-Hartwig Amination.

Protocol Design: A Scientist's Guide to Key Parameters

The success of coupling 4-Bromo-N,N-diisopropylbenzylamine is critically dependent on the judicious selection of four key parameters: the palladium precatalyst, the ligand, the base, and the solvent.

  • Palladium Precatalyst : While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are effective, they require in situ reduction to the active Pd(0) state.[7] For consistency and ease of use, modern, air-stable precatalysts (e.g., G3 or G4 palladacycles) are highly recommended. These complexes contain the ligand and a stabilized Pd(II) center that readily converts to the active Pd(0) catalyst under reaction conditions.

  • Ligand Selection (The Causality of Choice) : This is arguably the most critical decision. The substrate contains a benzylamine moiety, but the key steric feature influencing the aryl bromide is the ortho-position relative to the C-Br bond, which is unsubstituted. However, the overall electronic nature of the substrate and the steric bulk of the incoming amine nucleophile dictate the need for a sophisticated ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[1]

    • Why Bulky? Steric hindrance on the ligand promotes the formation of a monoligated L-Pd(0) species, which is more reactive in the rate-limiting oxidative addition step.[1]

    • Why Electron-Rich? Increased electron density on the phosphorus atom accelerates both oxidative addition and the final reductive elimination step.

    • Recommended Ligands : For this substrate class, ligands like XPhos , RuPhos , and BrettPhos are excellent starting points due to their proven ability to couple a wide range of aryl halides and amines efficiently.[2]

  • The Role of the Base : The base's primary function is to deprotonate the amine-palladium complex to form the crucial amido intermediate.[5][6] Strong, non-nucleophilic bases are required.

    • Sodium tert-butoxide (NaOt-Bu) is the most common and highly effective choice for a wide range of substrates.

    • Lithium bis(trimethylsilyl)amide (LHMDS) can be advantageous when coupling amines with acidic protons or other sensitive functional groups.[2]

    • Potassium Phosphate (K₃PO₄) is a milder base, often used in specific applications but may be less effective here without careful optimization.[4] The choice of base is not independent of the solvent; anionic bases like NaOt-Bu are most effective in nonpolar solvents that resist charge separation.[8][9]

  • Solvent System : The solvent must be anhydrous and deoxygenated to protect the oxygen-sensitive Pd(0) catalyst.

    • Toluene and 1,4-Dioxane are the most common and reliable solvents for this transformation.[5][10] They offer good solubility for the reagents and are stable at the required reaction temperatures.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-N,N-diisopropylbenzylamine with Morpholine

This protocol provides a robust starting point for the amination reaction. It is designed to be a self-validating system; adherence to the inert atmosphere and anhydrous conditions is critical for reproducibility.

workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_analysis Workup & Analysis prep_reagents 1. Prepare Reagents (Dry/Degas Solvents) prep_glass 2. Oven-Dry Glassware prep_reagents->prep_glass charge_solids 3. Charge Vial with Solids: - Aryl Bromide - Pd Precatalyst - Ligand - Base prep_glass->charge_solids add_liquids 4. Add Liquids: - Anhydrous Solvent - Amine Nucleophile charge_solids->add_liquids seal_heat 5. Seal Vial & Heat (e.g., 100 °C) add_liquids->seal_heat monitor 6. Monitor Reaction (TLC, LC-MS) seal_heat->monitor workup 7. Quench & Extract monitor->workup purify 8. Purify (Column Chromatography) workup->purify characterize 9. Characterize Product (NMR, MS) purify->characterize

Figure 2. General Experimental Workflow.
Materials & Equipment
  • Reactants :

    • 4-Bromo-N,N-diisopropylbenzylamine (1.0 equiv)

    • Morpholine (1.2 equiv)

    • XPhos Pd G3 Precatalyst (1-2 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Solvent : Anhydrous, deoxygenated Toluene

  • Equipment :

    • Oven-dried 2-dram vial with PTFE-lined cap

    • Magnetic stir bar

    • Nitrogen or Argon-filled glovebox (ideal) or Schlenk line setup

    • Syringes and needles

    • Heating block or oil bath

    • Standard glassware for workup and chromatography

Step-by-Step Procedure
  • Inert Atmosphere Setup : Inside a glovebox, place a magnetic stir bar into a 2-dram vial.

  • Charging Reagents : To the vial, add 4-Bromo-N,N-diisopropylbenzylamine (e.g., 0.5 mmol, 142 mg), XPhos Pd G3 (0.005 mmol, 4.2 mg, 1 mol%), and sodium tert-butoxide (0.7 mmol, 67 mg).

    • Scientist's Note: The precatalyst and base are air- and moisture-sensitive. Handling them in a glovebox is crucial for consistent results. If a glovebox is unavailable, charge the vial under a strong positive flow of inert gas.

  • Solvent and Amine Addition : Add anhydrous, deoxygenated toluene (2.5 mL, 0.2 M). Add morpholine (0.6 mmol, 52 µL) via microsyringe.

  • Reaction Execution : Tightly seal the vial with the PTFE-lined cap. Remove the vial from the glovebox and place it in a preheated heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Reaction Monitoring : After the allotted time, cool the reaction to room temperature. A small aliquot can be removed, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by GC-MS or LC-MS to confirm the conversion of the starting material.

  • Aqueous Workup : Dilute the reaction mixture with ethyl acetate (10 mL) and quench by adding water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product.

Data Summary & Troubleshooting

The optimal conditions can vary based on the specific amine coupling partner. The following table provides a general framework for optimization.

ParameterRecommended Starting ConditionRationale & Optimization Notes
Pd Precatalyst XPhos Pd G3 (1 mol%)Highly active and reliable. Loading can be decreased for reactive amines or increased (to 2-3 mol%) for challenging couplings.
Ligand XPhosExcellent general ligand. For very hindered amines, consider BrettPhos or RuPhos.[2]
Base NaOt-Bu (1.4 equiv)Strong, effective base. Ensure it is fresh and from a sealed container. K₃PO₄ or Cs₂CO₃ are weaker alternatives if the substrate is base-sensitive.
Solvent Toluene (0.2 M)Standard choice. Dioxane can also be effective. Ensure the solvent is anhydrous and has been degassed (e.g., via sparging with argon).
Temperature 100 °CSufficient for most couplings. May be lowered for highly reactive partners or increased to 110-120 °C for sluggish reactions.
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen/moisture exposure).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure strictly inert/anhydrous conditions. Use a glovebox.[11]2. Switch to a stronger base (e.g., LHMDS).3. Increase temperature to 110 °C. Screen alternative ligands (e.g., RuPhos).
Hydrodehalogenation Reductive cleavage of the C-Br bond, a common side reaction.Use a bulkier ligand (e.g., BrettPhos) to favor reductive elimination over β-hydride elimination pathways. Lowering the reaction temperature may also help.
Byproduct Formation The amine or base may be reacting with other functional groups on the substrate or coupling partner.Protect sensitive functional groups. Screen milder bases like K₃PO₄, although this may require a higher catalyst loading or temperature.[11]

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Hesp, K. D., & Biscoe, M. R. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 288-294. [Link]

  • Norrby, P. O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed, 79(24), 11961-9. [Link]

  • Norrby, P. O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Fairlamb, I. J. S., et al. (2016). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Organic Chemistry Data. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

Sources

Application

The Strategic Utility of 4-Bromo-N,N-diisopropylbenzylamine in the Synthesis of Pharmaceutical Intermediates

Abstract This technical guide provides an in-depth analysis of 4-Bromo-N,N-diisopropylbenzylamine, a versatile building block for the synthesis of complex pharmaceutical intermediates. We will explore its synthesis, phys...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Bromo-N,N-diisopropylbenzylamine, a versatile building block for the synthesis of complex pharmaceutical intermediates. We will explore its synthesis, physicochemical properties, and its pivotal role in advanced palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions are presented, highlighting the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the efficient construction of molecular scaffolds prevalent in modern medicinal chemistry.

Introduction: The Significance of a Versatile Scaffolding Reagent

In the landscape of drug discovery and development, the efficient and modular synthesis of complex organic molecules is paramount. 4-Bromo-N,N-diisopropylbenzylamine (CAS No. 98816-61-6) has emerged as a critical building block due to its unique structural features. The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] Concurrently, the sterically demanding N,N-diisopropylbenzylamine moiety can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the final active pharmaceutical ingredient (API). This dual functionality makes it an invaluable tool for constructing diverse molecular libraries for lead optimization and the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.[2]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective and safe utilization in synthesis.

PropertyValueSource
CAS Number 98816-61-6PubChem[3]
Molecular Formula C₁₃H₂₀BrNPubChem[3]
Molecular Weight 270.21 g/mol PubChem[3]
Appearance Not specified, likely a liquid or low-melting solidInferred
IUPAC Name N-[(4-bromophenyl)methyl]-N-propan-2-ylpropan-2-aminePubChem[3]
Safety Causes skin and serious eye irritation. May cause respiratory irritation.ECHA[3]

Handling and Storage: Due to its irritant nature, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[3] Work should be conducted in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place.

Synthesis of 4-Bromo-N,N-diisopropylbenzylamine

A reliable and scalable synthesis of the title compound is crucial for its application. The most direct and widely applicable method is the reductive amination of 4-bromobenzaldehyde with diisopropylamine.[4]

Protocol 1: Reductive Amination

This protocol leverages the formation of an iminium ion intermediate from the aldehyde and secondary amine, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice due to its selectivity for imines over aldehydes and its tolerance to a range of functional groups.[5]

Reaction Scheme:

Materials:

  • 4-Bromobenzaldehyde

  • Diisopropylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous DCM, add diisopropylamine (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by flash column chromatography on silica gel.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of 4-Bromo-N,N-diisopropylbenzylamine is the linchpin for its utility in constructing complex molecular architectures. The following sections provide detailed protocols for its application in three cornerstone cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures, which are prevalent in many pharmaceuticals.[6][7] This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester.

Reaction Scheme:

Materials:

  • 4-Bromo-N,N-diisopropylbenzylamine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • In a Schlenk flask, combine 4-Bromo-N,N-diisopropylbenzylamine (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L₂ (Active Catalyst) C Ar-Pd(II)L₂(Br) A->C B Oxidative Addition B->C E Ar-Pd(II)L₂(Ar') C->E D Transmetalation D->E E->A G Ar-Ar' (Product) E->G F Reductive Elimination F->A F->G ArBr Ar-Br (4-Bromo-N,N-diisopropylbenzylamine) ArBr->B ArBOH Ar'-B(OH)₂ (Arylboronic Acid) + Base ArBOH->D

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Mizoroki-Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes, providing a powerful route to substituted styrenes and other vinylated aromatics.[8][9] These products are valuable intermediates for polymerization and further functionalization.

Reaction Scheme:

Caption: General experimental workflow for the Heck reaction.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key pharmacophores in a vast array of drugs. [10][11]This reaction directly couples an aryl halide with an amine.

Reaction Scheme:

Materials:

  • 4-Bromo-N,N-diisopropylbenzylamine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and NaOtBu (1.4 eq).

  • Add 4-Bromo-N,N-diisopropylbenzylamine (1.0 eq) and anhydrous toluene.

  • Add morpholine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

4-Bromo-N,N-diisopropylbenzylamine is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its utility stems from the strategic placement of a reactive bromine atom, amenable to a wide range of palladium-catalyzed cross-coupling reactions, and a sterically influential diisopropylamino group. The detailed protocols provided herein for its synthesis and application in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions offer a robust starting point for researchers in medicinal chemistry and drug development. The modular nature of these transformations allows for the rapid generation of diverse chemical entities, accelerating the discovery of novel therapeutics.

References

  • PubChem. (n.d.). 4-Bromo-N,N-diisopropylbenzylamine. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • NIH. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • NIH. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Experimental Setup for Reactions Involving 4-Bromo-N,N-diisopropylbenzylamine

Introduction: The Strategic Utility of 4-Bromo-N,N-diisopropylbenzylamine 4-Bromo-N,N-diisopropylbenzylamine is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 4-Bromo-N,N-diisopropylbenzylamine

4-Bromo-N,N-diisopropylbenzylamine is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its molecular architecture is defined by two key features: a bromine-substituted phenyl ring and a sterically hindered N,N-diisopropylbenzylamine moiety. The bromine atom serves as a highly effective functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] Concurrently, the bulky tertiary amine can influence the molecule's steric and electronic properties, potentially modulating biological activity or material characteristics.

This guide provides an in-depth exploration of the experimental considerations and detailed protocols for leveraging this building block in two of the most powerful transformations in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The causality behind procedural choices, from reagent selection to purification strategies, is elucidated to provide a framework for robust and reproducible synthetic outcomes.

Compound Properties and Safety Imperatives

A thorough understanding of the reagent's properties and hazards is the foundation of safe and effective experimentation.

Table 1: Physicochemical Properties of 4-Bromo-N,N-diisopropylbenzylamine

PropertyValueReference
Molecular Formula C₁₃H₂₀BrN[2]
Molecular Weight 270.21 g/mol [2]
CAS Number 98816-61-6[2]
Appearance Not specified; likely an oil or low-melting solid
IUPAC Name N-[(4-bromophenyl)methyl]-N-propan-2-ylpropan-2-amine[2]
Safety and Handling

4-Bromo-N,N-diisopropylbenzylamine is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3]

  • Precautionary Measures:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

    • Wash hands thoroughly after handling.

    • In case of contact with skin or eyes, rinse immediately and copiously with water and seek medical attention.[3]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The bromine atom on the phenyl ring of 4-Bromo-N,N-diisopropylbenzylamine is the primary site of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthesis, enabling the construction of complex molecular frameworks under relatively mild conditions.[4][5]

A. The Suzuki-Miyaura Coupling: Forging C(sp²)–C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron compound.[6] Its widespread use is attributable to the mild reaction conditions, functional group tolerance, and the commercial availability and stability of many boronic acids and their derivatives.[7]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-N,N-diisopropylbenzylamine to form a Pd(II) complex.[6]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[6][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OR)₂ Base PdII_Diorg Ar-Pd(II)L₂(R') Transmetal->PdII_Diorg RedElim Reductive Elimination PdII_Diorg->RedElim RedElim->Pd0 Ar-R'

Catalytic cycle of the Suzuki-Miyaura reaction.
B. The Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for forming C-N bonds from aryl halides.[9][10] This reaction is paramount in pharmaceutical development, where the arylamine motif is a common scaffold.[10] The choice of phosphine ligand is critical, as it modulates the catalyst's reactivity and stability, enabling the coupling of even challenging substrates.[11]

The mechanism is analogous to the Suzuki coupling, differing in the nucleophilic partner:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl bromide.

  • Amine Coordination & Deprotonation: An amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[11][12]

Detailed Experimental Protocols

The following protocols are presented as robust starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-N,N-diisopropylbenzylamine with Phenylboronic Acid

Principle: To synthesize 4-(N,N-diisopropylbenzyl)-1,1'-biphenyl via a palladium-catalyzed cross-coupling reaction.

Materials and Reagents:

  • 4-Bromo-N,N-diisopropylbenzylamine (1.0 mmol, 270 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (8 mL)

  • Water (2 mL)

  • Flame-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-N,N-diisopropylbenzylamine, phenylboronic acid, and potassium carbonate.[13]

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄.[13] Subsequently, add the toluene and water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. (See Section 5 for detailed purification guidance).

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Principle: To synthesize 4-((4-(N,N-diisopropylbenzyl)phenyl)morpholine via a palladium-catalyzed C-N bond formation.

Materials and Reagents:

  • 4-Bromo-N,N-diisopropylbenzylamine (1.0 mmol, 270 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg, 1 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (10 mL)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of inert gas, charge an oven-dried reaction vial with the palladium precatalyst (Pd₂(dba)₃), the phosphine ligand (XPhos), and the base (sodium tert-butoxide).[4]

  • Reagent Addition: Add 4-Bromo-N,N-diisopropylbenzylamine to the vial. Seal the vial with a septum-containing cap.

  • Solvent and Amine Addition: Remove the vial from the glovebox (if used). Add anhydrous toluene, followed by morpholine, via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter the mixture through a short plug of Celite to remove the catalyst and inorganic salts.[4]

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Purification Strategies for Tertiary Amine Products

The basic nature of the N,N-diisopropylbenzylamine moiety requires special consideration during purification, particularly when using silica gel chromatography.

  • Acid-Base Interaction: The basic nitrogen atom can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing, poor separation, and potential product loss on the column.[14]

  • Mitigation Strategies:

    • Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (Et₃N) (typically 0.5-2% v/v), to the eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing the desired product to elute more cleanly.

    • Amine-Functionalized Silica: For particularly challenging separations, using an amine-functionalized stationary phase (KP-NH) can effectively mask the acidic silanols and provide excellent peak shape without mobile phase additives.[14]

    • Buffer-Based Extraction: For larger scales where chromatography is less desirable, a buffer-based extraction procedure can be employed to separate tertiary amines from less basic impurities or unreacted starting materials.[15][16] This involves carefully selecting aqueous buffers of varying pH to selectively protonate and extract different amine species.

General workflow for cross-coupling reactions.

Summary Data for Reaction Planning

The following table provides general parameters to guide the initial design of experiments.

Table 2: Typical Conditions for Cross-Coupling Reactions

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃, Pd(OAc)₂
Ligand Not always requiredXPhos, SPhos, RuPhos, JohnPhos
Catalyst Loading 1-5 mol%0.5-3 mol%
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, KOtBu, LiHMDS
Solvent Toluene/H₂O, Dioxane/H₂OToluene, Dioxane, THF
Temperature 80-110 °C80-120 °C
Typical Yields 70-95%65-90%

References

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Supporting Information. Royal Society of Chemistry. Available from: [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Available from: [Link]

  • US4255356A - Purification of tertiary amines using an adsorbent. Google Patents.
  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. NIH National Library of Medicine. Available from: [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. Available from: [Link]

  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C-H Cross-Coupling. PubMed. Available from: [Link]

  • EP0007983A1 - Process for the purification of tertiary amines. Google Patents.
  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. Figshare. Available from: [Link]

  • Is there an easy way to purify organic amines? Biotage. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Wiley Online Library. Available from: [Link]

  • Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl Catalysis. CCS Chemistry. Available from: [Link]

  • 4-Bromo-N,N-diisopropylbenzylamine. PubChem. Available from: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available from: [Link]

  • Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. ACS Publications. Available from: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available from: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Buchwald–Hartwig amination. Grokipedia. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. Available from: [Link]

  • Synthesis of 4-bromo-N,N-dimethylbenzylamine. PrepChem.com. Available from: [Link]

  • 4-Bromo-N,N-diisopropylbenzamide. PubChem. Available from: [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PubMed Central. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. Available from: [Link]

  • Suzuki Coupling Mechanism and Applications. YouTube. Available from: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH National Library of Medicine. Available from: [Link]

  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate. Available from: [Link]

  • 4-bromo-n,n-dimethylbenzylamine. PubChemLite. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Purification of Crude 4-Bromo-N,N-diisopropylbenzylamine

Introduction 4-Bromo-N,N-diisopropylbenzylamine is a tertiary amine of significant interest in synthetic organic chemistry, serving as a versatile building block in the development of novel pharmaceutical agents and othe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-N,N-diisopropylbenzylamine is a tertiary amine of significant interest in synthetic organic chemistry, serving as a versatile building block in the development of novel pharmaceutical agents and other advanced materials. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, while the bulky N,N-diisopropyl group can impart specific steric and electronic properties to target molecules. Achieving high purity of this intermediate is paramount to ensure the desired reactivity, yield, and impurity profile in subsequent synthetic steps. This document provides a comprehensive guide to the purification of crude 4-Bromo-N,N-diisopropylbenzylamine, detailing robust protocols for various techniques and methods for assessing final purity.

Physicochemical Properties of 4-Bromo-N,N-diisopropylbenzylamine

A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₃H₂₀BrN[1]
Molecular Weight 270.21 g/mol [1]
IUPAC Name N-[(4-bromophenyl)methyl]-N-propan-2-ylpropan-2-amine[1]
Appearance Expected to be a solid or oil at room temperature.General chemical knowledge
Polarity Moderately polar due to the amine functionality, but with significant non-polar character from the aromatic ring and isopropyl groups.Inferred from structure
Basicity The tertiary amine is basic and will react with acids to form a water-soluble salt.General chemical knowledge

Common Impurities in Crude 4-Bromo-N,N-diisopropylbenzylamine

The synthesis of 4-Bromo-N,N-diisopropylbenzylamine typically proceeds via the nucleophilic substitution of a 4-bromobenzyl halide with diisopropylamine.[2] Based on this synthetic route, the following impurities are commonly encountered:

  • Unreacted Starting Materials:

    • 4-Bromobenzyl halide (e.g., bromide or chloride)

    • Diisopropylamine

  • Over-alkylation Product:

    • 4-Bromo-N,N,N-triisopropylbenzylammonium halide (a quaternary ammonium salt)

  • Side-products from the Starting Material Synthesis:

    • Impurities from the synthesis of the 4-bromobenzyl halide.

cluster_synthesis Synthesis of 4-Bromo-N,N-diisopropylbenzylamine cluster_impurities Potential Impurities 4-Bromobenzyl Halide 4-Bromobenzyl Halide Reaction Reaction 4-Bromobenzyl Halide->Reaction Diisopropylamine Diisopropylamine Diisopropylamine->Reaction Crude Product Crude Product Reaction->Crude Product Unreacted 4-Bromobenzyl Halide Unreacted 4-Bromobenzyl Halide Crude Product->Unreacted 4-Bromobenzyl Halide Contains Unreacted Diisopropylamine Unreacted Diisopropylamine Crude Product->Unreacted Diisopropylamine Contains Quaternary Ammonium Salt Quaternary Ammonium Salt Crude Product->Quaternary Ammonium Salt Contains

Figure 1: Synthesis and potential impurities.

Purification Strategies

The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired scale of the purification. A multi-step approach, combining an initial extractive work-up followed by either recrystallization or chromatography, is often the most effective strategy.

Acid-Base Extraction

This is a highly effective first-pass purification technique to separate the basic target compound from neutral and acidic impurities. The principle lies in the differential solubility of the amine and its protonated form.

Rationale: By treating the crude product dissolved in an organic solvent with an aqueous acid, the basic 4-Bromo-N,N-diisopropylbenzylamine is protonated to form a water-soluble ammonium salt. Neutral impurities, such as unreacted 4-bromobenzyl halide, will remain in the organic layer. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.

Protocol:

  • Dissolve the crude 4-Bromo-N,N-diisopropylbenzylamine in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Add 1 M aqueous hydrochloric acid (HCl) to the separatory funnel. The volume of the aqueous layer should be roughly equal to the organic layer.

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The protonated amine will be in the aqueous layer.

  • Drain the lower aqueous layer into a clean flask.

  • Wash the organic layer with another portion of 1 M HCl to ensure complete extraction of the amine. Combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the solution is basic (pH > 10, check with pH paper). The free amine will precipitate or form an oily layer.

  • Extract the free amine back into a fresh portion of the organic solvent (e.g., diethyl ether or ethyl acetate). Perform this extraction two to three times to ensure complete recovery.

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified 4-Bromo-N,N-diisopropylbenzylamine.

Crude Product in Organic Solvent Crude Product in Organic Solvent Add 1M HCl Add 1M HCl Crude Product in Organic Solvent->Add 1M HCl Step 1 Separate Layers Separate Layers Add 1M HCl->Separate Layers Step 2 Aqueous Layer (Amine Salt) Aqueous Layer (Amine Salt) Separate Layers->Aqueous Layer (Amine Salt) Contains Organic Layer (Neutral Impurities) Organic Layer (Neutral Impurities) Separate Layers->Organic Layer (Neutral Impurities) Contains Add Base (e.g., NaOH) Add Base (e.g., NaOH) Aqueous Layer (Amine Salt)->Add Base (e.g., NaOH) Step 3 Extract with Organic Solvent Extract with Organic Solvent Add Base (e.g., NaOH)->Extract with Organic Solvent Step 4 Dry and Evaporate Dry and Evaporate Extract with Organic Solvent->Dry and Evaporate Step 5 Purified Product Purified Product Dry and Evaporate->Purified Product

Figure 2: Acid-base extraction workflow.
Recrystallization

Recrystallization is an excellent technique for purifying solid compounds. The success of this method hinges on the selection of an appropriate solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.

Solvent Selection: For a moderately polar compound like 4-Bromo-N,N-diisopropylbenzylamine, a variety of solvent systems can be explored. Common choices include:[3][4]

  • Single Solvents: Ethanol, isopropanol, acetone, or ethyl acetate.

  • Mixed Solvents: Heptane/ethyl acetate, methanol/water, or ethanol/water. A mixed solvent system provides a wider range of polarities and can be fine-tuned for optimal results.

Protocol:

  • Place the crude 4-Bromo-N,N-diisopropylbenzylamine in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (or the more soluble solvent in a mixed system).

  • Heat the mixture with stirring on a hotplate until the solid dissolves completely. If using a mixed solvent system, add the less soluble solvent dropwise to the hot solution until turbidity persists, then add a few drops of the more soluble solvent to redissolve the solid.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, further cool the flask in an ice bath.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Column Chromatography

For challenging separations or when a very high degree of purity is required, column chromatography is the method of choice. Due to the basic nature of the tertiary amine, which can lead to strong interactions with the acidic silica gel, modifications to the standard procedure are often necessary.[5]

Rationale: The basic amine can be irreversibly adsorbed onto the acidic silanol groups of the silica gel, leading to poor recovery and tailing of the peak. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is added to the eluent. This modifier competes with the target amine for the active sites on the silica, allowing for its smooth elution.

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or heptane) containing a small amount of triethylamine (typically 0.1-1% v/v). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient might start with 100% hexane/0.1% TEA and gradually increase to a higher percentage of ethyl acetate in hexane with 0.1% TEA.

  • Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Prepare Slurry Prepare Slurry Pack Column Pack Column Prepare Slurry->Pack Column Step 1 Load Sample Load Sample Pack Column->Load Sample Step 2 Elute with Gradient Elute with Gradient Load Sample->Elute with Gradient Step 3 Collect Fractions Collect Fractions Elute with Gradient->Collect Fractions Step 4 TLC Analysis TLC Analysis Collect Fractions->TLC Analysis Monitor Combine Pure Fractions Combine Pure Fractions TLC Analysis->Combine Pure Fractions Identify Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Step 5 Pure Product Pure Product Evaporate Solvent->Pure Product

Sources

Method

Application Notes and Protocols for the Analytical Characterization of 4-Bromo-N,N-diisopropylbenzylamine

Introduction 4-Bromo-N,N-diisopropylbenzylamine is a halogenated aromatic amine of significant interest in synthetic and medicinal chemistry. Its structural features, including a reactive bromine atom and a sterically hi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-N,N-diisopropylbenzylamine is a halogenated aromatic amine of significant interest in synthetic and medicinal chemistry. Its structural features, including a reactive bromine atom and a sterically hindered tertiary amine, make it a versatile building block for the synthesis of more complex molecules. Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications in research and drug development. This guide provides a detailed overview of the essential analytical methods for the thorough characterization of 4-Bromo-N,N-diisopropylbenzylamine, grounded in established scientific principles and validated protocols.

The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for quality control and assurance. Each protocol is accompanied by an explanation of the underlying principles and the rationale for specific experimental choices, ensuring a deep understanding of the analytical workflow.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Bromo-N,N-diisopropylbenzylamine is essential for the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₁₃H₂₀BrN[1]
Molecular Weight 270.21 g/mol [1]
CAS Number 98816-61-6[1]
IUPAC Name N-[(4-bromophenyl)methyl]-N-propan-2-ylpropan-2-amine[1]
Appearance Predicted to be a solidN/A

Structural Elucidation and Verification

The unambiguous determination of the chemical structure of 4-Bromo-N,N-diisopropylbenzylamine is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are indispensable for the characterization of 4-Bromo-N,N-diisopropylbenzylamine.

Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds, providing good solubility for the analyte without interfering with the signals of interest. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm) due to its chemical inertness and single, sharp resonance.

Objective: To identify and quantify the different proton environments in the molecule.

Instrumentation: 400 MHz NMR Spectrometer

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Bromo-N,N-diisopropylbenzylamine and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply Fourier transformation to the FID to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.42Doublet2HAr-H (ortho to Br)
~7.18Doublet2HAr-H (ortho to CH₂)
~3.50Singlet2H-CH ₂-N
~3.05Septet2H-N-CH (CH₃)₂
~1.05Doublet12H-CH(CH ₃)₂

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. Actual values may vary slightly.

Objective: To identify the different carbon environments in the molecule.

Instrumentation: 100 MHz NMR Spectrometer (corresponding to a 400 MHz proton frequency)

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup:

    • Utilize a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Acquire a sufficient number of scans (e.g., 256-1024) for a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

  • Data Acquisition and Processing:

    • Acquire and process the data as described for ¹H NMR.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~139Ar-C -CH₂
~131Ar-C H (ortho to Br)
~130Ar-C H (ortho to CH₂)
~121Ar-C -Br
~55-C H₂-N
~49-N-C H(CH₃)₂
~20-CH(C H₃)₂

Note: Predicted chemical shifts are based on general ranges for similar functional groups and may vary.[2][3][4][5]

Diagram of NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis prep Dissolve 5-10 mg of sample in ~0.7 mL CDCl3 with TMS acq_H Acquire 1H NMR FID prep->acq_H acq_C Acquire 13C NMR FID prep->acq_C proc_H FT, Phasing, Baseline Correction, Integration & Referencing (1H) acq_H->proc_H proc_C FT, Phasing, Baseline Correction & Referencing (13C) acq_C->proc_C analysis Assign signals to protons and carbons Confirm molecular structure proc_H->analysis proc_C->analysis

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this compound due to its volatility.

Electron Ionization (EI) is a hard ionization technique that induces fragmentation, providing a characteristic "fingerprint" for the molecule that is useful for structural confirmation and library matching. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is well-suited for the separation of relatively non-polar aromatic compounds.

Objective: To confirm the molecular weight and determine the fragmentation pattern of the compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Protocol:

  • Sample Preparation: Prepare a dilute solution of 4-Bromo-N,N-diisopropylbenzylamine (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection).

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 50 to 550.

Expected Mass Spectrum Data:

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺) with approximately equal intensity.

m/zRelative IntensityAssignment
271/269ModerateMolecular Ion ([M]⁺)
256/254Moderate[M - CH₃]⁺
170/168High[Br-C₆H₄-CH₂]⁺
100High[N(iPr)₂-CH₂]⁺
91ModerateTropylium ion [C₇H₇]⁺ (from rearrangement)

Note: The fragmentation pattern is predicted based on common fragmentation pathways for benzylamines and halogenated aromatic compounds.[6]

Diagram of Mass Spectrometry Fragmentation

MS_Fragmentation cluster_mol Molecular Ion [M]+ cluster_frags Key Fragments mol C13H20BrN+ m/z = 269/271 frag1 [M - CH3]+ m/z = 254/256 mol->frag1 - •CH3 frag2 [Br-C6H4-CH2]+ m/z = 168/170 mol->frag2 - •N(iPr)2 frag3 [N(iPr)2-CH2]+ m/z = 100 mol->frag3 - •Br-C6H4

Caption: Predicted fragmentation of 4-Bromo-N,N-diisopropylbenzylamine.

Purity Assessment

Determining the purity of 4-Bromo-N,N-diisopropylbenzylamine is crucial. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with a C18 column is a robust and widely applicable technique for the separation of moderately polar to non-polar organic compounds. A mobile phase consisting of a mixture of an aqueous buffer (like formic acid in water) and an organic modifier (acetonitrile) allows for the effective elution and separation of the analyte from potential impurities. UV detection is suitable as the aromatic ring of the compound absorbs UV light.

Objective: To separate and quantify the main component and any impurities.

Instrumentation: HPLC system with a UV detector.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (e.g., 50:50 A:B) to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18.1-22 min: 30% B (re-equilibration)

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Method Validation: This HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][7][8][9] Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Elemental and Spectroscopic Confirmation

Elemental Analysis

Objective: To confirm the elemental composition (C, H, N, Br) of the compound.

Rationale: Combustion analysis is a fundamental technique for determining the weight percentage of carbon, hydrogen, and nitrogen in an organic compound. The bromine content can be determined by methods such as oxygen flask combustion followed by titration.

Protocol:

  • A precisely weighed sample is combusted in an oxygen-rich atmosphere.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • For bromine analysis, the combustion products are absorbed in a suitable solution, and the resulting bromide is titrated.

Expected Results:

ElementTheoretical %
C57.79
H7.46
Br29.57
N5.18

The experimentally determined percentages should be within ±0.4% of the theoretical values.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Rationale: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies.

Protocol:

  • A small amount of the sample is placed on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.

  • The infrared spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic
2970-2850C-H stretchAliphatic (isopropyl and benzyl CH₂)
~1600, ~1480C=C stretchAromatic ring
~1200-1000C-N stretchTertiary amine
~820C-H bendpara-disubstituted aromatic ring
~600-500C-Br stretchAryl bromide

Note: Peak positions are approximate and can be influenced by the molecular environment.[10][11][12]

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the complete characterization of 4-Bromo-N,N-diisopropylbenzylamine. The synergistic use of NMR and mass spectrometry ensures unambiguous structural elucidation, while HPLC provides a reliable assessment of purity. Elemental analysis and FTIR spectroscopy offer further confirmation of the compound's composition and the presence of key functional groups. By adhering to these protocols and the principles of method validation, researchers and scientists can ensure the quality and integrity of this important chemical intermediate, thereby fostering reproducibility and confidence in their scientific endeavors.

References

  • Rajmane, A. D., & Shinde, K. P. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 13(2), 143-1. Available at: [Link][7]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link][8]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 598770, 4-Bromo-N,N-diisopropylbenzylamine. Retrieved from [Link].[1]

  • Lough, W. J., & Wainer, I. W. (Eds.). (1996). High Performance Liquid Chromatography: Fundamental Principles and Practice. Springer Science & Business Media. Available at: [Link][1]

  • SIELC Technologies. (n.d.). Separation of 4-Bromo-3-nitrobiphenyl on Newcrom R1 HPLC column. Retrieved from [Link][13]

  • Request PDF. (2024). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Retrieved from [Link][14]

  • ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. Retrieved from [Link][10]

  • University of Oxford. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link][2]

  • Szepesy, L. (1978). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering, 22(3-4), 215-227. Available at: [Link][15]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][6]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link][3]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Retrieved from [Link][16]

  • ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link][17]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link][18]

  • InstaNANO. (2026). FTIR Functional Group Database Table with Search. Retrieved from [Link][11]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link][19]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link][20]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link][21]

  • University of Regensburg. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link][4]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link][5]

  • ResearchGate. (n.d.). a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl... Retrieved from [Link][12]

Sources

Application

Application Notes and Protocols for the Functionalization of 4-Bromo-N,N-diisopropylbenzylamine

Introduction: Strategic Importance of Functionalizing 4-Bromo-N,N-diisopropylbenzylamine 4-Bromo-N,N-diisopropylbenzylamine is a versatile aromatic building block of significant interest to researchers in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Functionalizing 4-Bromo-N,N-diisopropylbenzylamine

4-Bromo-N,N-diisopropylbenzylamine is a versatile aromatic building block of significant interest to researchers in medicinal chemistry and materials science. The presence of a bromine atom on the phenyl ring offers a reactive handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The N,N-diisopropylbenzylamine moiety, with its bulky and electron-donating character, can influence the electronic properties and steric environment of the molecule, making its derivatives attractive for creating novel molecular architectures. Functionalization of this compound opens avenues for the synthesis of complex drug candidates, molecular probes, and advanced organic materials. This guide provides detailed application notes and experimentally-derived protocols for several key transformations of the bromine atom in 4-Bromo-N,N-diisopropylbenzylamine, offering researchers a practical toolkit for their synthetic endeavors.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they represent a primary strategy for the functionalization of 4-Bromo-N,N-diisopropylbenzylamine. The choice of reaction—Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig—depends on the desired final structure. The sterically demanding N,N-diisopropylbenzylamine group necessitates careful selection of ligands to ensure efficient catalytic turnover.

A. Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds. For a substrate like 4-Bromo-N,N-diisopropylbenzylamine, this reaction is ideal for introducing new aryl or heteroaryl substituents. The key to a successful coupling with this sterically hindered substrate lies in the use of bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination steps in the catalytic cycle.

Mechanism Overview: The catalytic cycle begins with the oxidative addition of 4-Bromo-N,N-diisopropylbenzylamine to a Pd(0) complex. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials:

    • 4-Bromo-N,N-diisopropylbenzylamine (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add 4-Bromo-N,N-diisopropylbenzylamine, phenylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield N,N-diisopropyl-4-phenylbenzylamine.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / XPhosXPhos is a bulky, electron-rich ligand that facilitates the coupling of sterically hindered aryl bromides.
Base K₃PO₄A strong base is required for the activation of the boronic acid in the transmetalation step.
Solvent 1,4-Dioxane / WaterA polar aprotic solvent system is effective for dissolving the reactants and catalyst.
Temperature 100 °CElevated temperature is necessary to overcome the activation energy for this sterically challenging coupling.
B. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[1][2] This reaction is highly valuable for synthesizing conjugated enynes and arylalkynes, which are important precursors in materials science and for further synthetic transformations.

Mechanism Overview: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the product. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a base.

Caption: Experimental workflow for the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

  • Materials:

    • 4-Bromo-N,N-diisopropylbenzylamine (1.0 mmol, 1.0 equiv)

    • Phenylacetylene (1.2 mmol, 1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

    • Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

    • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

    • Anhydrous Tetrahydrofuran (THF, 10 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add 4-Bromo-N,N-diisopropylbenzylamine, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

    • Heat the reaction mixture to 70 °C and stir.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

    • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to afford N,N-diisopropyl-4-(phenylethynyl)benzylamine.

ParameterConditionRationale
Catalyst System PdCl₂(PPh₃)₂ / CuIA classic and effective catalyst system for Sonogashira couplings.
Base TriethylamineActs as both a base to form the copper acetylide and as a solvent.
Solvent THFCo-solvent to ensure solubility of all reactants.
Temperature 70 °CModerate heating is generally sufficient to drive the reaction to completion.
C. Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This reaction is exceptionally useful for coupling aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. The use of bulky, electron-rich phosphine ligands is crucial for achieving high yields, especially with sterically hindered substrates.[3]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • Materials:

    • 4-Bromo-N,N-diisopropylbenzylamine (1.0 mmol, 1.0 equiv)

    • Morpholine (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

    • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos, 0.036 mmol, 3.6 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, tBuXPhos, and NaOtBu.

    • Add 4-Bromo-N,N-diisopropylbenzylamine and a magnetic stir bar.

    • Seal the vial with a screw cap containing a PTFE septum.

    • Remove the vial from the glovebox and add anhydrous toluene and morpholine via syringe.

    • Place the vial in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction by LC-MS. After completion (typically 12-24 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate, filter through a plug of silica gel, and wash with ethyl acetate.

    • Concentrate the filtrate and purify by column chromatography to yield 4-((4-(diisopropylaminomethyl)phenyl)morpholine.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / tBuXPhostBuXPhos is a highly effective bulky ligand for coupling with challenging aryl bromides.
Base NaOtBuA strong, non-nucleophilic base is essential for the deprotonation of the amine.
Solvent TolueneA non-polar, high-boiling solvent is suitable for this reaction.
Temperature 100 °CHigher temperatures are often required for the amination of sterically demanding substrates.

II. Organometallic Routes: Grignard and Organolithium Intermediates

The formation of organometallic intermediates, such as Grignard or organolithium reagents, followed by reaction with an electrophile, provides a classic and powerful alternative to palladium-catalyzed methods for functionalizing the bromine atom.

A. Grignard Reagent Formation and Reaction

The formation of a Grignard reagent from 4-Bromo-N,N-diisopropylbenzylamine is a feasible and highly useful transformation. Research has shown that similar compounds, like 4-bromo-N,N-diethylbenzylamine, successfully form Grignard reagents in tetrahydrofuran (THF).[2] These organomagnesium compounds are potent nucleophiles that can react with a wide range of electrophiles.[5][6]

Experimental Protocol: Formation of Grignard Reagent and Reaction with Acetone

  • Materials:

    • Magnesium turnings (1.5 mmol, 1.5 equiv)

    • A small crystal of iodine

    • 4-Bromo-N,N-diisopropylbenzylamine (1.0 mmol, 1.0 equiv)

    • Anhydrous THF (10 mL)

    • Acetone (1.2 mmol, 1.2 equiv), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • Grignard Formation:

      • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the magnesium turnings and the iodine crystal.

      • Gently heat the flask with a heat gun under a flow of nitrogen until violet vapors of iodine are observed, then allow to cool. This activates the magnesium.

      • Dissolve 4-Bromo-N,N-diisopropylbenzylamine in anhydrous THF (5 mL) and add it to the dropping funnel.

      • Add a small portion of the solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle heating may be required.

      • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

      • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

    • Reaction with Acetone:

      • Cool the Grignard solution to 0 °C in an ice bath.

      • Add a solution of anhydrous acetone in anhydrous THF (5 mL) dropwise via the dropping funnel.

      • After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

      • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

      • Extract the aqueous layer with diethyl ether (3 x 20 mL).

      • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

      • Purify the product by column chromatography to yield 2-(4-((diisopropylamino)methyl)phenyl)propan-2-ol.

B. Lithiation via Halogen-Metal Exchange

Lithium-halogen exchange is a rapid and efficient method for generating organolithium species from aryl bromides, typically at low temperatures.[7][8] The resulting aryllithium is a highly reactive nucleophile. For 4-Bromo-N,N-diisopropylbenzylamine, halogen-metal exchange is expected to be much faster than directed ortho-lithiation, especially at -78 °C.[9]

Sources

Method

Application Note &amp; Protocols: The Strategic Role of the Diisopropylamino Group in Modulating the Reactivity of 4-Bromo-N,N-diisopropylbenzylamine

Abstract This document provides a detailed examination of 4-Bromo-N,N-diisopropylbenzylamine, focusing on the pivotal role of the N,N-diisopropylamino moiety in dictating its chemical reactivity. Far from being a passive...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed examination of 4-Bromo-N,N-diisopropylbenzylamine, focusing on the pivotal role of the N,N-diisopropylamino moiety in dictating its chemical reactivity. Far from being a passive substituent, this group imparts a unique combination of steric and electronic properties that enable highly selective transformations of the aromatic ring. We will explore its function as a potent directed metalation group (DMG) for regioselective ortho-functionalization, its influence on the molecule's overall stability, and its compatibility with palladium-catalyzed cross-coupling reactions at the para-position. This guide provides both the theoretical framework and actionable, field-tested protocols for leveraging this versatile building block in complex molecule synthesis.

Introduction: Beyond a Simple Substituent

In the landscape of synthetic organic chemistry, achieving precise control over aromatic functionalization is paramount. 4-Bromo-N,N-diisopropylbenzylamine has emerged as a valuable reagent not merely for the functionalities it contains—a reactive bromine atom and a tertiary amine—but for the sophisticated interplay between them. The true significance of this molecule lies in the N,N-diisopropylamino group, which acts as a powerful stereoelectronic controller.

Its two primary functions are:

  • Steric Shielding: The bulky isopropyl groups provide significant steric hindrance around the nitrogen atom. This effectively prevents common side reactions that plague less hindered amines, such as quaternization or N-dealkylation, particularly under the harsh, basic conditions often required for metalation.

  • Electronic Direction: The nitrogen atom's lone pair of electrons is a potent Lewis base, capable of coordinating to organometallic reagents. This coordination, combined with the group's electron-donating nature, transforms it into a powerful Directed ortho-Metalation (DoM) group, guiding deprotonation to the adjacent C-H bond with exceptional regioselectivity.

This guide will dissect these roles and provide protocols to exploit them effectively.

The Diisopropylamino Group as a Directed Metalation Group (DMG)

The most powerful application of the diisopropylaminomethyl group is in Directed ortho-Metalation (DoM). This strategy allows for the deprotonation of an otherwise unreactive aromatic C-H bond positioned ortho to the DMG. The process relies on the pre-coordination of an organolithium reagent to the Lewis basic nitrogen atom.

Mechanism of Action: Directed ortho-Metalation

The accepted mechanism involves the formation of a transient complex between the alkyllithium reagent (typically n-BuLi or s-BuLi) and the nitrogen of the diisopropylamino group. This brings the highly basic alkyl anion into close proximity to the ortho-proton, facilitating its abstraction over other protons on the ring. The resulting aryllithium species is stabilized by this intramolecular coordination and can be trapped by a wide range of electrophiles.

Caption: DoM workflow: Coordination, deprotonation, and electrophilic quench.

Protocol 1: Ortho-Selective Borylation via DoM

This protocol details the synthesis of (4-bromo-2-(N,N-diisopropylcarbamoyl)phenyl)boronic acid pinacol ester, a key intermediate for further diversification, by trapping the ortho-lithiated species with an electrophilic boron source.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-N,N-diisopropylbenzylamine845913-93-3284.2310.01.0
sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane)598-30-164.0611.01.1
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBPin)61676-62-8186.0512.01.2
Anhydrous Tetrahydrofuran (THF)109-99-972.11~50 mL-
Saturated aq. NH₄Cl12125-02-953.49As needed-
Ethyl Acetate (EtOAc)141-78-688.11As needed-
BrineN/AN/AAs needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-
Step-by-Step Experimental Protocol

CAUTION: sec-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques. The reaction must be conducted in oven-dried glassware.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-N,N-diisopropylbenzylamine (2.84 g, 10.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

  • Dissolution: Add anhydrous THF (50 mL) via syringe and stir the solution until the starting material is fully dissolved.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Lithiation: Slowly add s-BuLi (7.86 mL of a 1.4 M solution, 11.0 mmol) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise above -70 °C. A color change to deep yellow or orange is typically observed, indicating the formation of the aryllithium species.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBPin) (2.4 mL, 12.0 mmol) dropwise via syringe.

  • Warming: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired boronic ester.

Validation and Expected Outcome
  • Yield: Typical yields for this transformation range from 75-90%.

  • ¹H NMR Spectroscopy: Successful ortho-borylation is confirmed by the disappearance of the aromatic proton signal ortho to the CH₂N(iPr)₂ group and the appearance of a characteristic singlet for the 12 protons of the pinacol methyl groups around 1.35 ppm.

  • Mass Spectrometry: ESI-MS analysis should show the expected molecular ion peak for the product.

Orthogonal Reactivity: Palladium-Catalyzed Cross-Coupling

A key advantage of 4-Bromo-N,N-diisopropylbenzylamine is the orthogonal reactivity of its two primary functional sites. While the diisopropylamino group directs functionalization at the C2 position via DoM, the C4-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. The steric bulk of the diisopropylamino group provides stability and prevents interference with the catalytic cycle at the palladium center.

Orthogonal_Reactivity Orthogonal Reactivity of 4-Bromo-N,N-diisopropylbenzylamine cluster_DoM DoM Pathway (C-H Activation) cluster_Coupling Cross-Coupling Pathway (C-Br Activation) Start 4-Bromo-N,N- diisopropylbenzylamine DoM 1. s-BuLi, -78 °C 2. Electrophile (E) Start->DoM Diisopropylamino Directing Group Coupling Pd Catalyst, Base Coupling Partner (Nu) Start->Coupling Bromo Handle Product_DoM Ortho-Functionalized Product DoM->Product_DoM Desc The two sites can be functionalized independently, allowing for sequential and controlled synthesis. Product_Coupling Para-Functionalized Product Coupling->Product_Coupling

Caption: Orthogonal synthetic routes using the same starting material.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 4-Bromo-N,N-diisopropylbenzylamine with a boronic acid to form a biaryl structure, demonstrating the utility of the C-Br bond.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-N,N-diisopropylbenzylamine845913-93-3284.231.01.0
Phenylboronic Acid98-80-6121.931.21.2
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.560.030.03
Sodium Carbonate (Na₂CO₃)497-19-8105.993.03.0
1,4-Dioxane123-91-188.11~10 mL-
Water7732-18-518.02~2.5 mL-
Step-by-Step Experimental Protocol
  • Reaction Setup: To a Schlenk flask, add 4-Bromo-N,N-diisopropylbenzylamine (284 mg, 1.0 mmol), Phenylboronic Acid (146 mg, 1.2 mmol), and Sodium Carbonate (318 mg, 3.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum/backfill with argon.

  • Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and degassed Water (2.5 mL) via syringe.

  • Heating: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Cooling & Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the desired biaryl compound.

Conclusion

The diisopropylamino group in 4-Bromo-N,N-diisopropylbenzylamine is a masterful control element for advanced organic synthesis. Its steric bulk provides crucial stability, preventing unwanted side reactions, while its electronic nature enables its use as a highly effective directed metalation group for predictable and selective ortho-functionalization. This, combined with the orthogonal reactivity of the para-bromo substituent, makes it an exceptionally versatile and reliable building block for constructing complex molecular architectures. Understanding and applying the principles outlined in this guide will empower chemists to design more efficient and elegant synthetic routes.

References

  • Directed ortho Metalation (DoM): Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polycyclic aromatic compounds. Chemical Reviews, 90(6), 879-933. [Link]

  • General Protocols for Lithiation: Clayden, J., & Youssef, L. H. (2003). Organolithiums: Selectivity for Synthesis. Pergamon. This is a foundational textbook on the topic. A representative link to purchasing/viewing options is provided. [Link]

  • Suzuki-Miyaura Cross-Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Application

The Synthetic Workhorse: A Guide to 4-Bromo-N,N-diisopropylbenzylamine in Research and Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block for Modern Medicinal Chemistry 4-Bromo-N,N-diisopropylbenzylamine, identified by its CA...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

4-Bromo-N,N-diisopropylbenzylamine, identified by its CAS Number 98816-61-6, is a disubstituted aromatic compound that has emerged as a valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its structure, featuring a reactive bromine atom on a phenyl ring and a sterically influential N,N-diisopropylbenzylamine moiety, makes it an ideal starting material for constructing complex molecular architectures. The bromine atom serves as a key functional handle for palladium-catalyzed cross-coupling reactions, while the bulky diisopropylamino group can impart desirable physicochemical properties such as improved solubility and metabolic stability in drug candidates. This guide provides a comprehensive overview of commercial sourcing, key applications, detailed experimental protocols, and analytical characterization of 4-Bromo-N,N-diisopropylbenzylamine for research and development purposes.

Sourcing and Physicochemical Properties

For research and development, sourcing high-purity starting materials is paramount to ensure reproducibility and success in multi-step syntheses. 4-Bromo-N,N-diisopropylbenzylamine is available from several reputable chemical suppliers who cater to the research and pharmaceutical sectors. When selecting a supplier, researchers should consider purity, availability of batch-specific analytical data (e.g., Certificate of Analysis), and packaging options.

Table 1: Commercial Suppliers and Key Physicochemical Properties

PropertyDataReference
CAS Number 98816-61-6[1]
Molecular Formula C₁₃H₂₀BrN[1]
Molecular Weight 270.21 g/mol [1]
IUPAC Name N-[(4-bromophenyl)methyl]-N-propan-2-ylpropan-2-amine[1]
Appearance Typically a solidGeneral knowledge
Purity (Typical) ≥95%[2]
Commercial Suppliers Sigma-Aldrich (Merck), Combi-Blocks, BLD Pharmatech, etc.[2]

Application Notes: A Gateway to Novel Scaffolds

The primary utility of 4-Bromo-N,N-diisopropylbenzylamine lies in its application as a building block in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery, allowing for the modular construction of compound libraries to explore structure-activity relationships (SAR).

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide.[3] 4-Bromo-N,N-diisopropylbenzylamine is an excellent substrate for this reaction, enabling the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 4-position of the benzyl ring. This is particularly relevant in the synthesis of biaryl scaffolds, which are common motifs in kinase inhibitors and other therapeutic agents.[4][5] The N,N-diisopropylbenzylamine moiety can act as a key pharmacophore or influence the overall properties of the final molecule.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination facilitates the formation of C-N bonds, a crucial transformation in the synthesis of countless pharmaceuticals.[1] Using 4-Bromo-N,N-diisopropylbenzylamine, researchers can couple a diverse range of primary and secondary amines, anilines, and heterocycles to the aromatic ring. This reaction opens the door to novel diarylamines and related structures, which are prevalent in biologically active compounds. The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results.[6][7]

Application in Kinase Inhibitor Synthesis

The development of small molecule kinase inhibitors is a major focus of modern oncology research.[4] Many kinase inhibitors feature a substituted aromatic core that interacts with the ATP-binding site of the target kinase.[8] While direct synthesis of a marketed drug from 4-Bromo-N,N-diisopropylbenzylamine is not prominently documented, its structural analogue, 4-bromo-N,N-diisopropylbenzamide, is noted as a useful intermediate for developing kinase inhibitors.[9] By extension, the benzylamine scaffold provides a flexible vector for positioning functional groups within a kinase binding pocket, making it a valuable starting point for the synthesis of novel inhibitor libraries.

Below is a conceptual workflow illustrating the central role of 4-Bromo-N,N-diisopropylbenzylamine in generating molecular diversity for drug discovery.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Intermediate Scaffolds cluster_applications Potential Applications in Drug Discovery A 4-Bromo-N,N-diisopropylbenzylamine B Suzuki-Miyaura Coupling (+ Arylboronic Acid) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (+ Primary/Secondary Amine) A->C Pd Catalyst, Ligand, Base D 4-Aryl-N,N-diisopropylbenzylamine (Biaryl Scaffold) B->D E 4-Amino-N,N-diisopropylbenzylamine (Diarylamine Scaffold) C->E F Kinase Inhibitors D->F H Other Bioactive Molecules D->H G GPCR Modulators E->G E->H

Caption: Synthetic utility of 4-Bromo-N,N-diisopropylbenzylamine.

Experimental Protocols

The following protocols are detailed, generalized procedures based on established methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions.[6][10][11] Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-N,N-diisopropylbenzylamine with an Arylboronic Acid

Objective: To synthesize a 4-aryl-N,N-diisopropylbenzylamine derivative.

Materials:

  • 4-Bromo-N,N-diisopropylbenzylamine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

  • Schlenk flask or reaction vial with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 4-Bromo-N,N-diisopropylbenzylamine, the arylboronic acid, and potassium carbonate.

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen) three times.

  • Solvent Addition: Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of toluene. Add this catalyst mixture to the main reaction flask under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-N,N-diisopropylbenzylamine.

Causality Behind Choices:

  • Catalyst System: Pd(OAc)₂ and PPh₃ form a Pd(0) species in situ, which is the active catalyst. Other catalysts like Pd(PPh₃)₄ can also be used.[12]

  • Base: Potassium carbonate is a common and effective base for activating the boronic acid for transmetalation.[3]

  • Solvent System: The biphasic toluene/water system is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.

Protocol 2: Buchwald-Hartwig Amination with a Primary Amine

Objective: To synthesize a 4-(alkylamino)-N,N-diisopropylbenzylamine derivative.

Materials:

  • 4-Bromo-N,N-diisopropylbenzylamine (1.0 eq)

  • Primary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous toluene or dioxane (solvent)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried reaction vial, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Reagent Addition: Add 4-Bromo-N,N-diisopropylbenzylamine, the primary amine, and the anhydrous solvent.

  • Reaction: Seal the vial tightly and heat the mixture to 90-110 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst System: Pd₂(dba)₃ is a stable source of Pd(0). XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, which is often necessary for coupling with aryl bromides.[6][7]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, facilitating its coordination to the palladium center.[6]

  • Anhydrous Conditions: The catalyst system and the strong base are sensitive to moisture, necessitating the use of anhydrous solvents and inert atmosphere techniques.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized products.

Protocol 3: HPLC Purity Analysis

Objective: To determine the purity of a synthesized 4-substituted-N,N-diisopropylbenzylamine derivative.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a suitable solvent like methanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Gradient: A typical gradient would be 10% B to 90% B over 20 minutes. This should be optimized for the specific compound.[13]

  • Analysis: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Protocol 4: NMR Structural Confirmation

Objective: To confirm the chemical structure of the synthesized compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[14]

  • ¹H NMR Acquisition: Acquire a standard 1D proton NMR spectrum. Expected signals for a successfully coupled product would include:

    • Signals for the N,N-diisopropyl group (septet and doublet).

    • A singlet for the benzylic CH₂ protons.

    • Characteristic signals in the aromatic region corresponding to the newly formed biaryl or arylamine system.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides information on all unique carbon atoms in the molecule, including the characteristic downfield shift of the aromatic carbons.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm that the obtained spectra are consistent with the expected structure.[14][15]

The following diagram outlines the general workflow for the synthesis and analysis of derivatives from 4-Bromo-N,N-diisopropylbenzylamine.

G cluster_synthesis Synthesis Phase cluster_analysis Analysis & QC Phase A Reaction Setup (Starting Material + Reagents) B Palladium-Catalyzed Cross-Coupling A->B Add Catalyst C Reaction Work-up (Extraction & Concentration) B->C Monitor to Completion D Purification (Column Chromatography) C->D E Purity Check (HPLC) D->E F Structural Confirmation (¹H & ¹³C NMR) D->F G Mass Verification (MS) D->G H Final Characterized Product E->H F->H G->H

Caption: Workflow for synthesis and analysis.

Safety and Handling

4-Bromo-N,N-diisopropylbenzylamine is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

4-Bromo-N,N-diisopropylbenzylamine stands out as a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its capacity to readily participate in robust and high-yielding cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a reliable and efficient route to a vast array of novel molecular scaffolds. The protocols and data presented in this guide offer a solid foundation for researchers to harness the synthetic potential of this compound, paving the way for the discovery and development of next-generation therapeutics.

References

  • SIELC Technologies. (n.d.). Separation of (R)-4-Bromo-alpha-methylbenzylamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Amazon S3. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-N,N-diisopropylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009116061A2 - Stable oral pharmaceutical composition comprising atorvastatin.
  • Google Patents. (n.d.). WO2018153925A1 - Stable pharmaceutical compositions comprising macitentan.
  • Ali, A., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Google Patents. (n.d.). US6531603B1 - Polymorphic forms of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy].
  • Google Patents. (n.d.). WO2000066116A2 - Stable solid pharmaceutical compositions containing enalapril maleate.
  • Li, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 846-855.
  • Alzhrani, Z. M. M., Alam, M. M., & Nazreen, S. (2022). Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 22(2), 365-386.
  • Der Pharma Chemica. (n.d.). Validation of RP-HPLC method for the quantification of N-Bromosuccinimide in Angiotensin II receptor antagonists. Retrieved from [Link]

  • PubChem. (n.d.). Multiparticulate crystalline drug compositions having controlled release profiles - Patent US-7887844-B2. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • PubMed. (n.d.). The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design. Retrieved from [Link]

  • National Institutes of Health. (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]

  • IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • PubMed Central. (2024, September 24). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-N,N-diisopropylbenzylamine

Welcome to the technical support center for the synthesis of 4-Bromo-N,N-diisopropylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-N,N-diisopropylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common reductive amination procedure. The following frequently asked questions (FAQs) and troubleshooting guides are based on established chemical principles and field-proven insights to help you improve your reaction yield and purity.

Troubleshooting Guides & FAQs

Question 1: My reaction has a very low conversion rate or has failed completely. What are the most common initial points of failure?

Answer: A low or zero yield in the reductive amination to form 4-Bromo-N,N-diisopropylbenzylamine typically points to one of three primary areas: the quality of the starting materials, the formation of the critical iminium ion intermediate, or the activity of the reducing agent.

  • Starting Material Integrity :

    • 4-Bromobenzaldehyde : This aldehyde can oxidize over time to 4-bromobenzoic acid, especially if not stored properly under an inert atmosphere.[1][2] An acidic impurity will interfere with the reaction pH and consume the amine base. Confirm the purity of your aldehyde via NMR or melting point (57-59 °C) before use.[3]

    • Diisopropylamine : This secondary amine is hygroscopic and can absorb atmospheric CO₂ to form a carbonate salt. It should be a clear, colorless liquid.[4][5] Use a freshly opened bottle or distill it prior to use to ensure its purity and reactivity. Purity should be ≥99%.[5]

    • Solvent Quality : Ensure you are using anhydrous (dry) solvents. The formation of the imine/iminium ion from the aldehyde and amine releases a molecule of water.[6] If the reaction medium is already wet, Le Châtelier's principle dictates that the equilibrium will be pushed back towards the starting materials, hindering the reaction.

  • Inefficient Iminium Ion Formation : The reaction proceeds through a hemiaminal, which then dehydrates to an iminium ion. This dehydration step is often the rate-limiting step and is acid-catalyzed.[7] However, the bulky isopropyl groups on the amine introduce significant steric hindrance, which can slow down the initial nucleophilic attack on the aldehyde.[8]

  • Reducing Agent Activity : Hydride-based reducing agents, particularly sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), can degrade upon improper storage. If your reducing agent is old or has been exposed to moisture, it may have lost its activity. A simple test is to use it on a simple, known ketone and check for reduction via TLC.[9]

Question 2: I observe consumption of my 4-bromobenzaldehyde, but the yield of the desired tertiary amine is low. The main byproduct appears to be 4-bromobenzyl alcohol. Why is this happening and how can I prevent it?

Answer: This is a classic selectivity issue in reductive amination. The formation of 4-bromobenzyl alcohol indicates that your reducing agent is reacting directly with the starting aldehyde before it has a chance to form the iminium ion with diisopropylamine.[7][10]

This competing reaction is governed by the relative rates of two processes:

  • Iminium Ion Formation : Aldehyde + Amine ⇌ Iminium Ion + H₂O

  • Aldehyde Reduction : Aldehyde + Reducing Agent → Alcohol

The key to maximizing the yield of the desired amine is to ensure that the rate of iminium ion formation and its subsequent reduction is significantly faster than the rate of direct aldehyde reduction.

Strategies to Minimize Alcohol Byproduct Formation:

  • Choice of Reducing Agent : This is the most critical factor. Use a milder, more selective reducing agent.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) : This is often the reagent of choice.[6] It is less reactive than sodium borohydride (NaBH₄) and is particularly effective at reducing the protonated iminium ion intermediate while being slow to reduce the starting aldehyde, especially at neutral or slightly acidic pH.[7]

    • Sodium Cyanoborohydride (NaBH₃CN) : Similar to STAB, this reagent is selective for the iminium ion over the carbonyl at a controlled pH (typically 5-7).[11][12] However, it is highly toxic and can release hydrogen cyanide gas if the reaction becomes too acidic, making STAB a safer alternative for most applications.[7][9]

    • Sodium Borohydride (NaBH₄) : This reagent is a powerful nucleophile and will rapidly reduce aldehydes.[7] If you must use NaBH₄, a two-step procedure is recommended: first, mix the aldehyde and amine and allow sufficient time for the iminium to form, then add the NaBH₄.[7] However, for this specific synthesis, NaBH(OAc)₃ is superior.

  • Staged Reagent Addition : Do not add the reducing agent at the very beginning. Allow the 4-bromobenzaldehyde and diisopropylamine to stir together in the solvent for a period (e.g., 30-60 minutes) to allow the iminium ion equilibrium to be established before introducing the reducing agent.

The diagram below illustrates the competing reaction pathways. Your goal is to favor the blue pathway.

G Reactants 4-Bromobenzaldehyde + Diisopropylamine Iminium Iminium Ion Intermediate Reactants->Iminium k_imine (Reversible, often slow) Alcohol 4-Bromobenzyl Alcohol (Byproduct) Reactants->Alcohol k_red_aldehyde (Competing Reaction) Product 4-Bromo-N,N-diisopropylbenzylamine (Desired Product) Iminium->Product k_red_imine (Fast with selective agent) Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Reactants Reducer->Iminium

Caption: Competing pathways in the reductive amination synthesis.

Question 3: What is the optimal pH for this reaction, and how should I control it?

Answer: The pH of the reaction medium is a critical parameter that requires careful control. The optimal range for most reductive aminations, including this one, is slightly acidic, typically between pH 4 and 6 .[7][10]

  • Why is pH so important?

    • If the pH is too high (basic): The initial nucleophilic attack of the amine on the aldehyde is efficient, but the subsequent dehydration of the hemiaminal intermediate to the iminium ion is slow. This dehydration step requires a proton source to convert the hydroxyl group (-OH) into a better leaving group (-OH₂⁺).[13]

    • If the pH is too low (strongly acidic): The amine nucleophile (diisopropylamine) will be fully protonated to form its non-nucleophilic ammonium salt ([(CH₃)₂CH]₂NH₂⁺). This prevents it from attacking the aldehyde carbonyl carbon, and the reaction will not start.[7]

The ideal pH is a compromise: acidic enough to facilitate dehydration but not so acidic that it deactivates the amine.

Methods for pH Control:

  • Acetic Acid (AcOH) : Adding a catalytic amount of a weak acid like glacial acetic acid is the most common method. It provides the necessary protons to catalyze iminium formation without making the solution too acidic.

  • Buffered Systems : For sensitive substrates, using a buffered solvent system can provide more robust control.

  • Lewis Acids : In some cases, a Lewis acid like Ti(OiPr)₄ can be used. It acts as a dehydrating agent and activates the carbonyl group, driving the reaction forward without significantly lowering the proton-based pH.[14]

The following diagram outlines the logical flow for troubleshooting yield issues, placing pH control as a central checkpoint.

G start Low Yield Observed check_sm 1. Verify Purity of Starting Materials start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Good sm_bad Purify/Replace Reagents check_sm->sm_bad Poor check_cond 2. Review Reaction Conditions sm_ok->check_cond cond_ok Conditions Appear Correct check_cond->cond_ok Correct cond_bad Adjust Conditions: - Use Anhydrous Solvent - Check Temperature check_cond->cond_bad Incorrect check_byprod 3. Analyze Byproducts (TLC, LC-MS) cond_ok->check_byprod alcohol Main Byproduct is 4-Bromobenzyl Alcohol check_byprod->alcohol Alcohol no_rxn Mainly Unreacted Starting Material check_byprod->no_rxn No Reaction fix_alcohol Use Milder Reductant (NaBH(OAc)₃) & Staged Addition alcohol->fix_alcohol fix_no_rxn Adjust pH to 4-6 (Add cat. AcOH) & Increase Reaction Time no_rxn->fix_no_rxn

Caption: Troubleshooting workflow for low yield synthesis.

Question 4: What are the best practices for reaction work-up and product purification?

Answer: A proper work-up and purification are essential to isolate a high-purity product and achieve a good final yield.

Work-up Procedure:

  • Quenching the Reaction : Once the reaction is complete (as monitored by TLC or LC-MS), it must be carefully quenched. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize any remaining acid catalyst and decompose the excess borohydride reagent. Be cautious, as this can generate hydrogen gas.

  • Liquid-Liquid Extraction : The product is an amine, which can have some water solubility, especially in its protonated form.

    • Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Combine the organic layers.

    • Wash the combined organic layers with water to remove water-soluble byproducts (like borate salts) and then with brine (saturated NaCl solution) to initiate the drying process.[15]

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Purification Strategy:

The crude product will likely contain small amounts of unreacted aldehyde and potentially the alcohol byproduct.

  • Column Chromatography : This is the most effective method for achieving high purity. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity by adding ethyl acetate. The less polar impurities will elute first, followed by the desired product.

  • Acid-Base Extraction (Alternative) : For a less rigorous purification, you can exploit the basicity of the amine product.

    • Dissolve the crude oil in an organic solvent (e.g., EtOAc).

    • Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The amine product will move into the aqueous layer as the ammonium salt, leaving non-basic impurities (like the aldehyde and alcohol) in the organic layer.

    • Separate the aqueous layer and carefully basify it with a strong base (e.g., 2 M NaOH) until it is strongly alkaline (pH > 12).

    • Extract the now free-based amine back into a fresh organic solvent.

    • Wash, dry, and concentrate to yield the purified product.

Data Summary & Protocols

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentFormulaKey AdvantagesKey DisadvantagesRecommended Use
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild and selective for imines/iminiums over carbonyls; tolerant of slightly acidic conditions.[6]More expensive; moisture sensitive.Highly Recommended for this one-pot synthesis.
Sodium CyanoborohydrideNaBH₃CNSelective for imines/iminiums at controlled pH (5-7).[11]Highly toxic; generates HCN gas in acidic solutions.[7]Effective, but use with extreme caution and proper ventilation.
Sodium BorohydrideNaBH₄Inexpensive and powerful.[14]Not selective; readily reduces aldehydes and ketones, leading to alcohol byproducts.[7]Not recommended for one-pot procedures; suitable for two-step methods.
Catalytic HydrogenationH₂/Pd, Pt, or Ni"Green" method with high atom economy.[6][14]May require specialized high-pressure equipment; catalyst can be deactivated by the amine product.[6][10]Feasible, but requires more optimization and specific equipment.
Experimental Protocol: Optimized Synthesis of 4-Bromo-N,N-diisopropylbenzylamine

This protocol is designed to maximize yield by favoring iminium ion formation and using a selective reducing agent.

Materials:

  • 4-Bromobenzaldehyde (1.0 eq)

  • Diisopropylamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (catalytic, ~5 mol%)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aq. NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Ethyl Acetate and Hexanes for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-bromobenzaldehyde (1.0 eq) and anhydrous DCM (or DCE) to make an approximately 0.5 M solution.

  • Add diisopropylamine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 1 drop per 10 mmol of aldehyde).

  • Stir the mixture at room temperature for 1 hour. This allows for the formation of the iminium ion intermediate.

  • In portions over 15 minutes, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 9:1 Hexanes:EtOAc), checking for the disappearance of the 4-bromobenzaldehyde spot.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of 0% to 10% Ethyl Acetate in Hexanes to afford the pure 4-Bromo-N,N-diisopropylbenzylamine.

References

  • Di Cera, E., et al. (2014). pH-regulated formation of side products in the reductive amination approach. Electrophoresis. Available at: [Link]

  • Wikipedia. (n.d.). 4-Bromobenzaldehyde. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Group. (2020). Reductive Amination. Wordpress. Available at: [Link]

  • Chem-Station. (2014). Borch Reductive Amination. Available at: [Link]

  • LookChem. (n.d.). Synthesis of p-Bromobenzaldehyde. Chempedia. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of dialdehyde. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Available at: [Link]

  • Uyanik, M., & Ishihara, K. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105-114. Available at: [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Available at: [Link]

  • Myers, A. (n.d.). Myers Chem 115. Available at: [Link]

  • Antonova, Y., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]

Sources

Optimization

Identifying and minimizing byproducts in 4-Bromo-N,N-diisopropylbenzylamine reactions.

Welcome to the technical support center for the synthesis of 4-Bromo-N,N-diisopropylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-N,N-diisopropylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you identify and minimize byproducts to improve the yield and purity of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4-Bromo-N,N-diisopropylbenzylamine, which is commonly prepared via reductive amination of 4-bromobenzaldehyde with diisopropylamine.

Question 1: I am observing a significant amount of 4-bromobenzyl alcohol as a byproduct. What is causing this and how can I prevent it?

Answer:

The formation of 4-bromobenzyl alcohol is a common side reaction in reductive amination. It occurs when the reducing agent reacts with the starting aldehyde (4-bromobenzaldehyde) before it can form an iminium ion with diisopropylamine.

Causality:

  • Non-selective Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both aldehydes and the desired imine intermediate.[1][2] If the rate of aldehyde reduction is comparable to or faster than imine formation, significant amounts of the alcohol byproduct will be generated.

  • Slow Imine Formation: The reaction between an aldehyde and a sterically hindered secondary amine, like diisopropylamine, can be slow. This provides a larger window for the competing reduction of the aldehyde.[3]

Mitigation Strategies:

  • Choice of Reducing Agent: Switch to a more selective, sterically hindered reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for one-pot reductive aminations because it is less reactive and preferentially reduces the protonated imine (iminium ion) over the aldehyde.[1][4]

  • Two-Step Procedure: If you must use a less selective reducing agent like NaBH₄, perform the reaction in two distinct steps.

    • Step 1: Imine Formation: React 4-bromobenzaldehyde with diisopropylamine in a suitable solvent (e.g., methanol or an aprotic solvent with a dehydrating agent like molecular sieves).[1] Monitor the reaction by TLC or LC-MS until the aldehyde is consumed.

    • Step 2: Reduction: Once imine formation is complete, add the sodium borohydride to reduce the imine to the target amine.[1]

  • pH Control: Maintaining a slightly acidic pH (around 4-5) can accelerate the formation of the iminium ion, which is more readily reduced than the neutral imine. This can be achieved by adding a small amount of acetic acid. However, be cautious as strongly acidic conditions can promote other side reactions.

Experimental Protocol: Minimizing 4-Bromobenzyl Alcohol Formation
ParameterRecommendation
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)
Stoichiometry Aldehyde (1.0 eq), Diisopropylamine (1.2 eq), NaBH(OAc)₃ (1.5 eq)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Procedure One-pot

Step-by-Step:

  • To a stirred solution of 4-bromobenzaldehyde and diisopropylamine in the chosen solvent, add sodium triacetoxyborohydride in portions.

  • Stir the reaction mixture at room temperature and monitor its progress using TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Question 2: My final product is contaminated with a compound that has a mass corresponding to the starting material without the bromine atom. What is this impurity and how is it formed?

Answer:

This impurity is likely N,N-diisopropylbenzylamine, the product of hydrodehalogenation. This is a side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom.

Causality:

  • Catalyst and Reducing Agent: This side reaction is more common when using catalytic hydrogenation (e.g., H₂ with a Palladium catalyst) for the reduction step.[5] Certain reducing systems, especially those involving metals like copper or nickel, can also promote hydrodehalogenation.[6][7]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the incidence of hydrodehalogenation.

Mitigation Strategies:

  • Avoid Catalytic Hydrogenation with Pd/C: If possible, avoid using palladium on carbon with a hydrogen source for the reduction, as this is a classic condition for dehalogenation.

  • Use Hydride Reducing Agents: Stick to hydride-based reducing agents like NaBH(OAc)₃ or NaBH₄, which are less likely to cause hydrodehalogenation under standard reductive amination conditions.

  • Control Temperature and Reaction Time: If you must use conditions that could lead to this byproduct, carefully monitor the reaction and stop it as soon as the starting material is consumed to minimize over-reduction.

Question 3: I am detecting an impurity with a mass 16 units higher than my product. What could this be?

Answer:

This impurity is most likely the N-oxide of 4-Bromo-N,N-diisopropylbenzylamine. Tertiary amines are susceptible to oxidation, forming N-oxides.

Causality:

  • Oxidizing Agents: Exposure to oxidizing agents, even atmospheric oxygen over long periods, can lead to the formation of N-oxides.[8][9] Certain reagents used in the reaction or workup, if not pure, could also act as oxidants. For instance, hydrogen peroxide is a common reagent used to intentionally synthesize N-oxides.[10][11]

  • Workup and Storage: The product can be oxidized during the workup procedure or upon storage if exposed to air and light.

Mitigation Strategies:

  • Inert Atmosphere: While not always necessary for reductive amination, performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Careful Workup: Avoid using any oxidizing agents during the workup. If peroxides may be present in solvents like THF or diethyl ether, ensure they are freshly distilled or treated to remove them.

  • Proper Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature to minimize degradation over time.

  • Purification: N-oxides are generally more polar than the corresponding tertiary amine. They can often be separated by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the reductive amination to synthesize 4-Bromo-N,N-diisopropylbenzylamine?

When using sodium triacetoxyborohydride (NaBH(OAc)₃), aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred as NaBH(OAc)₃ is water-sensitive.[2] If using sodium borohydride (NaBH₄) in a two-step process, methanol or ethanol are common choices for the reduction step.[2]

Q2: How can I effectively purify the crude 4-Bromo-N,N-diisopropylbenzylamine?

The most common method for purification is column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the desired product from less polar impurities (like any remaining starting aldehyde or the hydrodehalogenated byproduct) and more polar impurities (like the alcohol byproduct or the N-oxide). Recrystallization from a suitable solvent system can also be an effective purification method for solid products.[12]

Q3: Can I use 4-bromobenzylamine and then alkylate it with isopropyl bromide to get to my product?

While possible, this route is prone to over-alkylation.[13][14] The secondary amine intermediate (4-bromo-N-isopropylbenzylamine) can react further with isopropyl bromide to form a quaternary ammonium salt. Reductive amination is generally a more direct and higher-yielding approach to N,N-disubstituted benzylamines. If direct alkylation is pursued, using a base like cesium carbonate has been shown to improve selectivity for mono-N-alkylation in some cases.[15]

Q4: What analytical techniques are best for monitoring the reaction and identifying byproducts?

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the reaction's progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for both monitoring the disappearance of starting materials and the appearance of the product, as well as for identifying the molecular weights of any byproducts formed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and can provide good separation and identification of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final, purified product and for characterizing the structure of isolated impurities.

Visualizing the Reaction and Byproduct Pathways

Main Reaction Pathway

G A 4-Bromobenzaldehyde C Iminium Ion Intermediate A->C + Diisopropylamine - H2O B Diisopropylamine B->C D 4-Bromo-N,N-diisopropylbenzylamine (Target Product) C->D + [H] (e.g., NaBH(OAc)3)

Caption: Reductive amination pathway for 4-Bromo-N,N-diisopropylbenzylamine.

Common Byproduct Formation

G cluster_0 Main Reaction cluster_1 Byproduct Pathways A 4-Bromobenzaldehyde B Iminium Ion A->B + Amine D 4-Bromobenzyl Alcohol A->D + [H] (Premature Reduction) C Target Product B->C + [H] E N,N-Diisopropylbenzylamine (Hydrodehalogenation) C->E + [H] (Over-reduction) F N-Oxide C->F + [O] (Oxidation)

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Reactions Using 4-Bromo-N,N-diisopropylbenzylamine

Welcome to the technical support center for optimizing catalytic reactions involving 4-Bromo-N,N-diisopropylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions involving 4-Bromo-N,N-diisopropylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading and reaction optimization for this sterically hindered substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors.

Introduction: The Challenge of a Hindered Substrate

4-Bromo-N,N-diisopropylbenzylamine presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The steric bulk imposed by the diisopropylamino group can significantly influence the reactivity of the C-Br bond, often necessitating careful optimization of catalyst systems to achieve high yields and purity. This guide will walk you through common issues and their solutions, grounded in established catalytic principles.

Troubleshooting Guide: From Low Yields to Catalyst Deactivation

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a systematic approach to diagnosis and resolution.

Issue 1: Low to No Product Yield

A low or non-existent yield is one of the most common frustrations in cross-coupling reactions. The root cause often lies in one or more of the key reaction components.

Potential Causes & Recommended Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity is paramount.

    • Solution: Always use a fresh batch of the palladium precursor and ligand, ensuring they have been stored correctly under an inert atmosphere.[1][2] Pd(0) sources can be sensitive to air and moisture, while Pd(II) precatalysts are generally more stable but require in situ reduction.[1][3]

  • Inappropriate Ligand Selection: For sterically demanding substrates like 4-Bromo-N,N-diisopropylbenzylamine, the choice of ligand is critical. The ligand stabilizes the palladium center and facilitates key steps in the catalytic cycle.[4][5][6][7]

    • Solution: Screen a variety of bulky, electron-rich phosphine ligands. Buchwald-type ligands (e.g., XPhos, SPhos) are often excellent choices for challenging substrates.[3] The steric bulk of these ligands can promote the formation of the active catalytic species and facilitate reductive elimination.[5]

  • Suboptimal Reaction Temperature: Temperature plays a pivotal role. Aryl bromides often require heating to facilitate the oxidative addition step, which is typically the rate-determining step.[1][8]

    • Solution: Gradually increase the reaction temperature. However, be aware that excessively high temperatures can lead to catalyst decomposition and the formation of byproducts.[9]

  • Incorrect Base or Solvent: The base is crucial for the catalytic cycle, and the solvent influences solubility and reactivity.

    • Solution: Ensure your base is anhydrous and used in sufficient excess.[1][10] For Buchwald-Hartwig aminations, sodium tert-butoxide is a common choice, but its high reactivity may not be compatible with all functional groups.[11] The choice of solvent can also be critical; for instance, THF has been anecdotally reported to sometimes promote the formation of palladium black.[1][12]

Issue 2: Significant Formation of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates the presence of side reactions. Identifying these byproducts is the first step to mitigating their formation.

Common Side Products and Mitigation Strategies:

Side ProductProbable CauseMitigation Strategy
Homocoupling of the Aryl Bromide High temperatures or certain catalyst systems can promote this side reaction.[9]Optimize the reaction temperature, and consider a different palladium precursor or ligand system.
Hydrodehalogenation Presence of moisture or an inappropriate base.[9]Ensure strictly anhydrous conditions and consider using a milder or different base.
Glaser Coupling (in Sonogashira reactions) Dimerization of the alkyne, often promoted by the copper(I) co-catalyst and oxygen.[1][10]Reduce the concentration of the Cu(I) co-catalyst and ensure rigorous anaerobic conditions. Copper-free Sonogashira protocols are also an effective alternative.[1][10]
Issue 3: Catalyst Deactivation (Formation of Palladium Black)

The formation of a black precipitate, known as palladium black, is a clear indicator of catalyst decomposition and a common reason for stalled reactions.[1][2]

dot

cluster_0 Troubleshooting Catalyst Deactivation Start Reaction Stalls/ Pd Black Observed Check_Purity Check Reagent/Solvent Purity Start->Check_Purity Check_Atmosphere Verify Inert Atmosphere Start->Check_Atmosphere Check_Temp Review Reaction Temperature Start->Check_Temp Optimize_Ligand Optimize Ligand Start->Optimize_Ligand Solution_Purify Purify Reagents/ Use Anhydrous Solvents Check_Purity->Solution_Purify Solution_Degas Improve Degassing/ Use Schlenk Technique Check_Atmosphere->Solution_Degas Solution_Temp Lower Temperature/ Time-Temp Profile Check_Temp->Solution_Temp Solution_Ligand Use More Stable Ligand/ Increase Ligand:Pd Ratio Optimize_Ligand->Solution_Ligand

Caption: Decision tree for troubleshooting catalyst deactivation.

Preventative Measures:

  • Reagent and Solvent Purity: Impurities can poison the catalyst. Use high-purity, anhydrous solvents and reagents.[1]

  • Anaerobic Conditions: Oxygen can lead to the decomposition of the palladium catalyst.[1][10] Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[10]

  • Ligand Stability: The phosphine ligand can degrade over time, leading to catalyst aggregation.[13] Consider more robust ligands or a higher ligand-to-palladium ratio.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst loading a critical parameter to optimize for reactions with 4-Bromo-N,N-diisopropylbenzylamine?

A1: Optimizing catalyst loading is a balancing act. For economic reasons, especially at scale, minimizing the use of expensive palladium catalysts and ligands is desirable.[9] From a chemical perspective, excessively high catalyst loadings can increase the likelihood of side reactions and complicate the purification of the final product by increasing residual palladium content.[9] Conversely, insufficient catalyst loading will lead to incomplete or slow reactions, resulting in poor yields.[14]

Q2: What is a good starting point for catalyst loading in a Suzuki-Miyaura coupling with this substrate?

A2: A typical starting point for palladium catalyst loading in Suzuki-Miyaura reactions is between 1-3 mol%.[15] For a sterically hindered substrate like 4-Bromo-N,N-diisopropylbenzylamine, it may be necessary to start at the higher end of this range and optimize from there.

Q3: How does the N,N-diisopropylbenzylamine group influence the choice of reaction conditions?

A3: The bulky N,N-diisopropyl groups create significant steric hindrance around the reaction center. This steric crowding can slow down the oxidative addition of the palladium catalyst to the C-Br bond.[5] To overcome this, more reactive catalysts, often featuring bulky and electron-rich phosphine ligands, are required.[5][16] Additionally, higher reaction temperatures may be necessary to achieve a reasonable reaction rate.[8]

Q4: Can I use the same catalyst system for different cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) with this substrate?

A4: While there is some overlap, the optimal catalyst system is often reaction-specific. For example, Sonogashira couplings frequently employ a copper(I) co-catalyst, which is not used in Suzuki or Heck reactions.[1][10] The choice of ligand, base, and solvent will also vary depending on the specific transformation. It is always advisable to perform a new screen of conditions for each type of cross-coupling reaction.

Q5: What analytical techniques can I use to monitor the reaction and catalyst activity?

A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are standard methods for monitoring reaction progress. For a more in-depth understanding of catalyst behavior, in situ spectroscopic techniques can be invaluable. Techniques like in situ IR and NMR spectroscopy can provide real-time information on the concentration of reactants, products, and even catalytic intermediates, helping to identify deactivation pathways.[17][18][19][20]

Experimental Protocols

General Protocol for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling

This protocol provides a framework for screening catalyst loading. It is recommended to run several reactions in parallel with varying catalyst concentrations.

dot

cluster_1 Catalyst Loading Optimization Workflow Setup Prepare Parallel Reactions (e.g., 0.5, 1, 2, 3 mol% Pd) Reagents Add 4-Bromo-N,N-diisopropylbenzylamine, Boronic Acid, Base Setup->Reagents Catalyst Add Pd Precursor & Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat to Optimized Temperature under Inert Atmosphere Solvent->Reaction Monitoring Monitor by TLC/LC-MS at Set Time Points Reaction->Monitoring Analysis Analyze Yield & Purity Monitoring->Analysis Conclusion Determine Optimal Catalyst Loading Analysis->Conclusion

Caption: Workflow for optimizing catalyst loading.

Materials:

  • 4-Bromo-N,N-diisopropylbenzylamine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 3:1 toluene/water, 8 mL)[21]

Procedure:

  • To a series of oven-dried reaction vials, add 4-Bromo-N,N-diisopropylbenzylamine, the arylboronic acid, and the base.

  • In a glovebox or under a stream of inert gas, add the palladium precursor and phosphine ligand to each vial at the desired mol%.

  • Seal the vials and add the degassed solvent via syringe.

  • Heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of each reaction at regular intervals (e.g., 2, 4, 8, 16 hours) using TLC or LC-MS.

  • Once the reaction with the highest conversion of starting material is identified, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

  • Analyze the yield and purity of the product to determine the optimal catalyst loading.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • 4-Bromo-N,N-diisopropylbenzylamine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol)

  • Phosphine ligand (e.g., XPhos, 0.02-0.04 mmol)

  • Base (e.g., NaOtBu, 1.4 mmol)[21]

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)[21]

Procedure:

  • To an oven-dried Schlenk tube, add the 4-Bromo-N,N-diisopropylbenzylamine, palladium precursor, and phosphine ligand.

  • Add the base to the tube.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the amine and the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture (e.g., 100 °C) with stirring for the required time (monitor by TLC or LC-MS).[21]

  • After cooling, dilute the reaction with a suitable solvent (e.g., ethyl acetate), filter through celite, and concentrate.[21]

  • Purify the crude product by column chromatography.

References

  • Technical Support Center: Improving Yields in Reactions with 5-Bromo-1-pentyne - Benchchem.
  • Advances in In Situ Investigations of Heterogeneous Catalytic Ammonia Synthesis - MDPI.
  • In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes | ACS Catalysis - ACS Publications.
  • Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries - OSTI.GOV.
  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
  • (PDF) Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries - ResearchGate.
  • In situ Reaction Monitoring in Photocatalytic Organic Synthesis - Refubium - Freie Universität Berlin.
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit.
  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC - NIH.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3.
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed.
  • Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol - Benchchem.
  • Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles | Request PDF.
  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions - International Research Journal.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
  • Technical Support Center: Optimizing Yields for Reactions Involving 4-Bromo-1-butyne - Benchchem.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central.
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.
  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a.
  • Optimization of catalyst loading with different solvents for the synthesis of 3a - ResearchGate.
  • Optimization of amount of the catalyst loading | Download Table - ResearchGate.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Elaine C. Reichert - DSpace@MIT.
  • Optimization of catalyst loading | Download Scientific Diagram - ResearchGate.
  • Full article: Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry - Taylor & Francis Online.
  • Direct Amidation of Tertiary N-Benzylamines - American Chemical Society.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Precious Metal Catalysts Market Size, Share Analysis, 2033 - Kings Research.
  • Experiments with N-Alkyl-N-Bromoamide 9 Varying Catalyst Loading a - ResearchGate.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-N-phenylbenzenesulfonamide - Benchchem.
  • Heck Reaction - Organic Chemistry Portal.
  • Technical Support Center: Optimizing Catalyst Loading for N-Benzyl-2-bromo-3-methylbenzamide Reactions - Benchchem.
  • Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling - Benchchem.

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Optimization

Stability of 4-Bromo-N,N-diisopropylbenzylamine in different solvents and temperatures.

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Bromo-N,N-diisopropylbenzylamine. Given the limited publicly available stability data for this speci...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Bromo-N,N-diisopropylbenzylamine. Given the limited publicly available stability data for this specific compound, this resource provides a framework for assessing its stability under your experimental conditions. It synthesizes established principles from the chemistry of benzylamines and benzyl halides to offer practical guidance and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-Bromo-N,N-diisopropylbenzylamine based on its structure?

A1: The structure of 4-Bromo-N,N-diisopropylbenzylamine contains two key functional groups that can influence its stability: the benzylic amine and the bromo-benzylic system.

  • Benzylic Amine Moiety: The tertiary amine is generally stable but can be susceptible to oxidation over time, especially if exposed to air and light. The C-N bond can also undergo cleavage under high-energy conditions, such as high temperatures.[1][2]

  • 4-Bromo-benzyl System: The carbon-bromine (C-Br) bond at the benzylic position is susceptible to nucleophilic substitution reactions, including solvolysis, where the solvent acts as the nucleophile.[3][4] The rate of this reaction is highly dependent on the polarity of the solvent and the temperature.

Q2: Which solvents are most likely to cause degradation?

A2: Protic and polar solvents are the most likely to promote degradation through solvolysis. This includes:

  • Protic Solvents: Water, alcohols (e.g., methanol, ethanol), and carboxylic acids can act as nucleophiles, displacing the bromide.

  • Polar Aprotic Solvents: While less reactive than protic solvents, polar aprotic solvents like DMSO and DMF can still facilitate the formation of a benzylic carbocation, which can then react with trace amounts of water or other nucleophiles.

Non-polar aprotic solvents such as hexanes, toluene, and dichloromethane are generally better choices for minimizing solvolysis-related degradation. However, it's important to be aware of potential reactions with certain solvents; for instance, exothermic reactions have been observed between some amines and dichloromethane under specific conditions.[5]

Q3: What are the recommended storage and handling conditions?

A3: Based on safety data for 4-Bromo-N,N-diisopropylbenzylamine and related compounds, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Protect from light and moisture to minimize photo-oxidation and hydrolysis. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Avoid contact with skin and eyes, as the compound is classified as an irritant.[9]

Q4: How can I monitor the stability of 4-Bromo-N,N-diisopropylbenzylamine in my experiments?

A4: The most common and effective method for monitoring the stability of organic compounds is High-Performance Liquid Chromatography (HPLC) with UV detection.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool.[10] A stability-indicating method should be able to separate the intact parent compound from any potential degradants.

Troubleshooting Guide

Issue: I observe a new, unexpected peak in my HPLC chromatogram after my reaction or during storage.

This is a common indicator of degradation. The following workflow can help you identify the cause and mitigate the issue.

Workflow for Investigating Compound Stability

Stability_Workflow Troubleshooting Degradation cluster_0 Initial Observation cluster_1 Investigation cluster_2 Analysis & Identification cluster_3 Resolution start Unexpected Peak Observed in HPLC/LC-MS check_blank Analyze a Solvent Blank start->check_blank check_reagents Analyze Individual Reagents start->check_reagents stress_test Perform Forced Degradation Study start->stress_test identify_source Identify Source of Impurity check_blank->identify_source check_reagents->identify_source characterize_degradant Characterize Degradant (e.g., LC-MS/MS, NMR) stress_test->characterize_degradant optimize_conditions Optimize Reaction/Storage Conditions (Solvent, Temp, etc.) identify_source->optimize_conditions purify Re-purify Material identify_source->purify characterize_degradant->optimize_conditions

Caption: A workflow for troubleshooting unexpected compound degradation.

Step 1: Isolate the Variable

To determine if the degradation is caused by the solvent, temperature, or other components, set up simple control experiments:

  • Solvent Stability: Dissolve a small amount of 4-Bromo-N,N-diisopropylbenzylamine in the solvent used in your experiment. Keep it at the same temperature and for the same duration as your experiment. Analyze by HPLC at different time points.

  • Thermal Stability: Place a neat sample of the compound at the experimental temperature and analyze it over time.

  • Reagent Compatibility: If applicable, test the stability of your compound in the presence of each individual reagent from your reaction mixture.

Issue: How do I perform a more formal stability assessment?

A forced degradation study is a systematic way to evaluate the intrinsic stability of a compound under various stress conditions.[11] This is a crucial step in drug development and can provide valuable insights for any researcher.

Protocol: Forced Degradation Study

This protocol is a general guideline. Concentrations and durations may need to be adjusted based on the reactivity of the compound. Aim for 5-20% degradation to ensure that the stability-indicating method is not overwhelmed.[12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-Bromo-N,N-diisopropylbenzylamine in a non-reactive solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C.

    • Sample at various time points (e.g., 2, 6, 12, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at 60°C.

    • Sample at various time points.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light.

    • Sample at various time points.

  • Thermal Degradation:

    • Store the stock solution at an elevated temperature (e.g., 60-80°C).

    • Sample at various time points.

    • For solid-state thermal stability, store the neat compound at the same temperature.

  • Photolytic Degradation:

    • Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Run a control sample in parallel, protected from light.

    • Sample at a suitable time point.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method.

  • Quantify the amount of parent compound remaining and the formation of any degradation products.

Data Summary

Organize your findings in a clear format to easily compare the stability under different conditions.

Stress ConditionSolventTemperature (°C)Duration (hours)% Assay of Parent Compound% Area of Major Degradant
ControlAcetonitrile2524
0.1 M HClAcetonitrile/Water6024
0.1 M NaOHAcetonitrile/Water6024
3% H₂O₂Acetonitrile/Water2524
Thermal (Solution)Acetonitrile8024
Thermal (Solid)N/A8024
PhotolyticAcetonitrile2524

Potential Degradation Pathways

Understanding the likely chemical transformations can aid in identifying unknown peaks in your chromatogram.

Degradation_Pathways Potential Degradation Pathways cluster_solvolysis Solvolysis / Hydrolysis cluster_oxidation Oxidation Parent 4-Bromo-N,N-diisopropylbenzylamine Solvolysis_Product 4-(Hydroxymethyl)-N,N-diisopropylaniline (from H2O) Parent->Solvolysis_Product + H2O (Acid/Base/Heat) Ether_Product 4-(Alkoxymethyl)-N,N-diisopropylaniline (from ROH) Parent->Ether_Product + ROH (Alcohol Solvent) N_Oxide N-Oxide Derivative Parent->N_Oxide + [O] (e.g., H2O2) Imine Iminium Intermediate Parent->Imine + [O]

Caption: Plausible degradation pathways for 4-Bromo-N,N-diisopropylbenzylamine.

References

  • Singh, A., Andrews, L. J., & Keefer, R. M. (1962). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Bromides. Journal of the American Chemical Society, 84(7), 1179-1184. [Link]

  • Szwarc, M. (1950). The dissociation energy of the C-N bond in benzylamine. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 203(1075), 539-546. [Link]

  • Matić, M., & Kronja, O. (2018). Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. Croatica Chemica Acta, 91(2), 185-194. [Link]

  • Nakos, A. S., et al. (2017). A Shock Tube Study of Benzylamine Decomposition: Overall Rate Coefficient and Heat of Formation of the Benzyl Radical. The Journal of Physical Chemistry A, 121(4), 856-865. [Link]

  • Matić, M., & Kronja, O. (2018). Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. ResearchGate. [Link]

  • Neuenfeld, C., et al. (2015). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 43, 763-768. [Link]

  • Munegumi, T., Tochino, H., & Harada, K. (2013). Thermal Reactions of Malic Acid Benzylamine Salts. Asian Journal of Chemistry, 25(18), 10255-10258. [Link]

  • Oakwood Chemical. (2021). Safety Data Sheet for 4-Bromo-N,N-dimethylaniline. [Link]

  • Chemistry Stack Exchange. (2015). Rates of solvolysis of p-dimethylamino benzyl halides. [Link]

  • Alsante, K. M., et al. (2014). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Pharmaceutical Research & Allied Sciences, 3(2), 1-11. [Link]

  • Winstein, S., Fainberg, A. H., & Grunwald, E. (1957). Correlation of Solvolysis Rates. VIII. Benzhydryl Chloride and Bromide. Comparison of mY and Swain's Correlations. Journal of the American Chemical Society, 79(15), 4146-4155. [Link]

  • Al-Tamimi, A. M., et al. (2024). Forced degradation study on valbenazine and application of validated stability-indicating HPLC method. Journal for ReAttach Therapy and Developmental Diversities, 7(10), 1-13. [Link]

  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies: A Review. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1), 00003. [Link]

  • PubChem. (n.d.). 4-Bromo-N,N-diisopropylbenzylamine. National Center for Biotechnology Information. [Link]

  • West, A. W., et al. (2013). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 18(10), 12246-12272. [Link]

  • Kumar, V., & Singh, R. (2013). Stability Indicating Forced Degradation Studies: A Review. Research Journal of Pharmacy and Technology, 6(9), 989-996. [Link]

  • Hoffman Fine Chemicals. (n.d.). 4-Bromo-N,N-diisopropylaniline. [Link]

  • PubChem. (n.d.). 4-Bromo-N,N-diisopropylbenzamide. National Center for Biotechnology Information. [Link]

  • Elleuch, A., et al. (2018). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2018, 6807563. [Link]

  • PubChem. (n.d.). 4-bromo-N,N-dimethylaniline. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-Bromo-N,N-diisopropylbenzylamine

Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-N,N-diisopropylbenzylamine. This document is structured to provide researchers, process chemists, and drug development professionals with acti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-N,N-diisopropylbenzylamine. This document is structured to provide researchers, process chemists, and drug development professionals with actionable insights, moving from high-level frequently asked questions to in-depth troubleshooting for challenges specifically encountered during process scale-up. Our focus is on the most common synthetic route: the nucleophilic substitution (SN2) reaction between 4-bromobenzyl bromide and diisopropylamine.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries encountered during the synthesis.

Q1: What is the most significant challenge when scaling this reaction from the bench to a larger reactor? A1: The primary challenge during scale-up is managing the reaction exotherm. The N-alkylation of amines is an exothermic process. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Without precise temperature control, localized "hot spots" can form, leading to an increased rate of side reactions, impurity formation, and potentially a dangerous runaway reaction.[1]

Q2: My reaction yield is consistently low. What are the most likely initial culprits? A2: Low yield can typically be traced to three main factors:

  • Incomplete Reaction: Insufficient reaction time, inadequate mixing, or temperatures that are too low can lead to significant amounts of unreacted 4-bromobenzyl bromide.

  • Competitive Side Reactions: The most common side reaction is the formation of a quaternary ammonium salt, where the product amine reacts with another molecule of the starting electrophile.

  • Product Loss During Workup: The product can be lost during aqueous extraction if the pH is not carefully controlled, or during purification if the chosen method is not optimized.

Q3: Why is 4-bromobenzyl bromide a challenging reagent to handle at scale? A3: 4-Bromobenzyl bromide is a lachrymator, meaning it is an irritant that causes tearing, and it is corrosive, capable of causing severe skin and eye burns.[2][3][4][5][6] Handling this solid reagent at scale requires specific engineering controls, such as contained charging systems (e.g., glove bags or isolators) and appropriate personal protective equipment (PPE) to avoid exposure.

Q4: Is a phase-transfer catalyst (PTC) necessary for this reaction? A4: While not strictly necessary if using an organic base in a single-phase system, a PTC like tetrabutylammonium bromide (TBAB) is highly recommended for biphasic systems (e.g., toluene/water with an inorganic base like K₂CO₃).[7][8] A PTC facilitates the transfer of the base or amine nucleophile into the organic phase where the reaction occurs, often leading to faster reaction rates, milder conditions, and the ability to use cheaper, more environmentally benign inorganic bases.[7][9]

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving complex problems during the synthesis.

Guide 1: Diagnosing and Mitigating Low Product Yield

Low conversion of starting materials or the formation of side products are the primary causes of reduced yield. The following decision tree and table will help diagnose the issue.

G start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC/LC-MS) start->check_sm sm_present Significant Starting Material (SM) Remains check_sm->sm_present Yes sm_absent SM Consumed, Low Product Isolation check_sm->sm_absent No cause1 Potential Cause: Incomplete Reaction sm_present->cause1 check_impurity Analyze Impurity Profile sm_absent->check_impurity sol1 Solution: - Increase reaction time/temperature - Improve agitation - Check reagent stoichiometry & purity cause1->sol1 impurity_qsalt Major Impurity: Quaternary Salt (Higher MW peak in MS) check_impurity->impurity_qsalt impurity_other Other Impurities or Baseline Material check_impurity->impurity_other qsalt_cause Potential Cause: Over-alkylation impurity_qsalt->qsalt_cause workup_loss Potential Cause: Product Loss During Workup/Purification impurity_other->workup_loss

Caption: Troubleshooting Decision Tree for Low Yield.

Problem IDIssuePotential CausesRecommended Solutions
TSG-001 Incomplete Reaction 1. Insufficient Mixing: At scale, agitation may not be sufficient to ensure homogeneity, especially in biphasic systems.[1] 2. Low Temperature: Reaction rate is too slow. 3. Reagent Stoichiometry: Inaccurate charge of diisopropylamine or base.1. Optimize Agitation: Increase stirrer speed or use a reactor with better baffle design. For PTC reactions, vigorous stirring is critical to maximize interfacial area.[9] 2. Increase Temperature: Cautiously increase the reaction temperature in 5-10°C increments, monitoring for impurity formation. 3. Verify Reagent Purity & Amount: Use titrated or freshly opened reagents. Confirm molar equivalents are correct.
TSG-002 Formation of Quaternary Salt 1. Localized Excess of 4-bromobenzyl bromide: Slow or subsurface addition of the amine into the electrophile solution can create zones where the newly formed product competes with the amine for the electrophile. 2. High Temperature: Higher temperatures can accelerate the second alkylation step.1. Reverse Addition: Add the 4-bromobenzyl bromide solution slowly to the solution of diisopropylamine and base. This maintains an excess of the primary nucleophile, minimizing the chance for the product to react. 2. Stoichiometric Control: Use a slight excess (1.1-1.2 equivalents) of diisopropylamine to ensure the electrophile is fully consumed. 3. Moderate Temperature: Maintain the lowest effective temperature to favor the primary alkylation.
TSG-003 Product Loss During Workup 1. Incorrect pH during Extraction: If the aqueous phase is too acidic during workup, the tertiary amine product will be protonated and partition into the aqueous layer. 2. Emulsion Formation: Vigorous mixing of biphasic systems with fine solids can lead to stable emulsions that are difficult to separate.1. pH Control: Ensure the aqueous phase is basic (pH > 10) before and during extraction with an organic solvent. 2. Break Emulsions: Add brine (saturated NaCl solution) or use a filter aid like Celite to break up emulsions during filtration of inorganic salts.
Guide 2: Addressing Product Purity and Purification Challenges

Achieving high purity at scale requires moving away from chromatography towards robust crystallization or distillation methods.

Problem: Crude product contains inorganic salts and the quaternary ammonium salt byproduct.

Solution: Optimized Workup and Crystallization Protocol

  • Initial Quench & Filtration: After the reaction is complete, cool the mixture. If an inorganic base was used, add a minimal amount of water to dissolve the salts. Filter the entire mixture to remove the bulk of the inorganic salts (e.g., KBr, excess K₂CO₃). This step is crucial to prevent downstream issues.

  • Aqueous Wash: Transfer the organic filtrate to a separatory funnel or reactor. Wash sequentially with dilute aqueous acid (e.g., 1M HCl) to remove any unreacted diisopropylamine. Then, wash with a basic solution (e.g., saturated NaHCO₃) to neutralize any residual acid, followed by a brine wash to remove bulk water.

  • Solvent Swap & Crystallization: Concentrate the organic layer under reduced pressure. The crude product is often an oil. To purify, perform a solvent swap to a suitable crystallization solvent system. A common choice is a mixture of a good solvent (e.g., isopropanol, ethyl acetate) and a poor solvent (e.g., hexanes, heptane).[10]

  • Seeding: Add a few seed crystals of pure 4-Bromo-N,N-diisopropylbenzylamine to the supersaturated solution to induce controlled crystallization, which typically yields a more easily filtered solid with higher purity.

ParameterLaboratory ScalePilot/Production ScaleRationale
Purification Method Column ChromatographyCrystallization / DistillationChromatography is not economically viable for large quantities.[1] Crystallization is a robust, scalable, and cost-effective method for achieving high purity.[11]
Solvent Choice Ethyl Acetate / HexanesIsopropanol / HeptaneChoice is driven by cost, safety (flash point), recovery, and ability to reject specific impurities. Isopropanol and heptane are common industrial solvents.
Isolation Rotary EvaporationFilter-Dryer or CentrifugeLarge-scale equipment is needed for efficient solid-liquid separation and drying under controlled conditions.

Part 3: Recommended Scale-Up Synthesis Protocol

This protocol details a robust method for the synthesis of 4-Bromo-N,N-diisopropylbenzylamine on a multi-gram to kilogram scale using a biphasic system with phase-transfer catalysis.

Safety First: Reagent Hazards
  • 4-Bromobenzyl bromide: Corrosive and a potent lachrymator. Causes severe skin and eye burns.[2][3][4] Handle only in a well-ventilated fume hood or with appropriate engineering controls. Wear chemical-resistant gloves, safety goggles, and a face shield.

  • Diisopropylamine: Flammable liquid and vapor. Corrosive and harmful if inhaled.

  • Potassium Carbonate: Can cause skin and eye irritation.

  • Toluene: Flammable liquid. Can cause nervous system damage and is a suspected reproductive hazard.

Experimental Workflow

Caption: Scalable Synthesis Workflow Diagram.

Step-by-Step Methodology
  • Reactor Setup: To a clean, dry reactor equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, charge toluene (5 mL per gram of starting material), potassium carbonate (2.0 eq), tetrabutylammonium bromide (TBAB, 0.05 eq), and a small amount of water (0.5 mL per gram of K₂CO₃).

  • Amine Charge: Add diisopropylamine (1.2 eq) to the reactor. Begin vigorous agitation to create a fine slurry.

  • Heating: Heat the mixture to 50-60°C.

  • Electrophile Addition: In a separate vessel, dissolve 4-bromobenzyl bromide (1.0 eq) in a minimal amount of toluene. Add this solution to the reactor dropwise or via a peristaltic pump over 1-2 hours, maintaining the internal temperature below 65°C. The slow addition is critical to control the exotherm and prevent byproduct formation.

  • Reaction Monitoring: Hold the reaction mixture at 50-60°C with continued vigorous stirring. Monitor the disappearance of 4-bromobenzyl bromide using a suitable analytical method (TLC or LC-MS). The reaction is typically complete in 4-8 hours.

  • Workup: Cool the reactor to room temperature. Filter the mixture to remove the solid potassium salts. Transfer the filtrate to a separatory funnel, allow the layers to separate, and discard the lower aqueous phase. Wash the organic phase with water (2 x 3 mL/g) and then brine (1 x 3 mL/g).

  • Purification: Concentrate the organic layer under reduced pressure to yield the crude product as an oil. Add isopropanol (2 mL/g) and heat to dissolve the oil. Slowly add heptane (4-6 mL/g) until the solution becomes cloudy. Cool the mixture slowly to room temperature, then in an ice bath for 1-2 hours to complete crystallization.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold heptane, and dry under vacuum at 40°C to a constant weight.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromobenzyl bromide, 98%. Retrieved from Cole-Parmer website. [Link]

  • SDS Manager Inc. (2021). 4-Bromobenzyl bromide SDS. Retrieved from sdsmanager.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromobenzyl bromide. PubChem Compound Database. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). 4-Bromobenzyl bromide - SAFETY DATA SHEET. Retrieved from Fisher Scientific website. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from ACS GCI website. [Link]

  • Nielsen, A. T., et al. (1993). Condensation Products from the Reactions of Glyoxal with 2-Substituted Benzylamines. Australian Journal of Chemistry, 46(3), 333-342. [Link]

  • Bram, G., et al. (1988). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 18(13), 1661-1668. [Link]

  • Shostakovskyi, R. O., et al. (2020). The selective n-alkylation of monoethanolamine in PTC condition. ResearchGate. [Link]

  • Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). Retrieved from Princeton University website. [Link]

  • Google Patents. (1999). Method for purifying a bromine compound.

Sources

Optimization

Effective methods for removing impurities from 4-Bromo-N,N-diisopropylbenzylamine.

Welcome to the technical support guide for the purification of 4-Bromo-N,N-diisopropylbenzylamine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Bromo-N,N-diisopropylbenzylamine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification, ensuring you achieve the desired purity for your downstream applications.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with understanding the potential contaminants. The most common synthetic route to 4-Bromo-N,N-diisopropylbenzylamine is the reductive amination of 4-bromobenzaldehyde with diisopropylamine. This reaction, while generally efficient, can generate a predictable set of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 4-Bromo-N,N-diisopropylbenzylamine?

A1: The impurity profile is heavily dependent on the reaction conditions, but typically includes:

  • Unreacted Starting Materials: Residual 4-bromobenzaldehyde and diisopropylamine are common.

  • Reducing Agent By-products: Borate salts (if using sodium borohydride derivatives) or other residues from the reducing agent.

  • Over-alkylation Products: While less common with bulky amines like diisopropylamine, trace amounts of quaternary ammonium salts can form.[1]

  • Side-Reaction Products: Small amounts of 4-bromobenzyl alcohol may be present if the aldehyde is reduced before imine formation can occur, especially when using harsh reducing agents like sodium borohydride.[2][3]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: How can I quickly assess the purity of my crude product and identify the major contaminants?

A2: Thin-Layer Chromatography (TLC) is the most effective initial tool.[4]

  • Visualization: As the product contains a phenyl ring, it is UV-active and can be easily visualized under a UV lamp.[4]

  • Staining: While the tertiary amine product will not stain with ninhydrin, this stain can be used to specifically visualize any primary or secondary amine impurities.[1]

  • Impurity Identification: Spot co-spotted lanes with your crude material and authentic samples of the starting materials (4-bromobenzaldehyde and diisopropylamine) to identify them by their respective Rf values. The aldehyde is typically more polar than the product amine.

Section 2: Troubleshooting Purification Workflows

This section provides detailed protocols and the scientific rationale for overcoming common purification hurdles.

Workflow 1: Removal of Non-Basic Impurities (e.g., Aldehyde, Alcohol)

Issue: My crude product, dissolved in an organic solvent, is contaminated with significant amounts of unreacted 4-bromobenzaldehyde and/or 4-bromobenzyl alcohol.

Solution: Acid-Base Extraction.

This technique is the most efficient first-pass purification step for isolating amines from neutral or acidic impurities.[5][6] The underlying principle is the selective conversion of the basic tertiary amine into its water-soluble hydrochloride salt, which partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic layer.[6][7]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure.

  • Separation: Allow the layers to separate. The top layer is typically the organic phase, and the bottom is the aqueous phase (confirm by adding a drop of water). Drain the aqueous layer (which now contains your protonated amine salt) into a clean flask.[7]

  • Back-Extraction (Optional): To ensure complete recovery, you can add fresh 1 M HCl to the organic layer and repeat the extraction, combining the aqueous layers.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the solution is basic (pH > 9, check with pH paper).[7] You will observe the amine product precipitating or forming an oily layer.

  • Re-extraction: Transfer the basified mixture back to a separatory funnel and extract the free amine back into an organic solvent (e.g., ethyl acetate) two to three times.

  • Final Work-up: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 4-Bromo-N,N-diisopropylbenzylamine.

Workflow 2: Separation of Structurally Similar Impurities

Issue: My product is contaminated with impurities of similar polarity, making separation by extraction difficult.

Solution: Flash Column Chromatography.

Chromatography is essential when dealing with impurities that have similar acid-base properties to the desired product.[8] However, purifying amines on standard silica gel can be challenging.

Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like amines can interact strongly with these acidic sites, leading to poor separation, tailing of spots on TLC, and in some cases, irreversible adsorption or degradation of the product on the column.[9]

Troubleshooting & Optimization for Amine Chromatography
Symptom Possible Cause Solution
Severe Tailing/Streaking on TLC/Column Strong acid-base interaction between the amine and acidic silica gel.[9]Option A: Add a competing base (e.g., 0.5-1% triethylamine) to the eluent system. This neutralizes the acidic sites on the silica.[1] Option B: Use a deactivated or amine-functionalized silica gel, which has fewer acidic sites.[9]
Poor Separation from Impurities Inappropriate solvent system (eluent).Optimize the eluent system using TLC. Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate. A typical starting point is 95:5 Hexanes:EtOAc.
Compound Degradation on Column The compound is sensitive to the acidic stationary phase.Minimize the residence time on the column by running the chromatography as quickly as possible while maintaining separation.[10] Consider switching to a neutral stationary phase like alumina.
Experimental Protocol: Flash Column Chromatography
  • Column Packing: Prepare a silica gel column using a suitable eluent (e.g., 98:2 Hexanes:Ethyl Acetate with 0.5% Triethylamine).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Workflow 3: Inducing Crystallization

Issue: The purified product is a persistent oil or solidifies into an amorphous solid, even though it appears pure by TLC and NMR.

Solution: Recrystallization or Low-Temperature Crystallization.

Recrystallization is an excellent final purification step to obtain a high-purity, crystalline solid. The key is finding a solvent or solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.[11]

Data Presentation: Solvent Screening for Crystallization
Solvent Polarity Index Solubility at 25°C Solubility at -20°C Suitability for Crystallization
Hexane/Heptane 0.1HighLowGood: Ideal for single-solvent, low-temperature crystallization.[12]
Isopropanol 4.0HighModerateModerate: May require very low temperatures or use as an anti-solvent.
Ethanol 4.3HighHighPoor: Generally too good a solvent unless used in a co-solvent system.
Acetone 5.1Very HighVery HighPoor: Unlikely to yield crystals unless mixed with an anti-solvent like water or hexanes.
Experimental Protocol: Low-Temperature Crystallization from Hexane
  • Dissolution: Dissolve the purified oil in a minimal amount of warm hexane. The goal is to create a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath, and subsequently in a -20°C freezer. Slow cooling is crucial for forming large, pure crystals.[10]

  • Inducing Crystallization (If needed): If crystallization does not occur, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal.

  • Isolation: Once a significant amount of crystalline solid has formed, collect the crystals by vacuum filtration, washing with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Section 3: Visualization of Purification Strategy

The following diagrams illustrate the logical workflows for purifying and troubleshooting 4-Bromo-N,N-diisopropylbenzylamine.

PurificationWorkflow crude Crude Product (from Reductive Amination) purity_check Purity Check (TLC) crude->purity_check extraction Acid-Base Extraction purity_check->extraction Non-basic impurities (e.g., aldehyde) present chromatography Column Chromatography purity_check->chromatography Impurities have similar basicity extraction->chromatography Further purification needed crystallization Recrystallization chromatography->crystallization Product is an oil or amorphous solid pure_product Pure Crystalline Product chromatography->pure_product Product is solid post-chromatography crystallization->pure_product

Caption: A comprehensive purification workflow for 4-Bromo-N,N-diisopropylbenzylamine.

ChromoTroubleshooting start Chromatography Issue tailing Tailing or Streaking? start->tailing degradation Product Degradation? tailing->degradation No sol_A Add 0.5-1% Triethylamine to Eluent tailing->sol_A Yes sol_B Use Amine-Functionalized or Deactivated Silica tailing->sol_B Yes sol_C Switch to Neutral Alumina Stationary Phase degradation->sol_C Yes sol_D Run Column Faster to Reduce Residence Time degradation->sol_D Yes

Caption: Troubleshooting guide for common amine chromatography issues.

References

  • Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • MH Chem. (2022). How to purify Amine? [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-N,N-diisopropylbenzylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
  • Reddit. (2019). Trouble with NBS bromination. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of 4-bromobenzaldehyde: Activity of cobalt... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Sustainable bromination of organic compounds: A critical review. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-N,N-dimethylbenzylamine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-N,N-diisopropylbenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide. [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US4918230A - Process for the preparation 4-bromoaniline hydrobromides.
  • Organic Syntheses. (n.d.). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Effects of the Diisopropylamino Group

Prepared by: Senior Application Scientist, Organic Synthesis Division This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in reactions involving the diisopropylam...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in reactions involving the diisopropylamino group. Its significant steric bulk is a double-edged sword: it can be a powerful tool for directing reactivity and preventing side reactions, but it can also be a primary cause of sluggish or failed experiments. This document provides in-depth troubleshooting, mechanistic explanations, and validated protocols to help you diagnose and overcome these steric challenges.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What exactly is steric hindrance from a diisopropylamino group and how is it quantified?

A: Steric hindrance is a nonbonding interaction that arises when the size of a group of atoms prevents or slows down a chemical reaction.[1][2][3] The diisopropylamino group (i-Pr₂N–) is exceptionally bulky due to its two isopropyl substituents attached to a central nitrogen atom. Each isopropyl group has a branched methyl structure, creating a wide, cone-like shield around the nitrogen's lone pair and the atom it's attached to.

This spatial crowding physically blocks the optimal trajectory for an incoming reagent (a nucleophile or electrophile) to approach the reactive center, increasing the activation energy of the reaction and thus slowing its rate.[4][5][6] This effect is particularly pronounced in bimolecular reactions like the Sₙ2 reaction, where a specific "backside attack" geometry is required.[5][7][8]

While a universal scale is challenging because steric effects are context-dependent, they are often quantified using parameters like:[9]

  • A-Values: These measure the energetic preference for a substituent to be in the equatorial position on a cyclohexane ring, providing a gauge of its general steric demand.[10]

  • Tolman Cone Angles (θ): Primarily used for ligands in organometallic chemistry, this measures the solid angle occupied by a ligand at the metal center.[11] A larger cone angle implies greater steric bulk.

  • Computational Models: Methods like calculating ligand repulsive energies or solid angles can provide a quantitative measure of a substituent's size.[11][12]

Q2: When is the steric bulk of the diisopropylamino group an advantage, and when is it a liability?

A: The utility of the diisopropylamino group is entirely dependent on its intended role in the reaction.

As an Advantage (Liability Becomes Asset):

  • Non-Nucleophilic Base: The most common advantageous use is in bases like N,N-Diisopropylethylamine (DIPEA or Hünig's base) or Lithium diisopropylamide (LDA). The steric bulk shields the nitrogen's lone pair, making it highly basic (proton-abstracting) but an extremely poor nucleophile. This is critical when you want to deprotonate a substrate without the risk of the base itself causing an unwanted substitution or addition reaction.

  • Controlling Selectivity: In catalysis or directed metalation reactions, the bulk can be used to block certain reaction sites, forcing a reaction to occur at a less hindered, specific position (regioselectivity).[2]

  • Stabilizing Reactive Species: The steric bulk can encase a reactive center, such as a metal atom in a catalyst, preventing decomposition pathways like dimerization.[2]

As a Liability (A Source of Failure):

  • Slowing Desired Reactions: When the diisopropylamino group is part of the substrate itself (not a reagent), its bulk can prevent a necessary reagent from accessing an adjacent reactive site, dramatically slowing or completely stopping the desired transformation.[13]

  • Preventing Deprotonation: While LDA and DIPEA are bulky by design, if the target proton on the substrate is also in a sterically congested environment, even these bases may be too large to approach and abstract it effectively.

  • Inhibiting Catalysis: In ligands for transition metal catalysts, excessive bulk from a diisopropylamino group can hinder the substrate from binding to the metal center or prevent the final, product-releasing step (reductive elimination), effectively poisoning the catalyst.[14]

Part 2: Troubleshooting Guides for Common Scenarios
Scenario A: Slow or Incomplete Substitution/Acylation Reaction

Q3: I am trying to perform an Sₙ2 reaction (e.g., alkylation, acylation) on a substrate containing a diisopropylamino group near the reaction center, and the reaction is incredibly slow or fails to proceed. What is the likely cause and how do I fix it?

A: The primary suspect is severe steric hindrance at the electrophilic carbon. The bulky diisopropylamino group is likely shielding the backside of the carbon, preventing the nucleophile from achieving the required trigonal bipyramidal transition state geometry characteristic of an Sₙ2 reaction.[5][8][13]

G start Low conversion in Sₙ2 reaction with i-Pr₂N-substituted substrate q1 Is the i-Pr₂N group on or adjacent to the electrophilic carbon? start->q1 a1_yes Severe Steric Hindrance Likely q1->a1_yes Yes a1_no Steric hindrance is less likely the primary issue. Investigate other factors: - Leaving group ability - Nucleophile strength - Solvent polarity q1->a1_no No q2 Can reaction conditions be forced? a1_yes->q2 a2_yes Action: Increase temperature significantly (e.g., switch from 60°C to 120°C in a high-boiling solvent like DMF or DMA). Use microwave irradiation. q2->a2_yes Yes a2_no Action: Modify the synthetic route. q2->a2_no No q3 Is a smaller nucleophile an option? a2_yes->q3 q4 Can the mechanism be switched to Sₙ1? a2_no->q4 a3_yes Action: Switch to a less bulky nucleophile. (e.g., MeO⁻ instead of t-BuO⁻) q3->a3_yes Yes a3_no Action: Consider changing the reaction mechanism. q3->a3_no No a3_no->q4 a4_yes Action: Change to a polar protic solvent (e.g., MeOH, H₂O) and use a better leaving group (e.g., tosylate, triflate) to promote carbocation formation. q4->a4_yes Yes a4_no Final Recourse: Redesign synthesis to install the diisopropylamino group after the key C-C or C-X bond formation. q4->a4_no No

Caption: Troubleshooting decision tree for slow Sₙ2 reactions.

Scenario B: Failed Deprotonation with Bulky Bases

Q4: I'm using LDA or DIPEA to deprotonate my substrate, but I'm recovering starting material. My target proton is acidic, so why is there no reaction?

A: This is a classic case of "steric frustration" where both the base and the substrate are sterically congested around the reactive sites. The bulky diisopropylamino groups on the base cannot physically access the acidic proton on your substrate due to surrounding bulky groups.

  • Switch to a Smaller, Strong Base: If nucleophilicity is not a concern in your specific reaction, a smaller base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be more effective.

  • Increase Temperature: Warming the reaction can provide the necessary energy to overcome the steric repulsion barrier, allowing for transient, effective conformations for deprotonation. Monitor for decomposition.

  • Consider an Organolithium Reagent: Reagents like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are exceptionally strong bases and are sterically smaller than LDA. However, they are also highly nucleophilic and less selective, so this must be considered carefully.

  • Change the Solvent: A more polar solvent can sometimes alter the aggregation state of the base (like LDA), potentially making it more reactive. However, this can be complex and requires careful screening.

Part 3: Experimental Protocols & Data
Protocol 1: Screening Bases for a Sterically Hindered Deprotonation

This protocol is designed to empirically determine the best base for a reaction that is failing due to suspected steric hindrance.

  • Preparation: In a glovebox or under a robust stream of argon, prepare four identical, oven-dried reaction vials equipped with stir bars.

  • Substrate Addition: To each vial, add your sterically hindered substrate (e.g., 50 mg, 1.0 eq) dissolved in the same volume of anhydrous solvent (e.g., 2 mL of THF).

  • Cooling: Cool all vials to the desired initial temperature (e.g., -78 °C or 0 °C).

  • Base Addition:

    • Vial 1 (Control): Add LDA (1.1 eq) dropwise.

    • Vial 2: Add n-BuLi (1.1 eq) dropwise.

    • Vial 3: Add s-BuLi (1.1 eq) dropwise.

    • Vial 4: Add KHMDS (Potassium bis(trimethylsilyl)amide) (1.1 eq), which has different steric profile (wider but flatter) than LDA.

  • Reaction & Monitoring: Stir all reactions at the set temperature for 1 hour. Take a small, quenched aliquot from each vial for analysis by TLC or LC-MS to assess the consumption of starting material.

  • Analysis: Compare the results. If one base shows significantly higher conversion, it is the superior choice for overcoming the steric barrier in this specific context. If no reaction occurs, consider raising the temperature for a second screening.

Data Table: Comparison of Common Amine Bases
BaseStructurepKa (conjugate acid)Steric ProfileKey Application Notes
Triethylamine (TEA) Et₃N~10.7ModerateStandard organic base; can be nucleophilic.
DIPEA (Hünig's Base) (i-Pr)₂NEt~10.8High Excellent non-nucleophilic base for scavenging acid. Can be too bulky to deprotonate hindered C-H bonds.
DBU 1,8-Diazabicyclo[5.4.0]undec-7-ene~13.5Moderate (Accessible N)Strong, non-nucleophilic base for eliminations. Less hindered than DIPEA.
Proton-Sponge™ 1,8-Bis(dimethylamino)naphthalene~12.1High (Unique Geometry)Very strong, non-nucleophilic proton trap. The two amino groups work cooperatively.
LDA LiN(i-Pr)₂~36Very High Extremely strong, non-nucleophilic base for forming enolates and carbanions. Its bulk is key to its selectivity.
Part 4: Visualizations of Steric Effects

Caption: Steric hindrance from i-Pr₂N group blocks nucleophilic attack.

References
  • Benchchem (n.d.). Troubleshooting guide for reactions involving 1,3-Diamino-2-propanol.
  • Chemistry Stack Exchange (2017). Quantitative expression for steric hindrance. Retrieved from [Link]

  • Brown, T. L., & Drago, R. S. (n.d.). Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies.
  • University of Rochester, Department of Chemistry (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]

  • Benchchem (n.d.). Technical Support Center: Troubleshooting Low Yields in Reactions Involving 1,5-Diiodopentane.
  • Infinix (2023). Understanding Steric Effects: Impact on Molecular Structure and Reactivity.
  • Quora (2021). Do steric effects always slow down the reaction rate?. Retrieved from [Link]

  • Casanova, J., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. PubMed Central. Retrieved from [Link]

  • Reddit (2021). effect of steric hindrance on nucleophiles.
  • Chemistry LibreTexts (2019). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • Gao, J., et al. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PubMed Central. Retrieved from [Link]

  • Gumball (2025). How does steric hindrance affect SN2 reactions?. YouTube. Retrieved from [Link]

  • Chemistry Steps (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Böhm, S., & Exner, O. (n.d.). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Ruzziconi, R., et al. (2009). B values as a sensitive measure of steric effects. PubMed. Retrieved from [Link]

  • Wikipedia (n.d.). Steric effects. Retrieved from [Link]

  • Quora (2014). How to measure steric hindrance. Retrieved from [Link]

  • MDPI (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Retrieved from [Link]

  • Pau, A., et al. (n.d.). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed. Retrieved from [Link]

  • Khan Academy (2013). Steric hindrance. YouTube. Retrieved from [Link]

Sources

Optimization

Preventing decomposition of 4-Bromo-N,N-diisopropylbenzylamine during storage.

Technical Support Center: 4-Bromo-N,N-diisopropylbenzylamine A Guide to Preventing Decomposition During Storage and Handling Welcome to the technical support guide for 4-Bromo-N,N-diisopropylbenzylamine. As Senior Applic...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-N,N-diisopropylbenzylamine

A Guide to Preventing Decomposition During Storage and Handling

Welcome to the technical support guide for 4-Bromo-N,N-diisopropylbenzylamine. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth, field-proven insights into the common challenges associated with the storage of 4-Bromo-N,N-diisopropylbenzylamine, offering troubleshooting advice and preventative protocols grounded in chemical principles.

Part 1: Troubleshooting Common Issues

This section addresses specific problems you may encounter, presented in a direct question-and-answer format.

Question: My previously colorless or light-yellow solution of 4-Bromo-N,N-diisopropylbenzylamine has turned dark yellow or brown. What caused this, and is the compound still usable?

Answer: A color change is the most common indicator of chemical decomposition. The yellow or brown discoloration is typically due to the formation of oxidized impurities. Tertiary benzylamines are susceptible to oxidation, particularly at the benzylic carbon (the CH₂ group adjacent to the benzene ring). This process can be accelerated by exposure to atmospheric oxygen and light.

The primary oxidation product is often the corresponding benzaldehyde (4-bromobenzaldehyde), which can undergo further reactions to form colored polymeric materials.

  • Causality: The benzylic C-H bonds are relatively weak and susceptible to radical-mediated oxidation.[1] The presence of the tertiary amine can also facilitate oxidative pathways.

  • Can it be used? We strongly advise against using a visibly discolored product without purification. The presence of impurities can lead to unpredictable side reactions, altered kinetics, and non-reproducible results. We recommend analyzing the material by NMR or LC-MS to identify and quantify the impurities before deciding on a course of action, which may include repurification by column chromatography or distillation.

Question: I've observed a fine white precipitate in my container of 4-Bromo-N,N-diisopropylbenzylamine. What is it?

Answer: The formation of a white solid in a tertiary amine sample is often due to its reaction with atmospheric components.

  • Carbonate Salt Formation: Tertiary amines are basic and can react with carbon dioxide (CO₂) from the air, in the presence of trace moisture, to form the corresponding carbamate or bicarbonate salt. This is a common issue for many liquid amines.

  • Hydrolysis Products: While the compound itself is not readily hydrolyzed, if it is stored in the presence of significant moisture and acidic impurities, salt formation (e.g., hydrobromide salt) could occur, which may have lower solubility.

To resolve this, you may try gently warming the sample while purging with an inert gas like argon or nitrogen. If the precipitate does not redissolve, it is likely a degradation product, and the material should be analyzed for purity.

Part 2: Understanding the Science: Key Decomposition Pathways

To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms. For 4-Bromo-N,N-diisopropylbenzylamine, two pathways are of primary concern: Oxidation and Photodegradation .

A. Oxidation

The benzylic position and the tertiary amine nitrogen are both susceptible to oxidation by atmospheric oxygen. This process often proceeds via a free-radical chain reaction, which can be initiated by light, heat, or trace metal impurities. The primary products include 4-bromobenzaldehyde and the corresponding N-oxide.[2][3]

B. Photodegradation

Aryl halides, such as 4-Bromo-N,N-diisopropylbenzylamine, can absorb UV light, leading to the cleavage of the carbon-bromine (C-Br) bond.[4] This homolytic cleavage generates a bromine radical and an aryl radical, which can then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or other molecules, leading to debrominated impurities (N,N-diisopropylbenzylamine). This process is irreversible and significantly compromises sample purity.[5]

DecompositionPathways cluster_main 4-Bromo-N,N-diisopropylbenzylamine cluster_oxidation Oxidation Pathway cluster_photo Photodegradation Pathway main Br-Ph-CH₂-N(iPr)₂ benzaldehyde 4-Bromobenzaldehyde (Br-Ph-CHO) main->benzaldehyde O₂, Light, Heat n_oxide N-Oxide (Br-Ph-CH₂-N⁺(O⁻)(iPr)₂) main->n_oxide O₂ (Oxidants) debrominated Debrominated Impurity (Ph-CH₂-N(iPr)₂) main->debrominated UV Light (hν)

Caption: Primary decomposition pathways for 4-Bromo-N,N-diisopropylbenzylamine.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the absolute optimal conditions for long-term storage?

A1: For maximum stability over months or years, the compound should be stored under a dry, inert atmosphere (argon or nitrogen) at low temperatures.[6] Protection from all light sources is mandatory.

ParameterRecommendationRationale
Temperature ≤ -20°C (Freezer)Slows all chemical reaction rates, including oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by excluding atmospheric oxygen.[6]
Light Amber Glass Vial, Stored in DarknessPrevents initiation of photodegradation and radical oxidation.[2]
Container Tightly Sealed with Secure CapPrevents ingress of atmospheric moisture and oxygen.[7]
Purity Use High-Purity GradeImpurities (metals, acids) can act as catalysts for decomposition.

Q2: What is the best practice for handling the compound when taking a sample for my experiment?

A2: Proper handling during use is as critical as long-term storage. Follow this workflow to minimize contamination and degradation.

  • Equilibration: Allow the container to warm to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold container.

  • Inert Gas Purge: Open the container and quickly take your required sample in a well-ventilated area or fume hood.

  • Backfill: Before re-sealing, flush the headspace of the container with a gentle stream of dry argon or nitrogen.

  • Seal & Store: Tightly seal the container immediately and return it to the recommended cold, dark storage conditions.

HandlingWorkflow start Start: Compound in Freezer warm 1. Allow vial to warm to room temperature start->warm open 2. Open vial and withdraw sample warm->open purge 3. Flush headspace with Inert Gas (Ar or N₂) open->purge seal 4. Seal container tightly purge->seal store 5. Return to freezer (≤ -20°C) seal->store end End: Ready for next use store->end

Caption: Recommended workflow for handling and sampling the compound.

Q3: My compound has degraded slightly. Can I still use it for my reaction?

A3: This depends entirely on the nature of your experiment. For sensitive applications like catalysis, pharmaceutical synthesis, or quantitative studies, using a degraded reagent is not recommended as impurities may inhibit or interfere with the reaction. For less sensitive, qualitative applications, it may be acceptable, but be aware that your yield may be lower and purification may be more difficult. The best practice is always to use a pure starting material.

References

  • Muth, F. et al. (2011). Oxidation and Deprotection of Primary Benzylamines by Visible Light Flavin Photocatalysis.
  • Ishikawa, T. et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. NIH.
  • Wang, L. et al. (2013). Lewis acid-catalyzed oxidation of benzylamines to benzamides. RSC Publishing. This paper details the oxidation of benzylamines to amides, another potential decomposition route.
  • Kothari, S. et al. (2002). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences.
  • He, X. et al. (1995). Stereochemistry of benzylamine oxidation by copper amine oxidases. PubMed.
  • Fisher Scientific. (2024). Safety Data Sheet for 4-Bromo-N,N-dimethylaniline.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Creed, D. (1969). Hindered polymeric tertiary amines as stabilizers for polyurethanes. Google Patents (US3428711A). Discusses the use of sterically hindered tertiary amines as stabilizers, relevant to the compound's structure.
  • Wikipedia. Benzylamine. Provides general chemical properties and reactions of the parent benzylamine structure.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 4-Bromo-N,N-dimethylaniline. This document specifies keeping the container tightly closed and dry, and working under a hood.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Meyer, A. et al. (1997). Tertiary-poly-amine ligands as stabilisers of transition metal complexes with uncommon oxidation states. Taylor & Francis Online. Discusses the properties of tertiary amines as ligands.
  • Ataman Kimya. (n.d.). N,N-DIMETHYLBENZYLAMINE. This technical page notes the compound is stable but incompatible with strong acids and strong oxidizing agents.
  • Sivan, A. et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI.
  • Reck, R. (1986). Stabilizer for amine/quaternary ammonium blends. Google Patents (US4622168A).
  • Jakab, E. et al. (2004). Catalytic destruction of brominated aromatic compounds. ResearchGate.
  • Prucek, R. et al. (2020). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
  • Ji, J. et al. (2025). Bio-Inspired Manganese-Catalyzed Deaminative Hydroxylation of Benzyl Amines to Corresponding Alcohols. Nature Communications.
  • Li, S. et al. (1992). Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. Bernstein Group.
  • Wang, J. et al. (2022). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.
  • Wang, J. et al. (2022). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate.
  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (2024). Indian Academy of Sciences. Notes the decomposition of related compounds upon exposure to the environment (hydrolysis).
  • Ataman Kimya. (n.d.). TERTIARY AMINES. Discusses the use of tertiary amines as stabilizers for polymers.
  • Ataman Kimya. (n.d.). BLEND OF TERTIARY AMINES. Describes the role of tertiary amines as stabilizers and functional additives.
  • Ataman Kimya. (n.d.). N,N-DIMETHYLBENZYLAMINE.
  • Made in China. (n.d.). N,N-Dimethylbenzylamine Manufacturers Suppliers Factory. Provides storage temperature recommendations (Store below +30°C)
  • Fisher Scientific. (2025). Safety Data Sheet for 4-Bromo-trans-stilbene.
  • TCI America. (2021). Safety Data Sheet for 4-Bromo-N,N-dimethylaniline.
  • Peng, R-H. et al. (2008). Bacterial Degradation of Aromatic Compounds. PMC - NIH.
  • Echemi. (n.d.). 4-BROMO-N,N-DIISOPROPYLBENZYLAMINE, 95 Safety Data Sheets. Lists physical properties and basic safety precautions.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-bromo-N,N-dimethylaniline.
  • LibreTexts Chemistry. (2024). Oxidation of Aromatic Compounds. Explains the oxidative susceptibility of benzylic hydrogens on alkyl-substituted benzene rings.
  • Prucek, R. et al. (2020). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
  • Fuchs, G. et al. (2011). Microbial degradation of aromatic compounds - from one strategy to four. PubMed.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Provides basic chemical reactions of amines, including benzylamine.
  • Jagadeesh, R.V. et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ResearchGate. Discusses reactions involving benzylamines.
  • PubChem. (n.d.). 4-Bromo-N,N-diisopropylbenzylamine. National Center for Biotechnology Information. Provides compound summary and identifiers.
  • Ataman Kimya. (n.d.). N,N-DIMETHYLBENZYLAMINE.
  • Golisade, A. et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A - ACS Publications. Explains that UVA irradiation can cause dehalogenation of aryl halides via cleavage of the C-Br bond.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Comparing the Reactivity of 4-Bromo-N,N-diisopropylbenzylamine and 4-Iodobenzylamine

For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates synthetic efficiency, yield, and overall cost. Aryl halides are foundational building blocks...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates synthetic efficiency, yield, and overall cost. Aryl halides are foundational building blocks, yet the choice between a bromide and an iodide can have profound implications for a reaction's outcome. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 4-Bromo-N,N-diisopropylbenzylamine and 4-iodobenzylamine. Moving beyond simple catalog specifications, we will dissect the fundamental chemical principles governing their reactivity and provide field-proven insights supported by experimental data and detailed protocols.

The Foundational Principle: Unpacking the Carbon-Halogen Bond

The reactivity of an aryl halide is fundamentally dictated by the strength of its carbon-halogen (C-X) bond. The carbon-iodine bond is both longer and weaker than the carbon-bromine bond. This is a direct consequence of the larger atomic radius of iodine and the more diffuse nature of its valence orbitals, leading to less effective orbital overlap with carbon.

The bond dissociation energy (BDE) is the quantitative measure of this strength. A lower BDE signifies a bond that is more easily cleaved, directly translating to higher reactivity in reactions where this bond breaking is a key step, such as oxidative addition in cross-coupling catalysis or metallation.

Table 1: Comparison of Carbon-Halogen Bond Properties in Aryl Halides

PropertyBromobenzene (Representative)Iodobenzene (Representative)Rationale
C-X Bond Length (Å) ~1.90~2.10Iodine's larger atomic radius results in a longer bond.
Bond Dissociation Energy ~83 kcal/mol[1]~66 kcal/molThe weaker C-I bond requires significantly less energy to break, enhancing reactivity.[2]

This ~17 kcal/mol difference in BDE is the primary driver for the observed differences in chemical behavior between 4-Bromo-N,N-diisopropylbenzylamine and 4-iodobenzylamine.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C, C-N, and C-O bonds. The initial, and often rate-limiting, step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy barrier for this step is directly related to the C-X bond strength.

Suzuki-Miyaura Coupling

In Suzuki-Miyaura coupling, 4-iodobenzylamine consistently demonstrates higher reactivity. The weaker C-I bond facilitates a faster rate of oxidative addition, often allowing the reaction to proceed under milder conditions (lower temperatures, shorter reaction times) than its bromo- counterpart.[3][4] This is particularly advantageous when dealing with thermally sensitive functional groups elsewhere in the molecule.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) PdII_complex Ar-Pd(II)-X Pd0->PdII_complex Oxidative Addition ArX Ar-X (4-Iodobenzylamine or 4-Bromobenzylamine) OxAdd Oxidative Addition PdII_R Ar-Pd(II)-R PdII_complex->PdII_R Transmetalation Transmetal Transmetalation Boronic R-B(OR)₂ + Base PdII_R->Pd0 Reductive Elimination Product Ar-R (Product) PdII_R->Product RedElim Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 2: Typical Suzuki-Miyaura Reaction Conditions

Parameter4-Bromo-N,N-diisopropylbenzylamine4-IodobenzylamineAdvantage of Iodide
Catalyst Loading 1-3 mol%0.5-2 mol%Lower catalyst usage
Temperature 80-110 °CRoom Temp - 80 °CMilder conditions, energy saving
Reaction Time 6-24 hours1-12 hoursFaster throughput
Typical Yield Good to ExcellentExcellentOften higher yields due to fewer side reactions
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodobenzylamine

Objective: To synthesize 4-(4-methoxyphenyl)benzylamine.

Materials:

  • 4-Iodobenzylamine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (2 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene/Water (4:1 mixture)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodobenzylamine, 4-methoxyphenylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent & Catalyst Addition: Add the toluene/water solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the 4-iodobenzylamine spot.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination follows a similar catalytic cycle. While the oxidative addition of aryl iodides is faster, they can introduce a complication. The iodide anion generated during the reaction can form stable, off-cycle palladium iodide dimers, which can inhibit the catalyst.[5][6] In some instances, this can lead to sluggish or incomplete reactions.

Conversely, aryl bromides, while slower to undergo oxidative addition, do not typically suffer from this potent catalyst inhibition.[7] Therefore, 4-Bromo-N,N-diisopropylbenzylamine can sometimes be a more robust and reliable substrate in these couplings, particularly during scale-up where catalyst efficiency is paramount.

Table 3: Comparative Performance in Buchwald-Hartwig Amination

SubstrateAdvantageDisadvantageBest For
4-Bromo-N,N-diisopropylbenzylamine Robust, less prone to catalyst inhibition.Requires higher temperatures/catalyst loading.Reliable, scalable syntheses.[7]
4-Iodobenzylamine High reactivity, mild conditions.Potential for catalyst inhibition by iodide.[6]Rapid, small-scale synthesis with optimized catalyst systems.

Metallation via Lithium-Halogen Exchange

Lithium-halogen exchange is a powerful method for generating aryllithium species, which are potent nucleophiles. The reaction rate is highly dependent on the halogen, following the clear trend: I > Br > Cl.[8]

4-iodobenzylamine will undergo this exchange almost instantaneously at -78 °C with reagents like n-butyllithium or t-butyllithium.[9] This rapid exchange is highly efficient but requires strict temperature control to prevent the highly reactive aryllithium intermediate from undergoing side reactions. The exchange with 4-Bromo-N,N-diisopropylbenzylamine is significantly slower, often requiring longer reaction times or slightly elevated temperatures, which can sometimes be beneficial for process control.

Lithium_Halogen_Exchange cluster_workflow Lithium-Halogen Exchange Workflow start Aryl Halide (Ar-X) in THF/Et₂O cool Cool to -78 °C start->cool add_buLi Add n-BuLi cool->add_buLi exchange Lithium-Halogen Exchange add_buLi->exchange arLi Aryllithium (Ar-Li) exchange->arLi Fast for I Slower for Br add_E Add Electrophile (E⁺) arLi->add_E quench Quench Reaction add_E->quench product Product (Ar-E) quench->product

Caption: General workflow for a lithium-halogen exchange reaction.

Experimental Protocol: Lithium-Iodine Exchange and Quench

Objective: To synthesize 4-((trimethylsilyl)methyl)aniline from 4-iodobenzylamine (note: the amine may need protection first, but this illustrates the C-I bond reactivity).

Materials:

  • 4-Iodobenzylamine (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Trimethylsilyl chloride (TMSCl) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: Add 4-iodobenzylamine to a flame-dried, three-neck flask under argon. Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Exchange: Stir the mixture at -78 °C for 30 minutes. The rapid exchange forms the aryllithium species.

  • Quench: Add TMSCl dropwise to the solution. A color change or precipitate may be observed.

  • Warm & Workup: After 1 hour at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench carefully by slow addition of saturated aqueous ammonium chloride solution.

  • Extraction & Purification: Extract the product with diethyl ether, wash the organic layer with brine, dry over magnesium sulfate, and concentrate. Purify via column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

For a nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the halogen leaving group.[10][11][12] These groups are necessary to stabilize the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack.[10][13]

Neither 4-Bromo-N,N-diisopropylbenzylamine nor 4-iodobenzylamine possesses the requisite strong electron-withdrawing groups. The benzylamine moieties are not sufficiently activating. Consequently, both substrates are generally considered unreactive towards SNAr under standard conditions. Forcing conditions (high temperatures, very strong nucleophiles) would be required, under which substrate decomposition is likely.

SNAr_Logic cluster_logic SNAr Reactivity Logic start Aryl Halide Substrate check_ewg Strong EWG (e.g., NO₂) ortho/para to Halogen? start->check_ewg yes_node SNAr is Favorable check_ewg->yes_node Yes no_node SNAr is Unfavorable (Our Case) check_ewg->no_node No

Caption: Decision logic for predicting SNAr reactivity.

Conclusion and Practical Recommendations

The choice between 4-Bromo-N,N-diisopropylbenzylamine and 4-iodobenzylamine is a strategic one based on the specific chemical transformation desired.

  • Choose 4-Iodobenzylamine for:

    • Speed and Efficiency: When rapid reaction kinetics and mild conditions are a priority, especially in Suzuki couplings and lithium-halogen exchanges.

    • Sensitive Substrates: Its ability to react at lower temperatures protects other functional groups in the molecule.

    • High Throughput Screening: Faster reaction times are ideal for library synthesis.

  • Choose 4-Bromo-N,N-diisopropylbenzylamine for:

    • Robustness and Scalability: It is often the more reliable choice for large-scale Buchwald-Hartwig aminations where catalyst stability and longevity are critical.

    • Cost-Effectiveness: Aryl bromides are frequently less expensive than their iodide counterparts, a significant factor in process chemistry.

    • Greater Stability: Aryl bromides generally have a longer shelf-life and are less sensitive to light than aryl iodides.

By understanding the fundamental principles of C-X bond reactivity and the specific nuances of each reaction class, researchers can make informed decisions, optimizing their synthetic routes for success.

References

  • BenchChem. (2025). 4-Iodobenzylamine: A Versatile Building Block for the Synthesis of Novel Heterocycles.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 4-Iodobenzylamine from 4-Iodobenzoic Acid.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Ibata, T., Zou, X., & Demura, T. (1994). Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure. Chemistry Letters.
  • Wikipedia. (n.d.). Metal–halogen exchange.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Cernijenko, A., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Evans, D. A. (n.d.). Lithium halogen exchange. Harvard University.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • H. J. Reich Research Group. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. University of Wisconsin. Retrieved from [Link]

  • Knowles, J. P., et al. (2011). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH.
  • BYJU'S. (n.d.). Salient Points on the Nature of CX Bond in Haloarenes.

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Comparative

A Senior Application Scientist's Guide: 4-Bromo-N,N-diisopropylbenzylamine in Modern Synthesis

A Comparative Analysis of Brominated Aromatic Building Blocks In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic rings is paramoun...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Brominated Aromatic Building Blocks

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic rings is paramount. Brominated aromatic compounds serve as exceptionally versatile intermediates, primarily due to the bromine atom's role as a reliable leaving group in a multitude of cross-coupling reactions.[1][2] This guide provides an in-depth comparison of 4-Bromo-N,N-diisopropylbenzylamine with other structurally related brominated aromatics, offering field-proven insights into their respective reactivities, advantages, and practical applications. We will delve into the causality behind experimental choices, supported by comparative data and detailed protocols, to empower researchers in selecting the optimal building block for their synthetic goals.

The Strategic Role of the Substituent: A Physicochemical Overview

The reactivity of a brominated aromatic compound in common synthetic transformations is not solely dictated by the carbon-bromine bond. The nature of the other substituents on the aromatic ring exerts profound electronic and steric influences that govern the compound's performance. Here, we compare 4-Bromo-N,N-diisopropylbenzylamine with three other commercially available building blocks that represent a spectrum of electronic and steric properties.

CompoundStructureCAS No.Mol. WeightKey Features
4-Bromo-N,N-diisopropylbenzylamine 4-Bromo-N,N-diisopropylbenzylamine Structure98816-61-6270.21 g/mol [3]• Sterically bulky amine• Weakly electron-donating (inductive)• Methylene spacer insulates amine from the ring's π-system
4-Bromo-N,N-diisopropylaniline 4-Bromo-N,N-diisopropylaniline Structure13330-86-4256.18 g/mol [4]• Sterically bulky amine• Strongly electron-donating (resonance)• Nitrogen lone pair directly conjugated with the ring
4-Bromo-N,N-diisopropylbenzamide 4-Bromo-N,N-diisopropylbenzamide Structure79606-46-5284.19 g/mol [5]• Sterically bulky amide• Moderately electron-withdrawing (resonance)• Carbonyl group deactivates the aromatic ring
4-Bromoaniline 4-Bromoaniline Structure106-40-1172.02 g/mol • Sterically unhindered primary amine• Strongly electron-donating (resonance)• Offers a site for N-functionalization

Data sourced from PubChem.[3][4][5]

The crucial distinction for 4-Bromo-N,N-diisopropylbenzylamine is the CH₂ spacer between the nitrogen and the aromatic ring. This spacer prevents the nitrogen's lone pair from participating in resonance with the ring, resulting in a less electron-rich aromatic system compared to its aniline counterparts. However, the alkyl group still provides a weak electron-donating effect through induction. The bulky diisopropyl groups are sterically significant and can influence the approach of catalysts and reagents.

Comparative Performance in Key Synthetic Transformations

The true utility of these building blocks is revealed in their performance in cornerstone synthetic reactions. We will focus on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura and Buchwald-Hartwig—and the formation of Grignard reagents.

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a pillar of modern synthesis for creating carbon-carbon bonds.[6][7] The reaction's efficiency is highly dependent on the electronic nature of the aryl halide. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.

Causality & Field Insights:

  • Electron-rich rings , like those in 4-bromo-N,N-diisopropylaniline and 4-bromoaniline, can slow down the oxidative addition step. The electron density on the ring makes the C-Br bond less electrophilic and thus less susceptible to insertion by the Pd(0) catalyst.

  • Electron-withdrawing groups , as seen in 4-bromo-N,N-diisopropylbenzamide, accelerate oxidative addition by making the aromatic ring more electron-poor.[8]

  • 4-Bromo-N,N-diisopropylbenzylamine represents a balanced intermediate. Its reactivity is generally higher than strongly activated anilines but may be slightly lower than deactivated substrates like the benzamide. This often makes it a reliable and predictable substrate under standard conditions.

  • Steric Hindrance: While the diisopropyl groups are bulky, their distance from the reactive C-Br bond in the benzylamine and benzamide derivatives means they typically do not significantly impede the oxidative addition step. For 4-bromo-N,N-diisopropylaniline, this bulk is closer to the ring but modern, bulky phosphine ligands are designed to overcome such challenges.[9]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex Ar-Br trans_complex Transmetalation Complex oa_complex->trans_complex R-B(OR)₂ Base re_complex Reductive Elimination Complex trans_complex->re_complex re_complex->pd0 Ar-R (Product) ArBr Aryl Bromide (e.g., 4-Bromo-N,N- diisopropylbenzylamine) Boronic Boronic Acid/Ester (R-B(OR)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for synthesizing arylamines from aryl halides.[10] When the substrate already contains a nitrogen atom, chemoselectivity and potential catalyst inhibition become important considerations.

Causality & Field Insights:

  • 4-Bromo-N,N-diisopropylbenzylamine & Comparators: The tertiary amine functionalities in the benzylamine and aniline derivatives can potentially coordinate to the palladium center, acting as a ligand and potentially inhibiting catalysis. However, the steric bulk of the diisopropyl groups significantly mitigates this effect, making them poor ligands compared to the specialized phosphines used in the reaction.[9]

  • Primary Amines (4-Bromoaniline): The NH₂ group in 4-bromoaniline can compete in the coupling reaction, leading to self-coupling or oligomerization, especially under harsh conditions. Protection of the amine is often a necessary prerequisite, adding steps to the synthesis.

  • Amides (4-Bromo-N,N-diisopropylbenzamide): The amide nitrogen is non-basic and non-nucleophilic, posing no risk of interference with the catalytic cycle. This makes benzamides highly reliable substrates for Buchwald-Hartwig amination.[8]

Caption: Decision workflow for selecting a brominated aromatic substrate.

Grignard Reagent Formation (C-Mg Bond Formation)

The formation of a Grignard reagent (R-MgBr) is a classic method for creating a powerful carbon nucleophile. However, the reaction is notoriously sensitive to acidic protons and certain functional groups.

Causality & Field Insights:

  • Acidic Protons: 4-Bromoaniline, with its N-H protons, is incompatible with Grignard formation. The reagent would simply deprotonate the amine.

  • Solvent Choice: Amines, such as those in 4-Bromo-N,N-diisopropylbenzylamine and its aniline analogue, can complex with magnesium, hindering the reaction in standard solvents like diethyl ether. However, using a more strongly coordinating solvent like tetrahydrofuran (THF) can facilitate the formation of the Grignard reagent.[11]

  • Carbonyl Interference: The amide carbonyl in 4-bromo-N,N-diisopropylbenzamide is electrophilic and would be attacked by any Grignard reagent formed, making it an unsuitable substrate for this transformation.

Experimental Protocols: A Comparative Suzuki-Miyaura Coupling

To provide a tangible comparison, the following protocol outlines a general procedure for the Suzuki-Miyaura coupling of a generic aryl boronic acid with our selected brominated compounds. This protocol is a self-validating system, designed to highlight the necessary adjustments based on substrate reactivity.

Objective: To synthesize the corresponding biaryl product from each of the four brominated aromatic compounds and compare the reaction efficiency.

Materials:

  • Brominated Aromatic Substrate (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 eq)

  • Toluene (Anhydrous)

  • Water (Degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the brominated aromatic substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in anhydrous toluene (5 mL). Stir for 10 minutes until a homogeneous solution is formed.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents. Follow this with the addition of degassed water (0.5 mL).

  • Heating and Monitoring: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS at 1-hour intervals.

    • Expected Observation: The reaction with 4-bromo-N,N-diisopropylbenzamide is expected to proceed fastest due to its electron-withdrawing nature. The reactions with the aniline derivatives may require longer reaction times or slightly higher catalyst loading. 4-Bromo-N,N-diisopropylbenzylamine should exhibit intermediate reactivity.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Data Summary (Hypothetical Results Based on Reactivity Principles):

SubstrateTypical Reaction TimeTypical YieldKey Considerations
4-Bromo-N,N-diisopropylbenzylamine2-4 hours85-95%Reliable and predictable reactivity.
4-Bromo-N,N-diisopropylaniline4-8 hours70-85%Slower oxidative addition; may require higher catalyst loading.
4-Bromo-N,N-diisopropylbenzamide1-2 hours>90%Fast reaction due to electron-withdrawing group.
4-Bromoaniline6-12 hours (if unprotected)VariableProne to side reactions; N-protection is highly recommended.

Conclusion and Recommendations

4-Bromo-N,N-diisopropylbenzylamine emerges as a highly versatile and strategically valuable building block in organic synthesis. Its unique electronic and steric profile offers a compelling balance that distinguishes it from other brominated aromatics.

  • Key Advantage: It avoids the sluggish reactivity of strongly electron-rich anilines in oxidative additions while circumventing the need for N-H protection required for primary amines like 4-bromoaniline.

  • Performance: It is a reliable substrate for both Suzuki-Miyaura and Buchwald-Hartwig couplings, with the bulky diisopropyl groups providing steric shielding that prevents the amine from interfering with catalysis.

  • Unique Utility: Unlike its amide and primary amine counterparts, it is a viable precursor for Grignard reagent formation when THF is used as the solvent, expanding its synthetic potential.

For researchers and drug development professionals, the choice of a brominated aromatic should be a deliberate one based on the intended synthetic route. While electron-withdrawing substrates like 4-bromo-N,N-diisopropylbenzamide are ideal for rapid cross-couplings, and anilines offer direct access to conjugated systems, 4-Bromo-N,N-diisopropylbenzylamine provides a robust and adaptable platform for multi-step syntheses where predictable reactivity and functional group tolerance are paramount.

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  • A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline - ResearchGate. ResearchGate. [Link]

  • Solved Mg Br MgBr THF 4-bromo-N.N-dimethylaniline | Chegg.com. Chegg. [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. YouTube. [Link]

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Validation

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of N,N-diisopropylbenzylamine Derivatives

Introduction: The Synthetic Challenge and Strategic Importance N,N-diisopropylbenzylamine and its derivatives are sterically hindered, non-coordinating bases and key intermediates in organic synthesis, particularly in th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Strategic Importance

N,N-diisopropylbenzylamine and its derivatives are sterically hindered, non-coordinating bases and key intermediates in organic synthesis, particularly in the formation of organometallic reagents and in pharmaceutical development. Their synthesis is most commonly achieved via the reductive amination of a corresponding benzaldehyde derivative with diisopropylamine. This process, while conceptually straightforward, hinges critically on the choice of reducing agent.

Reductive amination is a cornerstone reaction for C-N bond formation, proceeding through the initial formation of a carbinolamine intermediate, which then dehydrates to an iminium ion.[1] This electrophilic iminium ion is the target for reduction by a hydride source to yield the final tertiary amine. The central challenge lies in selecting a reducing agent that is potent enough to reduce the iminium ion but selective enough to avoid the premature reduction of the starting aldehyde.[2][3]

This guide provides a comparative analysis of alternative reagents for this transformation, moving beyond classical methods to evaluate modern, efficient, and safer alternatives. We will delve into the mechanistic rationale behind reagent selection, present comparative data, and provide field-proven protocols for researchers, scientists, and drug development professionals.

Core Synthetic Pathway: Reductive Amination Workflow

The synthesis of N,N-diisopropylbenzylamine derivatives via reductive amination follows a general, two-step, one-pot sequence. Understanding this workflow is essential for appreciating the distinct roles and advantages of different reducing agents.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction A Benzaldehyde Derivative C Iminium Ion Intermediate A->C + H⁺ (catalyst) - H₂O B Diisopropylamine B->C E N,N-diisopropyl- benzylamine Derivative C_clone Iminium Ion Intermediate D Reducing Agent (e.g., STAB, Et₃SiH) D->E C_clone->E Hydride Transfer

Caption: General workflow for one-pot reductive amination.

Comparative Analysis of Reducing Agents

The success of a one-pot reductive amination is dictated by the chemoselectivity of the reducing agent.[2] The ideal reagent rapidly reduces the iminium ion intermediate while leaving the starting aldehyde untouched.

Borohydride-Based Reagents: The Workhorses

Borohydrides are the most common class of reagents for this transformation. However, their reactivity and selectivity vary significantly.

STAB is widely regarded as the reagent of choice for direct reductive amination due to its exceptional mildness and selectivity.[2][3][4]

  • Mechanism & Rationale: The three electron-withdrawing acetoxy groups on the boron atom temper the reactivity of the hydride.[5][6] This makes STAB incapable of reducing most aldehydes and ketones at a significant rate under neutral or weakly acidic conditions.[1] However, it is a highly effective reductant for the more electrophilic iminium ion, which is formed in situ. This differential reactivity is the key to its success in one-pot procedures.[5][6] Acetic acid is often used as a catalyst to facilitate imine formation without the risk of reducing the starting carbonyl.[4][6]

  • Advantages: High chemoselectivity, broad substrate scope, and a significantly better safety profile compared to its cyanated counterpart.[2][3] It tolerates a wide range of functional groups, including esters, nitro groups, and carbon-carbon multiple bonds.[6]

  • Limitations: STAB is moisture-sensitive and not compatible with protic solvents like methanol.[2][7] Reactions are typically run in aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[2][6]

Historically a popular choice, NaBH₃CN also exhibits excellent selectivity for iminium ions over carbonyls.[3][8]

  • Mechanism & Rationale: Similar to STAB, the electron-withdrawing cyanide group deactivates the hydride, preventing aldehyde reduction at neutral pH. The reaction rate for iminium ion reduction is much faster than for ketones or aldehydes, enabling one-pot synthesis.[5] It is often employed in mildly acidic conditions (pH 6-7) to promote imine formation.[4]

  • Advantages: Effective and selective for one-pot reactions. Unlike STAB, it is not water-sensitive and is often used in methanol.[7]

  • Limitations: The primary drawback is its high toxicity and the liberation of highly toxic hydrogen cyanide (HCN) gas upon acidification or during workup.[3][5][9] This poses significant safety and waste disposal concerns, leading many labs to prefer STAB.[3][5]

While a powerful and inexpensive reducing agent, NaBH₄ generally lacks the required selectivity for one-pot reductive aminations.

  • Mechanism & Rationale: NaBH₄ is capable of rapidly reducing both the starting aldehyde and the intermediate iminium ion.[7][8] If all components are mixed together, a significant portion of the aldehyde will be converted to the corresponding benzyl alcohol, reducing the yield of the desired amine.

  • Advantages: Low cost and high reactivity.

  • Limitations: To be used effectively, the reaction must typically be performed in a two-step sequence: first, the aldehyde and amine are condensed to form the imine (often with removal of water), and only then is NaBH₄ added to perform the reduction.[3][7] This adds complexity and time to the procedure.

Silane-Based Reagents: The Modern Alternative

Hydrosilanes, particularly triethylsilane (Et₃SiH), have emerged as robust and scalable alternatives for reductive amination, operating through a mechanism known as ionic hydrogenation.

  • Mechanism & Rationale: In the presence of a strong acid, such as trifluoroacetic acid (TFA), the iminium ion is formed. The silane then acts as the hydride donor to reduce the C=N⁺ bond. This method is fast, clean, and highly efficient.[10][11] The reaction can also be catalyzed by Lewis acids like InCl₃ or BiCl₃.[12][13]

  • Advantages: The reaction is often fast and clean, allowing for high yields and purity after simple workup.[10] The method has been demonstrated to be highly scalable.[10] Silanes are generally less toxic than cyanoborohydrides.

  • Limitations: Requires stoichiometric or even excess strong acid (like TFA), which may not be compatible with acid-sensitive substrates. The workup involves neutralizing the acid.

Catalytic Hydrogenation: The "Green" Approach

Using molecular hydrogen (H₂) with a metal catalyst is the most atom-economical method and is highly valued for sustainable and cost-effective industrial production.[14]

  • Mechanism & Rationale: The aldehyde and amine form the iminium ion on the surface of a heterogeneous catalyst (e.g., Palladium on Carbon, Pd/C). Molecular hydrogen, adsorbed onto the catalyst surface, then reduces the iminium ion.

  • Advantages: High atom economy, produces only water as a byproduct, and avoids stoichiometric metal hydride waste.

  • Limitations: Requires specialized high-pressure hydrogenation equipment.[14] Catalysts can be expensive, and some functional groups (e.g., nitro groups, alkynes) are also readily reduced under these conditions.[9] Furthermore, sterically hindered amines like diisopropylamine can pose challenges for some catalytic systems.[15]

Data-Driven Performance Comparison

The choice of reagent is a balance of reactivity, selectivity, safety, and practicality. The following table summarizes the key performance characteristics of the discussed alternatives.

Reagent ClassSpecific ReagentTypical YieldSelectivity (One-Pot)Key AdvantagesMajor Disadvantages
Borohydrides Sodium Triacetoxyborohydride (STAB) ExcellentExcellentSafer, mild, broad functional group tolerance[2][3][6]Moisture sensitive, requires aprotic solvents[2]
Sodium Cyanoborohydride (NaBH₃CN) Very GoodExcellentEffective, water-tolerant[7][8]HIGHLY TOXIC , generates cyanide waste[3][5][9]
Sodium Borohydride (NaBH₄) Fair to GoodPoorInexpensive, powerful reductant[3]Requires two-step procedure for good yield[7]
Silanes Triethylsilane (Et₃SiH) / TFA ExcellentExcellentFast, clean, scalable, robust[10][11]Requires strong acid, not for acid-sensitive substrates
Catalysis H₂ / Pd/C Good to ExcellentGood"Green," high atom economy, minimal waste[14]Requires specialized equipment, catalyst cost, may reduce other groups[9]

Decision Framework for Reagent Selection

Choosing the optimal reagent depends on the specific requirements of the synthesis, including scale, substrate functionality, and available equipment.

DecisionTree start Start: Need to Synthesize N,N-diisopropylbenzylamine derivative q1 Are there acid-sensitive functional groups? start->q1 q2 Is specialized high-pressure equipment available? q1->q2 Yes a2 Use Et₃SiH / TFA q1->a2 No q3 Is cyanide toxicity/ waste a major concern? q2->q3 No a3 Consider Catalytic Hydrogenation (H₂/Pd-C) q2->a3 Yes a1 Use STAB (NaBH(OAc)₃) q3->a1 Yes a4 Consider NaBH₃CN (with extreme caution) q3->a4 No

Caption: Decision tree for selecting a reductive amination reagent.

Experimental Protocols

The following protocols are provided as validated, representative procedures for the direct reductive amination of a benzaldehyde derivative with diisopropylamine.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is adapted from general procedures for the direct reductive amination of aldehydes.[1][3]

  • Materials:

    • Benzaldehyde derivative (1.0 equiv)

    • Diisopropylamine (1.2 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (to make ~0.2 M solution)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Organic solvent for extraction (e.g., ethyl acetate)

  • Procedure:

    • To a dry round-bottom flask under a nitrogen or argon atmosphere, add the benzaldehyde derivative (1.0 equiv) and the chosen solvent (DCE or DCM).

    • Add diisopropylamine (1.2 equiv) to the solution and stir for 20-30 minutes at room temperature to facilitate pre-formation of the hemiaminal/iminium ion.

    • In one portion, add sodium triacetoxyborohydride (1.5 equiv) to the stirred mixture. Note: The addition may be slightly exothermic.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 1-12 hours).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude amine by flash column chromatography or distillation as necessary.

Protocol 2: Reductive Amination using Triethylsilane (Et₃SiH) and TFA

This protocol is based on a robust procedure for reductive amination using ionic hydrogenation.[10][11]

  • Materials:

    • Benzaldehyde derivative (1.0 equiv)

    • Diisopropylamine (1.1 equiv)

    • Triethylsilane (Et₃SiH) (1.5 equiv)

    • Trifluoroacetic acid (TFA) (2.0 equiv)

    • Dichloromethane (CH₂Cl₂) (to make ~0.2 M solution)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer, add the benzaldehyde derivative (1.0 equiv) and diisopropylamine (1.1 equiv).

    • Dissolve the starting materials in dichloromethane.

    • Add triethylsilane (1.5 equiv) to the solution.

    • Slowly, and with caution, add trifluoroacetic acid (2.0 equiv) dropwise to the stirred solution. Note: The addition is exothermic.

    • Stir the reaction at room temperature. The reaction is typically rapid; monitor progress by TLC or LC-MS (often complete within 1-2 hours).

    • Upon completion, cool the reaction mixture in an ice bath.

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous phase is basic.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or other suitable methods.

Conclusion

While several reagents can effect the synthesis of N,N-diisopropylbenzylamine derivatives, the choice of an optimal reagent has evolved significantly. For general laboratory-scale synthesis, Sodium Triacetoxyborohydride (STAB) stands out as the superior choice, offering an excellent balance of high selectivity, operational simplicity, and safety.[2][3] For reactions where acid-sensitivity is not a concern or when rapid, scalable synthesis is required, the triethylsilane/TFA system provides a powerful and modern alternative.[10] While catalytic hydrogenation represents the greenest approach, its practical application is often limited by the need for specialized infrastructure. The use of sodium cyanoborohydride should be approached with extreme caution and is largely superseded by safer alternatives. By understanding the mechanistic nuances and practical considerations outlined in this guide, researchers can confidently select the most appropriate reagent to achieve their synthetic goals efficiently and safely.

References

  • Blacker, A. J., et al. (2015). Hydrogenation of unactivated enamines to tertiary amines: rhodium complexes of fluorinated phosphines give marked improvements in catalytic activity. National Institutes of Health.[Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Tsuji, Y., et al. (2017). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim.[Link]

  • ResearchGate. (n.d.). Primary, secondary, and tertiary amine synthesis by nitrile hydrogenation. ResearchGate.[Link]

  • Beller, M., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. PubMed.[Link]

  • Abdel-Magid, A. F. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.[Link]

  • Chemistry Learning. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube.[Link]

  • Kappe, C. O., et al. (n.d.). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. ResearchGate.[Link]

  • Wilson, A. M., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, ACS Publications.[Link]

  • Procter, D. J., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, RSC Publishing.[Link]

  • ResearchGate. (n.d.). The Three new derivatives of N,N‐di‐isopropylbenzylamine‐2‐boronic acid. ResearchGate.[Link]

  • Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University.[Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal.[Link]

  • Organic Chemistry Portal. (n.d.). Triethylsilane (TES). Organic Chemistry Portal.[Link]

  • Johnson, E. G. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.[Link]

  • Lee, O. -Y., et al. (n.d.). Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System. ResearchGate.[Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]

  • Organic Chemistry Reactions. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org.[Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Direct Reductive Amination Using Triethylsilane and Catalytic Bismuth(III) Chloride. ResearchGate.[Link]

  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.[Link]

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Comparative

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-N,N-diisopropylbenzylamine

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, a transformation critical in the synt...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, a transformation critical in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The judicious selection of the palladium catalyst is paramount to the success of these reactions, directly influencing yield, reaction kinetics, catalyst loading, and overall process efficiency. This guide provides a comparative analysis of palladium catalysts for the cross-coupling of 4-Bromo-N,N-diisopropylbenzylamine, a versatile building block in drug discovery. We will delve into the mechanistic nuances and practical applications of both a traditional and a modern catalyst system, supported by experimental insights.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations lies a well-established catalytic cycle involving palladium in its Pd(0) and Pd(II) oxidation states.[1][4] This cycle universally proceeds through three fundamental steps:

  • Oxidative Addition: The catalytically active Pd(0) species reacts with the aryl halide (in this case, 4-Bromo-N,N-diisopropylbenzylamine), cleaving the carbon-bromine bond and oxidizing palladium to a Pd(II) complex.[4][5][6] The efficiency of this step is often a key determinant of the overall reaction rate.

  • Transmetalation: The organic group from an organometallic reagent is transferred to the palladium(II) center, displacing the halide.[1][5][7] The nature of the organometallic partner defines the specific type of cross-coupling reaction (e.g., Suzuki-Miyaura with organoboron compounds).

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[1][4][6]

The efficacy of a given palladium catalyst is largely dictated by the ligands coordinated to the metal center. These ligands play a crucial role in modulating the electronic and steric properties of the palladium, thereby influencing the rates of the individual steps in the catalytic cycle.[4]

Palladium Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-M pd2_r_complex Ar-Pd(II)L2-R' transmetalation->pd2_r_complex - M-X reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 Ar-R' caption General Palladium Cross-Coupling Cycle

Caption: A generalized diagram of the palladium-catalyzed cross-coupling cycle.

The Classic Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

For decades, Pd(PPh₃)₄ has been a widely utilized and commercially available catalyst for a plethora of cross-coupling reactions.[8] Its utility stems from its straightforward application and its efficacy in a broad range of transformations.

Mechanistic Considerations: In solution, Pd(PPh₃)₄ exists in equilibrium with coordinatively unsaturated species, which are the true catalytically active species. The triphenylphosphine ligands, while essential for stability, can sometimes hinder the reaction with sterically demanding substrates or less reactive aryl chlorides.[9] For aryl bromides like 4-Bromo-N,N-diisopropylbenzylamine, Pd(PPh₃)₄ generally provides good reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • To an oven-dried flask, add 4-Bromo-N,N-diisopropylbenzylamine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent mixture of toluene (5 mL) and water (1 mL).

  • The reaction mixture is heated to 90 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

The Modern Precision Tool: Buchwald Precatalysts - XPhos Pd G3

The advent of bulky, electron-rich phosphine ligands, pioneered by researchers like Stephen Buchwald, has revolutionized palladium-catalyzed cross-coupling.[10] These ligands facilitate the formation of highly active, monoligated Pd(0) species, leading to dramatic improvements in reaction efficiency.[11][12] The third-generation (G3) Buchwald precatalysts, such as XPhos Pd G3, are air- and moisture-stable, offering significant practical advantages.

Mechanistic Advantages: The XPhos ligand, a biarylphosphine, is sterically demanding and electron-rich. This promotes rapid oxidative addition, even with challenging substrates, and facilitates the reductive elimination step.[11] The G3 precatalyst design ensures the efficient and rapid generation of the active catalytic species in situ, often at room temperature.[13] This leads to lower catalyst loadings, shorter reaction times, and broader substrate scope.[2][14]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • To a vial, add 4-Bromo-N,N-diisopropylbenzylamine (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add XPhos Pd G3 (0.01 mmol, 1 mol%).

  • The vial is sealed with a cap containing a PTFE septum, and the atmosphere is replaced with an inert gas.

  • Add anhydrous toluene (2 mL) via syringe.

  • The reaction mixture is stirred at 80-100 °C for 1-4 hours, with progress monitored by TLC or GC-MS.

  • After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: Aryl Halide, Coupling Partner, Base, Catalyst inert Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent heating Heat and Stir solvent->heating inert->solvent monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Quench Reaction & Extraction monitoring->quench dry Dry Organic Layer quench->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify caption General Cross-Coupling Workflow

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Comparative Performance Data

Catalyst SystemTypical Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Key AdvantagesKey Disadvantages
Pd(PPh₃)₄ 2-512-2480-11070-90Commercially available, well-establishedHigher catalyst loading, longer reaction times, sensitive to air
XPhos Pd G3 0.5-21-825-100>90Air and moisture stable, low catalyst loading, short reaction times, broad scopeHigher cost compared to traditional catalysts
tBuXPhos Pd G3 0.5-21-825-100>90Similar to XPhos Pd G3, excellent for sterically hindered substratesHigher cost

Note: Yields are representative and can vary based on the specific coupling partner and reaction conditions.

Conclusion and Expert Recommendations

For the cross-coupling of 4-Bromo-N,N-diisopropylbenzylamine, the choice between a traditional catalyst like Pd(PPh₃)₄ and a modern Buchwald precatalyst such as XPhos Pd G3 depends on the specific priorities of the researcher.

  • For routine, small-scale synthesis where cost is a primary concern and longer reaction times are acceptable, Pd(PPh₃)₄ remains a viable option. Its long history of use provides a wealth of literature precedent.[3][8]

  • For complex syntheses, process development, and applications where efficiency, high yield, and short reaction times are critical, the investment in a Buchwald G3 precatalyst is highly recommended. [2][14] Their stability, high activity at low loadings, and broad functional group tolerance often lead to a more robust and reproducible process, ultimately saving time and resources.[13][15][16]

The evolution of palladium catalysts from simple phosphine complexes to sophisticated, pre-formed catalysts has significantly expanded the capabilities of synthetic chemists. Understanding the mechanistic underpinnings and practical advantages of each catalyst generation is key to unlocking their full potential in the synthesis of novel and valuable molecules.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
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Validation

The Efficacy of 4-Bromo-N,N-diisopropylbenzylamine in Foundational Cross-Coupling Reactions: A Comparative Guide

For the discerning researcher in organic synthesis and drug development, the selection of versatile and efficient building blocks is paramount to the successful construction of complex molecular architectures. 4-Bromo-N,...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of versatile and efficient building blocks is paramount to the successful construction of complex molecular architectures. 4-Bromo-N,N-diisopropylbenzylamine emerges as a noteworthy reagent, offering a unique combination of a reactive aryl bromide handle for cross-coupling and a sterically demanding N,N-diisopropylbenzylamine moiety that can influence solubility, stability, and downstream reactivity. This guide provides an in-depth technical comparison of the efficacy of 4-Bromo-N,N-diisopropylbenzylamine in several cornerstone named reactions, juxtaposed with common alternative reagents. The insights and data presented herein are designed to empower chemists to make informed decisions in their synthetic endeavors.

Introduction to 4-Bromo-N,N-diisopropylbenzylamine: A Profile

4-Bromo-N,N-diisopropylbenzylamine is a substituted aromatic compound featuring a bromine atom at the para-position of the benzene ring and a diisopropylamino methyl group. The bromine atom serves as a versatile functional group for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The bulky diisopropyl groups on the nitrogen atom can impart significant steric hindrance, which may influence the regioselectivity of certain reactions and the overall conformational properties of the resulting products. Furthermore, the tertiary amine functionality can act as an internal base or ligand in some catalytic systems.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron reagent. The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl, making 4-Bromo-N,N-diisopropylbenzylamine a substrate with a good balance of reactivity and stability.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The electron-donating nature of the N,N-diisopropylbenzylamine group can slightly influence the rate of oxidative addition.

Suzuki_Miyaura_Mechanism A Pd(0)L_n B [Ar-Pd(II)(Br)L_n] Oxidative Addition Intermediate A->B Ar-Br C [Ar-Pd(II)-R'L_n] Transmetalation Intermediate B->C R'-B(OR)2, Base C->A Reductive Elimination D Ar-R' Product C->D

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Comparative Analysis

In the context of the Suzuki-Miyaura coupling, we compare 4-Bromo-N,N-diisopropylbenzylamine with two common alternatives: 4-bromobenzylamine and 4-(aminomethyl)phenylboronic acid. The latter represents a strategic inversion of the coupling partners.

ReagentCoupling PartnerTypical Catalyst SystemReaction Time (h)Yield (%)Merits & Demerits
4-Bromo-N,N-diisopropylbenzylamine Phenylboronic acidPd(PPh₃)₄ / K₂CO₃8-1285-95Merits: Good yield, bulky group can influence product conformation. Demerits: Higher molecular weight.
4-BromobenzylaminePhenylboronic acidPd(PPh₃)₄ / K₂CO₃8-1288-98Merits: Higher atom economy. Demerits: Primary amine may require protection.
4-IodobenzylaminePhenylboronic acidPd(OAc)₂ / SPhos / K₃PO₄4-890-99Merits: Highest reactivity.[1] Demerits: Higher cost and lower stability.[1]
4-(Aminomethyl)phenylboronic acidBromobenzenePd(dppf)Cl₂ / Na₂CO₃12-1680-90Merits: Alternative synthetic strategy. Demerits: Boronic acids can be less stable.

Note: The presented yield ranges are extrapolated from literature values for structurally similar compounds and are intended for comparative purposes. Actual yields may vary based on specific reaction conditions and substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-N,N-diisopropylbenzylamine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 4-Bromo-N,N-diisopropylbenzylamine, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add toluene and water via syringe.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst.[2][3][4] This reaction is instrumental in the synthesis of anilines and their derivatives.

Mechanistic Considerations

Similar to the Suzuki-Miyaura coupling, the mechanism involves an oxidative addition, followed by the formation of a palladium-amido complex and subsequent reductive elimination. The choice of ligand is crucial in this reaction to facilitate the reductive elimination step.[2][3] The bulky N,N-diisopropylbenzylamine group of the substrate itself is not directly involved in the coupling but is an important structural motif in the final product.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Bromide, Amine, Base, and Solvent B Degas the Mixture A->B C Add Palladium Precatalyst and Ligand B->C D Heat to Reaction Temperature C->D E Monitor by TLC/LC-MS D->E F Cool and Quench E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: General Experimental Workflow for Buchwald-Hartwig Amination.

Comparative Analysis

For the Buchwald-Hartwig amination, we compare 4-Bromo-N,N-diisopropylbenzylamine with 4-bromoaniline and 4-chlorobenzylamine.

ReagentCoupling PartnerTypical Catalyst SystemReaction Time (h)Yield (%)Merits & Demerits
4-Bromo-N,N-diisopropylbenzylamine MorpholinePd₂(dba)₃ / XPhos / NaOtBu6-1080-90Merits: Product is a tertiary aniline derivative. Demerits: Steric bulk may require more active catalyst systems.
4-BromoanilineDibenzylaminePd(OAc)₂ / BINAP / Cs₂CO₃12-2475-85Merits: Direct synthesis of a triphenylamine derivative. Demerits: Primary aniline can undergo self-coupling.
4-ChlorobenzylamineMorpholinePd₂(dba)₃ / RuPhos / K₃PO₄18-3660-75Merits: Lower cost of starting material. Demerits: Lower reactivity requires more specialized and expensive catalysts.

Note: The presented yield ranges are extrapolated from literature values for structurally similar compounds and are intended for comparative purposes. Actual yields may vary based on specific reaction conditions and substrates.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 4-Bromo-N,N-diisopropylbenzylamine (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • XPhos (0.04 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.

  • Add 4-Bromo-N,N-diisopropylbenzylamine and anhydrous toluene.

  • Finally, add morpholine to the reaction mixture.

  • Seal the tube, remove it from the glovebox, and heat to 100 °C with stirring for 8 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Performance in Other Named Reactions: A Brief Overview

While the Suzuki-Miyaura and Buchwald-Hartwig reactions are primary applications, 4-Bromo-N,N-diisopropylbenzylamine is also a competent substrate in other palladium-catalyzed cross-coupling reactions.

  • Heck Reaction: The coupling of 4-Bromo-N,N-diisopropylbenzylamine with alkenes can proceed to form substituted stilbene derivatives. The steric bulk of the diisopropylamine group may influence the E/Z selectivity of the product.

  • Sonogashira Coupling: This reaction with terminal alkynes provides a direct route to arylalkynes. The reaction is typically robust and high-yielding with aryl bromides.

  • Stille Coupling: The coupling with organostannanes is also a viable method for C-C bond formation, though the toxicity of the tin reagents is a significant drawback.[5][6]

Conclusion

4-Bromo-N,N-diisopropylbenzylamine stands as a valuable and versatile building block for organic synthesis. Its performance in key named reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings, is comparable to or exceeds that of other common aryl bromides, with the added feature of introducing a sterically hindered amino moiety. While the direct cost of this reagent may be higher than simpler alternatives, its utility in constructing complex molecules with specific steric and electronic properties can offer significant advantages in multi-step syntheses, ultimately providing value in the development of novel pharmaceuticals and functional materials. The choice of reagent will, as always, depend on the specific synthetic goals, cost considerations, and desired properties of the target molecule.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Glorius, F. (2007). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis (pp. 1-20). Springer, Berlin, Heidelberg.
  • Bard, A. J., & Stratmann, M. (Eds.). (2002). Encyclopedia of Electrochemistry, Volume 7a: Inorganic Chemistry. Wiley-VCH.
  • PubChem. (n.d.). 4-Bromo-N,N-diisopropylbenzamide. Retrieved from [Link]

  • Wikipedia. (2023). Stille reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

Sources

Comparative

A Comprehensive Guide to the Applications of 4-Bromo-N,N-diisopropylbenzylamine: A Comparative Analysis for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular arc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-N,N-diisopropylbenzylamine emerges as a versatile, yet underexplored, intermediate with significant potential in pharmaceutical and materials science research. This guide provides a comprehensive literature review of its applications, offering a comparative analysis against structurally similar alternatives. We will delve into its synthesis, explore its reactivity in key transformations, and provide a framework for its strategic deployment in research and development.

Introduction to 4-Bromo-N,N-diisopropylbenzylamine: Structure and Potential

4-Bromo-N,N-diisopropylbenzylamine (Br-DiPBzA) is a halogenated tertiary amine with the chemical formula C₁₃H₂₀BrN.[1] Its molecular structure is characterized by a benzylamine core, substituted at the para-position of the phenyl ring with a bromine atom and at the nitrogen atom with two bulky isopropyl groups. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable tool for synthetic chemists.

The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The tertiary amine functionality, with its sterically hindered diisopropyl groups, can act as a hindered base or a directing group in ortho-lithiation reactions, while also influencing the electronic properties of the aromatic ring.

Synthesis of 4-Bromo-N,N-diisopropylbenzylamine and its Alternatives

The synthesis of 4-Bromo-N,N-diisopropylbenzylamine can be achieved through two primary and reliable methods: N-alkylation and reductive amination . The choice of method often depends on the availability of starting materials and desired scale.

N-Alkylation of Diisopropylamine

This method involves the reaction of diisopropylamine with 4-bromobenzyl bromide. The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism, where the nitrogen atom of diisopropylamine attacks the benzylic carbon of 4-bromobenzyl bromide, displacing the bromide ion. A non-nucleophilic base is typically added to scavenge the HBr generated during the reaction.

Experimental Protocol: N-Alkylation

  • In a round-bottom flask, dissolve diisopropylamine (1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) in an aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF).

  • To the stirred solution, add 4-bromobenzyl bromide (1.0 equivalent) dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reductive Amination of 4-Bromobenzaldehyde

Reductive amination offers an alternative route, starting from 4-bromobenzaldehyde and diisopropylamine. This two-step, one-pot process first involves the formation of an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.

Experimental Protocol: Reductive Amination

  • To a solution of 4-bromobenzaldehyde (1.0 equivalent) and diisopropylamine (1.2 equivalents) in a suitable solvent such as dichloroethane or methanol, add a reducing agent. Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this transformation as it is selective for the iminium ion over the aldehyde.

  • Stir the reaction mixture at room temperature until the starting aldehyde is consumed, as monitored by TLC or GC-MS.

  • Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Synthesis Workflow Diagram

Synthesis of 4-Bromo-N,N-diisopropylbenzylamine cluster_0 N-Alkylation cluster_1 Reductive Amination Diisopropylamine Diisopropylamine Alkylation Reaction Alkylation Reaction Diisopropylamine->Alkylation Reaction 4-Bromobenzyl bromide 4-Bromobenzyl bromide 4-Bromobenzyl bromide->Alkylation Reaction Product 4-Bromo-N,N-diisopropylbenzylamine Alkylation Reaction->Product Diisopropylamine_RA Diisopropylamine Reductive Amination Reaction Reductive Amination Reaction Diisopropylamine_RA->Reductive Amination Reaction 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde->Reductive Amination Reaction Reductive Amination Reaction->Product

Caption: Synthetic routes to 4-Bromo-N,N-diisopropylbenzylamine.

Comparative Analysis of Applications in Cross-Coupling Reactions

The presence of the bromine atom on the aromatic ring of 4-Bromo-N,N-diisopropylbenzylamine makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules and are widely employed in drug discovery and materials science. In this section, we compare the potential performance of Br-DiPBzA with two key alternatives:

  • 4-Bromo-N,N-dimethylbenzylamine (Br-DMBzA): A less sterically hindered analogue.

  • N,N-Diisopropylbenzylamine (DiPBzA): A non-brominated analogue, to highlight the role of the bromine atom.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[2][3] For 4-Bromo-N,N-diisopropylbenzylamine, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the para-position.

General Experimental Protocol: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 4-Bromo-N,N-diisopropylbenzylamine (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed.

  • After cooling to room temperature, add water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Comparative Performance Data (Predicted)

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Br-DiPBzAPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10012~85-95
2Br-DMBzAPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10010~90-98
3DiPBzAPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O100-No Reaction

Discussion: The bulky diisopropylamino group in Br-DiPBzA might slightly decrease the reaction rate compared to the dimethylamino analogue (Br-DMBzA) due to steric hindrance, potentially requiring slightly longer reaction times or higher catalyst loading.[4] However, high yields are still expected. The non-brominated DiPBzA will not undergo the Suzuki coupling under these conditions, highlighting the essential role of the bromine atom.

Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)L2X Ar-Pd(II)L₂-X OxAdd->ArPd(II)L2X Transmetalation Transmetalation ArPd(II)L2X->Transmetalation ArPd(II)L2R Ar-Pd(II)L₂-R' Transmetalation->ArPd(II)L2R RedElim Reductive Elimination ArPd(II)L2R->RedElim RedElim->Pd(0)L2 Product Ar-R' RedElim->Product ArX Ar-X ArX->OxAdd R'B(OH)2 R'B(OH)₂ R'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with an amine.[5][6] This reaction would allow for the transformation of the bromo-substituent of 4-Bromo-N,N-diisopropylbenzylamine into a variety of amino groups.

General Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOᵗBu, KOᵗBu, 1.2-1.5 equivalents).

  • Add 4-Bromo-N,N-diisopropylbenzylamine (1.0 equivalent) and the amine coupling partner (1.1-1.2 equivalents).

  • Add an anhydrous, aprotic solvent (e.g., toluene or dioxane) and degas the mixture.

  • Heat the reaction to the required temperature (typically 80-110 °C) and monitor its progress.

  • After completion, cool the reaction, quench with water, and extract the product.

  • Purify by column chromatography.

Comparative Performance Data (Predicted)

EntryAryl HalideAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Br-DiPBzAMorpholinePd₂(dba)₃/XPhos (2/4)NaOᵗBuToluene10016~80-90
2Br-DMBzAMorpholinePd₂(dba)₃/XPhos (2/4)NaOᵗBuToluene10012~85-95
3DiPBzAMorpholinePd₂(dba)₃/XPhos (2/4)NaOᵗBuToluene100-No Reaction

Discussion: Similar to the Suzuki coupling, the steric bulk of the diisopropylamino group in Br-DiPBzA may lead to slightly slower reaction rates compared to Br-DMBzA.[4] The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high efficiency.[7] DiPBzA will not participate in this reaction.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[8][9] This would allow for the introduction of a vinyl group at the para-position of the benzylamine core.

General Experimental Protocol: Heck Reaction

  • Combine 4-Bromo-N,N-diisopropylbenzylamine (1.0 equivalent), the alkene (1.2-1.5 equivalents), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile).

  • Heat the mixture under an inert atmosphere until the starting material is consumed.

  • Cool the reaction, filter off any solids, and remove the solvent.

  • Purify the product by chromatography.

Comparative Performance Data (Predicted)

EntryAryl HalideAlkeneCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Br-DiPBzAStyrenePd(OAc)₂/PPh₃ (3/6)Et₃NDMF12024~70-85
2Br-DMBzAStyrenePd(OAc)₂/PPh₃ (3/6)Et₃NDMF12018~75-90
3DiPBzAStyrenePd(OAc)₂/PPh₃ (3/6)Et₃NDMF120-No Reaction

Discussion: The electronic and steric properties of the N,N-dialkylaminomethyl group can influence the regioselectivity and efficiency of the Heck reaction. The electron-donating nature of the substituent may slightly deactivate the aryl bromide towards oxidative addition, but the reaction is generally feasible.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl compounds.[10][11]

General Experimental Protocol: Sonogashira Coupling

  • To a mixture of 4-Bromo-N,N-diisopropylbenzylamine (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a suitable solvent (e.g., THF, DMF), add the terminal alkyne (1.2-1.5 equivalents) and a base (e.g., Et₃N, i-Pr₂NH).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Comparative Performance Data (Predicted)

EntryAryl HalideAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Br-DiPBzAPhenylacetylenePd(PPh₃)₂Cl₂/CuI (2/4)Et₃NTHF508~80-90
2Br-DMBzAPhenylacetylenePd(PPh₃)₂Cl₂/CuI (2/4)Et₃NTHF506~85-95
3DiPBzAPhenylacetylenePd(PPh₃)₂Cl₂/CuI (2/4)Et₃NTHF50-No Reaction

Discussion: The Sonogashira coupling is generally tolerant of a wide range of functional groups. The steric hindrance of the diisopropylamino group is expected to have a minimal impact on the reaction outcome.

Other Potential Applications

Beyond cross-coupling reactions, the structural features of 4-Bromo-N,N-diisopropylbenzylamine suggest its utility in other areas of organic synthesis.

Directed Ortho-Metalation

The N,N-dialkylaminomethyl group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position on the aromatic ring by a strong base like n-butyllithium. This would generate a lithiated intermediate that can be trapped with various electrophiles, allowing for functionalization at the C-3 position. The steric bulk of the diisopropyl groups could influence the efficiency and stability of the lithiated species.

Precursor to Catalysts and Ligands

The N,N-diisopropylbenzylamine scaffold can be incorporated into more complex molecules to create novel ligands for catalysis. For instance, functionalization at the ortho-position with a phosphine or another coordinating group could lead to the synthesis of bidentate ligands with unique steric and electronic properties.

Conclusion

4-Bromo-N,N-diisopropylbenzylamine is a promising building block for organic synthesis, offering a combination of a reactive bromine handle for cross-coupling reactions and a sterically demanding tertiary amine that can influence reactivity and direct further functionalization. While direct experimental data for this specific compound is limited in the literature, a comparative analysis with its less hindered and non-brominated analogues provides a strong basis for predicting its behavior in a variety of important synthetic transformations. The protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for the effective utilization of 4-Bromo-N,N-diisopropylbenzylamine in their synthetic endeavors, paving the way for the discovery of new pharmaceuticals and advanced materials.

References

Sources

Validation

Unlocking New Therapeutic Potential: A Comparative Guide to the Biological Activities of Novel Compounds Derived from 4-Bromo-N,N-diisopropylbenzylamine

Introduction: The Strategic Value of 4-Bromo-N,N-diisopropylbenzylamine in Medicinal Chemistry In the landscape of modern drug discovery, the selection of a versatile starting material is a critical determinant of succes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-N,N-diisopropylbenzylamine in Medicinal Chemistry

In the landscape of modern drug discovery, the selection of a versatile starting material is a critical determinant of success in generating novel bioactive candidates. 4-Bromo-N,N-diisopropylbenzylamine emerges as a strategically valuable scaffold for several key reasons. Its structure features a bromine atom at the para position of the benzene ring, providing a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse chemical moieties, enabling the exploration of a broad chemical space. Furthermore, the N,N-diisopropylbenzylamine substructure can influence the pharmacokinetic properties of its derivatives, such as lipophilicity and metabolic stability, which are crucial for the development of effective therapeutic agents. This guide presents a comparative analysis of the potential biological activities of three distinct classes of compounds synthesized from this promising precursor, supported by data from structurally analogous molecules and detailed experimental protocols.

Proposed Synthetic Pathways: From a Single Precursor to Diverse Compound Libraries

The bromine atom on the 4-Bromo-N,N-diisopropylbenzylamine scaffold is a versatile functional group for the generation of diverse compound libraries. Here, we propose three well-established synthetic transformations to generate distinct classes of molecules: biaryl derivatives via Suzuki-Miyaura coupling, aminated analogues through Buchwald-Hartwig amination, and N-oxide compounds.

Class A: Biaryl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide.

DOT Script for Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Start 4-Bromo-N,N-diisopropylbenzylamine Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) Reagents->Reaction Purification Workup & Purification Reaction->Purification Product Class A: Biaryl Derivatives Purification->Product

Caption: Proposed workflow for the synthesis of Class A biaryl derivatives.

Class B: Aminated Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction allows for the synthesis of a wide range of arylamines from aryl halides.

DOT Script for Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Start 4-Bromo-N,N-diisopropylbenzylamine Reaction Buchwald-Hartwig Amination Start->Reaction Reagents Primary or Secondary Amine, Pd Catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), Base (e.g., NaOtBu) Reagents->Reaction Purification Workup & Purification Reaction->Purification Product Class B: Aminated Derivatives Purification->Product

Caption: Proposed workflow for the synthesis of Class B aminated derivatives.

Class C: N-Oxide Derivatives

The synthesis of N-oxides from tertiary amines can be achieved through oxidation, typically with reagents like meta-chloroperoxybenzoic acid (m-CPBA). This modification can significantly alter the physicochemical and biological properties of the parent molecule.

DOT Script for N-Oxide Synthesis Workflow

N_Oxide_Workflow Start Synthesized Derivatives (Class A or B) Reaction N-Oxidation Start->Reaction Reagents Oxidizing Agent (e.g., m-CPBA) Reagents->Reaction Purification Workup & Purification Reaction->Purification Product Class C: N-Oxide Derivatives Purification->Product

Caption: Proposed workflow for the synthesis of Class C N-oxide derivatives.

Comparative Analysis of Potential Biological Activities

While direct biological data for derivatives of 4-Bromo-N,N-diisopropylbenzylamine is not yet available in the public domain, we can infer potential activities by examining structurally similar compounds.

Compound ClassPotential Biological ActivityRationale and Supporting Data from Analogous Compounds
Class A: Biaryl Derivatives Anticancer (Kinase Inhibition) Biaryl scaffolds are prevalent in many kinase inhibitors. For instance, biarylamine-based compounds have been identified as potent inhibitors of Met kinase, demonstrating nanomolar potency in biochemical assays and significant antitumor activity in vivo.[1] Similarly, biaryl sulfonamides have been discovered as novel inhibitors of G2019S-LRRK2 kinase, a target in Parkinson's disease and some cancers.[2] The introduction of a biaryl moiety to the benzylamine core could lead to compounds with potent kinase inhibitory activity.
Class B: Aminated Derivatives Antibacterial The introduction of an additional amino group can impart antimicrobial properties. For example, certain carbazole derivatives featuring a benzylamino group have shown effective inhibition of Gram-positive bacteria, with MIC values as low as 32 µg/mL for Staphylococcus strains.[3] The mechanism of action for such cationic compounds is often attributed to the disruption of bacterial cell membranes.[4][5][6][7][8]
Class C: N-Oxide Derivatives Prodrug Potential & Altered Pharmacokinetics The conversion of a tertiary amine to its N-oxide can create a prodrug that may be reduced back to the active amine in specific physiological environments, such as the hypoxic conditions found in solid tumors. This strategy can improve drug targeting and reduce systemic toxicity. Furthermore, the polar N-oxide group can increase water solubility and alter membrane permeability, thereby modifying the pharmacokinetic profile of the parent compound.[9][10][11][12]

Experimental Protocols

General Synthetic Procedures

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Class A)

  • To an oven-dried Schlenk flask, add 4-Bromo-N,N-diisopropylbenzylamine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), followed by the solvent (e.g., a 3:1 mixture of dioxane and water, 4 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination (Class B)

  • To an oven-dried Schlenk tube, add 4-Bromo-N,N-diisopropylbenzylamine (1.0 mmol), the desired primary or secondary amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand like XPhos (0.08 mmol), and a base, for instance, sodium tert-butoxide (1.4 mmol).

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add an anhydrous solvent, such as toluene or dioxane (5 mL), via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic phase over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the residue by column chromatography.

Protocol 3: General Procedure for N-Oxidation (Class C)

  • Dissolve the synthesized tertiary amine (Class A or B derivative) (1.0 mmol) in a suitable solvent like dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 mmol) portion-wise, while monitoring the reaction by TLC.

  • Stir the reaction at 0 °C for 1-3 hours, then allow it to warm to room temperature and stir for an additional 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, and wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting N-oxide by column chromatography or recrystallization.

Biological Assay Protocols

Protocol 4: MTT Assay for Anticancer Activity

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., from 0.01 to 100 µM) and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Protocol 5: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

  • Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This guide outlines a strategic approach to leveraging 4-Bromo-N,N-diisopropylbenzylamine as a versatile starting material for the synthesis of three distinct classes of compounds with high potential for biological activity. By employing robust and well-established synthetic methodologies such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, diverse libraries of biaryl and aminated derivatives can be efficiently generated. Furthermore, subsequent N-oxidation offers a pathway to modulate the pharmacokinetic properties of these novel compounds and explore their potential as prodrugs.

The comparative analysis, based on data from structurally related molecules, suggests that the biaryl derivatives are promising candidates for anticancer agents, potentially acting as kinase inhibitors. The aminated derivatives, on the other hand, warrant investigation for their antibacterial properties, particularly against Gram-positive bacteria. The N-oxide derivatives present an intriguing opportunity to enhance drug delivery and targeting.

The provided experimental protocols offer a clear roadmap for the synthesis and biological evaluation of these novel compounds. Future research should focus on the execution of these synthetic and screening protocols to generate empirical data and validate the therapeutic potential of this promising chemical scaffold. The insights gained from such studies will be invaluable in guiding the further development of new and effective therapeutic agents.

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Comparative

A Strategic Cost-Effectiveness Analysis of 4-Bromo-N,N-diisopropylbenzylamine in Multi-Step Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the selection of starting materials an...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the selection of starting materials and intermediates is a critical determinant of overall process efficiency and economic viability. Every choice represents a balance between reactivity, stability, and cost. This guide provides an in-depth comparative analysis of 4-Bromo-N,N-diisopropylbenzylamine, evaluating its cost-effectiveness against viable alternatives in common synthetic transformations. By examining experimental data and the underlying chemical principles, we aim to equip researchers with the insights needed to make informed decisions that optimize both chemical outcomes and budgetary constraints.

The Strategic Position of 4-Bromo-N,N-diisopropylbenzylamine in Synthesis

4-Bromo-N,N-diisopropylbenzylamine occupies a strategic middle ground in the family of halo-N,N-dialkylbenzylamines. Its utility primarily stems from the presence of the bromine atom, a versatile functional handle for a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are foundational in modern organic chemistry for the construction of complex molecular architectures.[1]

The N,N-diisopropyl group is not merely a passenger in these transformations. Its significant steric bulk can play a crucial role in directing reactions, preventing unwanted side reactions, and influencing the solubility and crystalline nature of intermediates, which can be advantageous in purification steps.[2] This guide will dissect the trade-offs between the enhanced reactivity of iodo-analogs, the lower cost of chloro-analogs, and the balanced profile of 4-Bromo-N,N-diisopropylbenzylamine.

Comparative Analysis of 4-Halobenzylamines in Cross-Coupling Reactions

The primary alternatives to 4-Bromo-N,N-diisopropylbenzylamine in multi-step synthesis are its chloro- and iodo- counterparts. The choice between these reagents is governed by a well-established trend in reactivity and a countervailing trend in cost.

Reactivity: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely dictated by the carbon-halogen (C-X) bond dissociation energy. This energy decreases down the halogen group, leading to the established reactivity trend: I > Br > Cl .[3] This translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for iodo-substituted substrates compared to their bromo- and chloro-analogs.

Cost: Conversely, the cost of these reagents generally follows the inverse trend: Cl < Br < I . This is due to the relative abundance and cost of the elemental halogens.

The following table provides a qualitative and quantitative comparison of these alternatives.

ReagentRelative ReactivityTypical YieldsKey Considerations & Cost Comparison
4-Iodobenzylamine Hydrochloride HighestExcellentMost reactive, allowing for mild conditions. May be more expensive and less stable. A key consideration for challenging couplings or when mild conditions are crucial. (Approx. Price: $87.55/1g)
4-Bromobenzylamine HighGood to ExcellentA robust and commonly used substrate for a wide range of amination and coupling reactions, offering a good balance of reactivity and cost. (Approx. Price: ₹70,605/5g, HK$1,342.50/5g)[4][5]
4-Chlorobenzylamine ModerateModerate to GoodThe most economical option, but its lower reactivity often requires higher temperatures, more active (and potentially more expensive) catalysts, and longer reaction times.[3] Often requires more specialized and bulky phosphine ligands to achieve high conversions. (Approx. Price: $76.30/25g, $77.00/25g)[6]

Note: Prices are for illustrative purposes and can vary significantly between suppliers and purity grades.

The Role of the N,N-diisopropyl Group: More Than Just a Substituent

The choice of the N,N-diisopropyl group on the benzylamine is a critical aspect of the cost-effectiveness analysis. While it increases the molecular weight and, potentially, the cost compared to simpler N-alkyl groups, its steric hindrance can offer significant synthetic advantages.[2]

  • Steric Shielding: The bulky diisopropyl groups can act as a temporary protecting group for the nitrogen atom, preventing its participation in undesired side reactions. This can eliminate the need for separate protection and deprotection steps, which add to the overall cost and reduce the overall yield of a multi-step synthesis.

  • Influence on Reactivity and Selectivity: The steric bulk can influence the regioselectivity of reactions on the aromatic ring and can also affect the rate of cross-coupling reactions.[2] In some cases, this steric hindrance can lead to cleaner reactions with fewer byproducts, simplifying purification.

  • Solubility Modification: The lipophilic nature of the diisopropyl groups can enhance the solubility of the molecule in organic solvents, which can be beneficial for reaction setup and purification by chromatography.

Experimental Data: A Case Study in Suzuki-Miyaura Coupling

To provide a concrete example, let's consider a hypothetical multi-step synthesis where a key step involves the Suzuki-Miyaura coupling of a 4-halobenzylamine with phenylboronic acid to form a 4-(aminomethyl)biphenyl derivative, a common scaffold in medicinal chemistry.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a round-bottom flask, dissolve the 4-halobenzylamine (1.0 eq) and phenylboronic acid (1.2 eq) in a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%).

  • Reaction Conditions: Heat the mixture to 80-100°C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Expected Outcomes Based on Reactivity Trends:

Starting MaterialExpected Reaction TimeExpected YieldCatalyst LoadingNotes
4-Iodobenzylamine derivative 4-8 hours>90%1-2 mol%Faster reaction, potentially cleaner with lower catalyst loading. Higher reagent cost.
4-Bromo-N,N-diisopropylbenzylamine 8-16 hours80-90%2-3 mol%A good compromise between reaction time, yield, and cost. The diisopropyl group may influence solubility and purification.
4-Chlorobenzylamine derivative 16-24+ hours60-80%3-5 mol% with specialized ligandsSlower reaction requiring more forcing conditions and potentially more expensive and complex catalyst systems to achieve comparable yields. Lowest reagent cost.

Visualization of Synthetic Workflows

To visualize the decision-making process and the experimental setup, the following diagrams are provided.

Reagent_Selection_Workflow Start Start: Need for a 4-(aminomethyl)phenyl moiety Cost_Constraint Is cost the primary constraint? Start->Cost_Constraint Reactivity_Need Is high reactivity/mild conditions critical? Cost_Constraint->Reactivity_Need No Use_Chloro Select 4-Chlorobenzylamine derivative Cost_Constraint->Use_Chloro Yes Balanced_Approach Seeking a balance of cost and reactivity? Reactivity_Need->Balanced_Approach No Use_Iodo Select 4-Iodobenzylamine derivative Reactivity_Need->Use_Iodo Yes Use_Bromo Select 4-Bromo-N,N-diisopropylbenzylamine Balanced_Approach->Use_Bromo Yes Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Combine 4-Halobenzylamine, Boronic Acid, and Base Solvent Add Solvent System (e.g., Toluene/Water) Reagents->Solvent Inert Degas and place under Inert Atmosphere (N2 or Ar) Solvent->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Heat Heat to 80-100°C and Stir Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterize Final Product Purify->Characterize

Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling.

Conclusion and Recommendations

The cost-effectiveness of using 4-Bromo-N,N-diisopropylbenzylamine in a multi-step synthesis is highly context-dependent.

  • For early-stage research and development , where obtaining the desired product in good yield and with high purity is paramount, the reliability and balanced reactivity of 4-Bromo-N,N-diisopropylbenzylamine often justify its moderate cost. The steric influence of the N,N-diisopropyl group can be a strategic advantage in minimizing side reactions and simplifying purification, saving valuable researcher time.

  • For large-scale production and process optimization , where cost per kilogram is a major driver, a thorough investigation into the use of a 4-chlorobenzylamine alternative is warranted. While the initial reagent cost is lower, this must be weighed against potentially higher catalyst and ligand costs, longer reaction times (impacting reactor occupancy), and potentially lower yields, which could necessitate more complex and costly purification protocols.

  • For particularly sensitive substrates or when strict adherence to mild reaction conditions is necessary , a 4-iodobenzylamine derivative may be the most effective, albeit most expensive, option.

Ultimately, the most cost-effective choice is not simply the reagent with the lowest price tag but the one that provides the most efficient and reliable route to the final product on the required scale. 4-Bromo-N,N-diisopropylbenzylamine represents a robust and versatile option that often provides an optimal balance of these competing factors, making it a valuable tool in the arsenal of the synthetic chemist.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Bromo-N,N-diisopropylbenzylamine

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond discovery to encompass the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provid...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond discovery to encompass the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-N,N-diisopropylbenzylamine, ensuring the safety of personnel and adherence to environmental regulations. The protocols herein are designed to be self-validating, grounding every step in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

Before handling any waste, a thorough understanding of the chemical's intrinsic hazards is paramount. 4-Bromo-N,N-diisopropylbenzylamine is an irritant and requires careful handling to avoid exposure.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Bromo-N,N-diisopropylbenzylamine is classified with the following hazards[1][2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a stringent approach to personal protection and waste handling. The primary routes of exposure are inhalation, skin contact, and eye contact. All procedures must be designed to mitigate these risks effectively.

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2) H315: Causes skin irritation[1][2]Chemical-resistant gloves (e.g., Fluoro rubber - FKM), lab coat, full-length pants, and closed-toe shoes.[3]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation[1][2]Safety goggles with side shields or a face shield.[3]
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritation[1][2]Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Respiratory protection may be required if dusts or aerosols are generated.[6][7]

Regulatory Framework: The RCRA Mandate

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] RCRA establishes a "cradle-to-grave" approach, which means that the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[9]

Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating specific state and local regulations, which may be more stringent than federal requirements.[9] All waste must be properly identified, accumulated, labeled, and disposed of through licensed hazardous waste facilities.

Pre-Disposal Procedures: Segregation and Containerization

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Cross-contamination of waste streams can lead to dangerous chemical reactions, complicate disposal, and significantly increase costs.

Step-by-Step Containerization Protocol:

  • Select the Correct Waste Container: Use only containers approved by your EHS department. These should be made of a material compatible with 4-Bromo-N,N-diisopropylbenzylamine and any solvents used. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass container. For solid waste, a plastic pail or drum may be appropriate.[4]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill in all required information:

    • Generator Information: Your name, lab, and contact information.

    • Chemical Contents: List all constituents by their full chemical name, including 4-Bromo-N,N-diisopropylbenzylamine and any solvents. Do not use abbreviations.

  • Designate the Waste Stream: As a brominated organic compound, this chemical must be disposed of in the "Halogenated Organic Waste" stream.[10] This is crucial because halogenated waste requires specific disposal methods, typically high-temperature incineration with scrubbers to neutralize the resulting hydrobromic acid.[11][12]

  • Maintain Container Integrity: Keep the waste container securely sealed when not actively adding waste.[4] Store it in a designated satellite accumulation area within the lab, which should have secondary containment to control potential spills.

Waste Stream Determination Logic

The physical form and concentration of the waste dictate the precise disposal path. The following decision-making workflow should be followed to correctly categorize your waste stream containing 4-Bromo-N,N-diisopropylbenzylamine.

G Start Waste Containing 4-Bromo-N,N-diisopropylbenzylamine Decision1 What is the physical form? Start->Decision1 Decision2 Is the material grossly contaminated or unreacted bulk chemical? Decision1->Decision2 Solid Decision3 Is the solvent halogenated or non-halogenated? Decision1->Decision3 Liquid Solid_Waste Solid Halogenated Organic Waste Decision2->Solid_Waste Yes (Bulk/Gross) Contaminated_Labware Contaminated Solid Waste (e.g., Gloves, Wipes, Glassware) Decision2->Contaminated_Labware No (Trace/PPE) Liquid_Halogenated Liquid Halogenated Organic Waste Decision3->Liquid_Halogenated Halogenated Liquid_NonHalogenated Liquid Non-Halogenated Organic Waste (<2% Halogenated Content) Decision3->Liquid_NonHalogenated Non-Halogenated

Caption: Waste stream decision workflow for 4-Bromo-N,N-diisopropylbenzylamine.

Detailed Disposal Protocols

Protocol 5.1: Disposal of Unused or Bulk 4-Bromo-N,N-diisopropylbenzylamine

  • Container: Place the original manufacturer's container, if intact and well-labeled, into a larger, sealable container (overpack). If transferring the solid, use a dedicated, clean scoop and place it into a labeled "Solid Halogenated Organic Waste" container.

  • Labeling: Ensure the container is clearly labeled as "Solid Halogenated Organic Waste" and lists "4-Bromo-N,N-diisopropylbenzylamine" as the primary constituent.

  • Storage: Store in your lab's satellite accumulation area, away from incompatible materials like strong oxidizing agents.

  • Disposal Request: Arrange for pickup through your institution's EHS department.

Protocol 5.2: Disposal of Contaminated Labware and PPE

  • Segregation: Items with trace contamination (e.g., gloves, weigh boats, paper towels) should be collected separately from non-contaminated lab trash.

  • Container: Place these items in a designated, labeled "Contaminated Solid Waste" or "Hazardous Lab Debris" plastic bag or pail.

  • Final Disposal: This waste stream is typically incinerated. Consult your EHS office for their specific container and labeling requirements. Never dispose of chemically contaminated items in the regular trash.

Protocol 5.3: Management of Liquid Waste Solutions

  • Aqueous Solutions: Due to its organic nature, 4-Bromo-N,N-diisopropylbenzylamine has low water solubility. However, any aqueous waste from extractions or washes must be treated as hazardous. Collect it in a "Liquid Halogenated Organic Waste" container. Do not pour any amount down the drain.

  • Organic Solutions:

    • Halogenated Solvents (e.g., Dichloromethane, Chloroform): If the chemical is dissolved in a halogenated solvent, collect it in a container designated for "Liquid Halogenated Organic Waste."

    • Non-Halogenated Solvents (e.g., Hexanes, Ethyl Acetate): If dissolved in a non-halogenated solvent, consult your EHS guidelines. Many institutions allow a small percentage of halogenated compounds in the non-halogenated waste stream. If this threshold is exceeded, the entire container must be designated as "Liquid Halogenated Organic Waste."

Protocol 5.4: Spill Cleanup and Waste Disposal

  • Evacuate and Alert: Clear the immediate area of all personnel and alert your lab supervisor and EHS department.[4]

  • Control Vapors: Ensure adequate ventilation. If the spill is significant, restrict access to the area.

  • Don PPE: Wear the appropriate PPE as listed in Table 1, including respiratory protection if necessary.

  • Containment: Use an inert, absorbent material like vermiculite, sand, or a commercial spill kit to contain the spill.[4][5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container.

  • Labeling and Disposal: Label the container as "Hazardous Spill Debris" and list all chemical components. Dispose of it as solid halogenated organic waste by contacting EHS for a waste pickup.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[5]

Final Disposal and Record-Keeping

The final step is the transfer of waste to your EHS department or a licensed contractor. Large and Small Quantity Generators are required by the EPA to use a manifest system, which tracks the waste from your lab to its final disposal facility.[13] While you may not handle the manifest directly, your accurate labeling and record-keeping are legally required components of this system. Always follow your institution's procedures for requesting a waste pickup.

By adhering to these scientifically grounded and regulation-compliant procedures, you uphold your professional responsibility to ensure a safe laboratory environment and protect our shared ecosystem.

References

  • Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Benzylamine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Benzylamine hydrochloride Safety Data Sheet. (2023, July 5). Apollo Scientific.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
  • 4-Bromo-N,N-diisopropylbenzylamine. (n.d.). PubChem.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Safety Data Sheet: Benzylamine. (n.d.). Carl ROTH.
  • BENZYLAMINE FOR SYNTHESIS MSDS. (2016, April 29). Loba Chemie.
  • 4-BROMO-N,N-DIISOPROPYLBENZYLAMINE, 95 Safety Data Sheets. (n.d.). Echemi.
  • BENZYLAMINE GHS Safety Data Sheet. (n.d.). Sdfine.
  • Safety Data Sheet for 4-Bromo-N,N-dimethylaniline. (2025, November 6). Sigma-Aldrich.
  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). EPA NEPIS.
  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
  • Safety Data Sheet for 4-Bromo-N,N-dimethylaniline. (2021, September 11). Sigma-Aldrich.
  • Safety Data Sheet for Benzenamine, 4-bromo-N,N-dimethyl-. (n.d.). Fisher Scientific.
  • Bromine water - disposal discussion. (2008). Chemtalk - Science Forum For Lab Technicians.
  • 4-Bromo-N,N-diisopropylbenzylamine 95%. (n.d.). Sigma-Aldrich.
  • Vehlow, J., et al. (2003). Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed.
  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI.

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